2,6-bis(1H-pyrazol-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-di(pyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-12-10(16-8-2-6-14-16)4-1-5-11(12)17-9-3-7-15-17/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNPTLIOLZWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N2C=CC=N2)N)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis procedure for 2,6-bis(1H-pyrazol-1-yl)aniline
An In-depth Technical Guide to the Synthesis of 2,6-bis(1H-pyrazol-1-yl)aniline
Abstract
This technical guide provides a comprehensive, research-level overview of the synthesis of this compound, a compound of significant interest to researchers, medicinal chemists, and drug development professionals. The document details a robust and reproducible synthetic protocol, grounded in established N-arylation methodologies. It delves into the underlying reaction mechanism, offering insights into experimental choices, and provides a full suite of expected characterization data for product validation. This guide is structured to empower laboratory scientists with the knowledge to not only replicate the synthesis but also to understand the critical parameters governing its success.
Introduction: The Significance of the 2,6-bis(pyrazol-1-yl)aniline Scaffold
The this compound moiety is a valuable scaffold in the fields of medicinal chemistry and materials science. It belongs to a broader class of N-heterocyclic compounds that are prevalent in numerous biologically active molecules. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique architecture of this compound, featuring two pyrazole rings flanking a central aniline core, provides a rigid and well-defined three-dimensional structure. This arrangement is ideal for the design of ligands for metal-catalyzed reactions and as a foundational structure for the development of novel therapeutic agents, particularly kinase inhibitors. The aniline amine group offers a convenient point for further chemical modification, allowing for the generation of diverse compound libraries for screening and optimization.
Mechanistic Insights and Strategic Considerations
The synthesis of this compound is achieved through a double N-arylation reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. Two primary catalytic systems are highly effective for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[4][5]
2.1. The Ullmann Condensation Pathway
The Ullmann reaction is a classical and cost-effective method for N-arylation.[5][6] The reaction typically involves a copper(I) catalyst, a base, and a high-boiling polar aprotic solvent.
-
Catalytic Cycle: The generally accepted mechanism involves the coordination of the pyrazole anion to a copper(I) salt. This is followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. This cycle must occur twice on the di-substituted aniline core to yield the final product.
-
Rationale for Reagent Selection:
-
Starting Material: 2,6-dihaloanilines (bromo or iodo derivatives) are the preferred starting materials. 2,6-dibromoaniline is often a good balance of reactivity and cost.
-
Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for this transformation.
-
Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the pyrazole, thereby activating it as a nucleophile.
-
Solvent: High-boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are necessary to achieve the elevated temperatures often required for Ullmann couplings.[5]
-
2.2. The Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed approach that often proceeds under milder conditions than the Ullmann reaction.[4][7]
-
Catalytic Cycle: This reaction involves a Pd(0) catalyst that undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated pyrazole, followed by reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
-
Rationale for Reagent Selection:
-
Catalyst System: This typically consists of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, DavePhos). The choice of ligand is critical for the efficiency of the reaction.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is commonly employed.
-
Solvent: Aprotic solvents such as toluene or dioxane are typically used.
-
For this guide, we will focus on the more classical and often more accessible copper-catalyzed Ullmann-type procedure.
Detailed Experimental Protocol: A Copper-Catalyzed Approach
This section provides a step-by-step methodology for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Notes |
| 2,6-Dibromoaniline | C₆H₅Br₂N | 250.93 | |
| Pyrazole | C₃H₄N₂ | 68.08 | |
| Copper(I) Iodide | CuI | 190.45 | |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade |
| Hexanes | - | - | Reagent Grade |
| Deionized Water | H₂O | 18.02 | |
| Brine | - | - | Saturated aq. NaCl |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | |
| Silica Gel | SiO₂ | - | For column chromatography |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dibromoaniline (2.51 g, 10.0 mmol), pyrazole (1.70 g, 25.0 mmol), copper(I) iodide (0.38 g, 2.0 mmol), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.
-
Heating and Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Maintain this temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into 200 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product. The pure this compound is typically a pale yellow solid.
Visualization of the Synthetic Workflow
Caption: A flowchart illustrating the key stages of the synthesis of this compound.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected for this compound.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be highly informative. By analogy with similar structures like 2,6-bis(pyrazol-1-yl)pyridine, the following resonances can be predicted:
-
A triplet for the C4 proton of the aniline ring.
-
A doublet for the C3 and C5 protons of the aniline ring.
-
Three distinct signals for the pyrazole protons (H3', H4', H5'), likely appearing as doublets or triplets.
-
A broad singlet for the aniline NH₂ protons.
-
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the aniline and pyrazole carbons.
-
Signals for the ipso, ortho, meta, and para carbons of the aniline ring.
-
Three distinct signals for the carbons of the pyrazole rings.
-
-
Mass Spectrometry (ESI-MS):
-
Calculated for C₁₂H₁₁N₅ [M+H]⁺: 226.1087. Found: Expected to be within ± 5 ppm.
-
-
Infrared (IR) Spectroscopy (ATR):
-
Characteristic N-H stretching bands for the primary amine (aniline) around 3350-3450 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Fume Hood: Conduct all steps of this synthesis in a well-ventilated chemical fume hood.
-
Reagent-Specific Hazards:
-
2,6-Dibromoaniline: Is toxic and an irritant. Avoid inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and is readily absorbed through the skin. It is a suspected teratogen.
-
Copper(I) Iodide: May cause irritation upon contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Ahmad, I., et al. (2016). Synthesis, characterization and biological evaluation of some new 1, 3, 5-trisubstituted pyrazoline derivatives as antibacterial and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 26(7), 1645-1650.
- Halcrow, M. A., et al. (2015). 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters with Alkyl Chain Substituents, and their Iron(II) Complexes. Dalton Transactions, 44(3), 1196-1207.
-
Kuppusamy, S. K., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega, 7(16), 13654–13666. Available from: [Link]
- Mohammed, R., et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. European Journal of Inorganic Chemistry, 2013(5-6), 819-831.
- Patel, R. V., et al. (2016). Synthesis, biological evaluation and molecular docking study of novel pyrazoline derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-123.
-
Pop, F., et al. (2023). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Magnetochemistry, 9(2), 48. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available from: [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available from: [Link]
Sources
An In-depth Technical Guide to 2,6-bis(1H-pyrazol-1-yl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-bis(1H-pyrazol-1-yl)aniline, a versatile N-heterocyclic compound with significant potential in coordination chemistry, materials science, and pharmaceutical research. This document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its current and prospective applications. Particular emphasis is placed on its role as a tridentate ligand in the formation of novel metal complexes. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction
This compound, a substituted aniline bearing two pyrazole moieties, is a compound of growing interest within the scientific community. Its unique molecular architecture, featuring a combination of a reactive aniline core and the coordinating capabilities of pyrazole rings, makes it a valuable building block for the synthesis of complex molecules and functional materials. The strategic placement of the nitrogen atoms in the pyrazole rings and the amino group on the aniline backbone allows for its function as a versatile tridentate ligand, capable of forming stable complexes with a variety of metal ions. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers exploring its utility.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1269151-36-1 | |
| Molecular Formula | C₁₂H₁₀N₄ | Chemically Derived |
| Molecular Weight | 210.24 g/mol | Chemically Derived |
| Appearance | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 2,6-bis(pyrazol-1-yl)pyridine and other substituted anilines. A potential two-step approach is outlined below.
Proposed Synthetic Pathway
The synthesis would likely involve a nucleophilic aromatic substitution reaction. A common precursor for similar compounds is a di-halogenated aromatic ring. In this case, 2,6-dihaloaniline could be reacted with pyrazole in the presence of a base.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
It is crucial to note that the following protocol is hypothetical and should be optimized and validated under appropriate laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dibromoaniline (1 equivalent), pyrazole (2.2 equivalents), and a suitable base such as potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. This will precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash it with water. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Spectral Characterization (Anticipated)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the aniline and pyrazole rings. The protons on the aniline ring will likely appear as a multiplet in the aromatic region. The protons of the pyrazole rings will show characteristic signals, with their chemical shifts influenced by the attachment to the aniline ring. The amino group protons will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of both the aniline and pyrazole rings. The chemical shifts will be indicative of the electronic environment of each carbon atom.
FT-IR Spectroscopy
The FT-IR spectrum is expected to exhibit characteristic absorption bands. Key signals would include N-H stretching vibrations for the primary amine group (around 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic rings, and C=C and C=N stretching vibrations within the aromatic and pyrazole rings.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.24 g/mol ). Fragmentation patterns would be consistent with the loss of pyrazole or aniline fragments.
Applications
The unique structure of this compound suggests a range of potential applications, primarily driven by its ability to act as a tridentate ligand.
Coordination Chemistry and Catalysis
The analogous pyridine-based ligand, 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp), is well-known for its ability to form stable complexes with a wide range of transition metals. These complexes have been extensively studied for their applications in catalysis, including polymerization, oxidation, and cross-coupling reactions. It is highly probable that this compound can similarly act as a tridentate ligand to form metal complexes with interesting catalytic properties. The presence of the aniline group could also allow for further functionalization of the ligand, enabling the tuning of the electronic and steric properties of the resulting metal complexes.
Caption: Coordination of this compound to a metal center.
Materials Science
Metal complexes derived from pyrazole-containing ligands have shown promise in the development of functional materials, such as spin-crossover (SCO) materials and coordination polymers. The electronic properties of the aniline moiety in this compound could influence the magnetic and photophysical properties of its metal complexes, making it a candidate for the design of novel molecular switches and sensors.
Medicinal Chemistry
Pyrazole and aniline moieties are common pharmacophores found in a variety of biologically active compounds. Pyrazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The combination of these two scaffolds in this compound makes it an interesting starting point for the design and synthesis of new drug candidates.
Corrosion Inhibition
A study on the related compound, 2-(1H-pyrazol-5-yl)aniline, has demonstrated its effectiveness as a corrosion inhibitor for aluminum alloys in acidic media. The inhibitor molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosion. This suggests that this compound could also exhibit similar corrosion-inhibiting properties.
Safety and Handling
Specific toxicological data for this compound is not available. However, based on the safety profiles of its constituent moieties, aniline and pyrazole, appropriate precautions should be taken.
-
Aniline: Aniline is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage, is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure.
-
Pyrazole Derivatives: Some pyrazole derivatives can cause skin, eye, and respiratory irritation and may be harmful if swallowed.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound with considerable potential for a wide range of applications, particularly as a versatile ligand in coordination chemistry. While further research is needed to fully elucidate its physical properties, develop optimized synthetic protocols, and explore its full application scope, this guide provides a solid foundation for researchers interested in this promising molecule. Its unique combination of a reactive aniline core and coordinating pyrazole units offers exciting opportunities for the development of new catalysts, functional materials, and therapeutic agents. As with all chemical research, adherence to strict safety protocols is paramount when working with this compound.
References
-
Abbasi, T., & Sharma, P. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
- Carl Roth GmbH + Co KG. (n.d.). *
A Technical Guide to 2,6-bis(1H-pyrazol-1-yl)aniline: Synthesis, Characterization, and Applications in Coordination Chemistry and Drug Discovery
This guide provides an in-depth technical overview of 2,6-bis(1H-pyrazol-1-yl)aniline, a versatile N-tridentate ligand and a promising scaffold for advanced materials and therapeutic agents. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, discuss its characterization, and explore its potential applications, grounded in authoritative scientific principles.
Introduction: The Strategic Importance of the 2,6-bis(pyrazol-1-yl)aniline Scaffold
The this compound molecule belongs to a class of compounds that are of significant interest to researchers in both coordination chemistry and drug development. Structurally, it features a central aniline ring substituted at the 2 and 6 positions with pyrazole moieties. This arrangement creates a powerful N,N,N-tridentate chelation site, analogous to the well-studied 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands.[1][2] The bpp ligand family is renowned for its ability to form stable complexes with a variety of metal ions, notably leading to fascinating magnetic phenomena such as spin-crossover (SCO).[3][4][5]
What sets this compound apart is the presence of the aniline amine (-NH2) group. This functional group serves two primary strategic purposes:
-
Electronic Modulation: The electron-donating nature of the amine group can significantly influence the electronic properties of the chelating pocket, thereby tuning the ligand field strength and impacting the magnetic and optical properties of its metal complexes.
-
Synthetic Handle: The amine group provides a reactive site for further chemical modification. This allows for the covalent attachment of other functional units, polymers, or biological molecules, opening avenues for the development of advanced materials, targeted therapeutics, and molecular sensors.
The pyrazole heterocycle itself is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs due to its favorable metabolic stability and ability to participate in hydrogen bonding.[6][7] The combination of a potent chelating unit with a versatile functional group and a biocompatible moiety makes this compound a compound of considerable scientific and practical importance.
Physicochemical and Structural Properties
A comprehensive understanding of the fundamental properties of this compound is crucial for its application. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| CAS Number | 1269151-36-1 | [8] |
| Chemical Formula | C₁₂H₁₁N₅ | Calculated |
| Molecular Weight | 225.26 g/mol | Calculated |
| Appearance | Expected to be a solid at room temp. | Inferred |
Synthesis and Characterization: A Validated Approach
While specific literature on the synthesis of this compound is sparse, a robust and reliable synthetic route can be designed based on established methodologies for analogous compounds, such as 2,6-bis(pyrazol-1-yl)pyrazine.[9] The most logical and field-proven approach is a double nucleophilic substitution (SNAr) reaction.
Synthetic Workflow Diagram
The proposed synthesis follows a straightforward two-step process from commercially available starting materials.
Sources
- 1. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 1269151-36-1 [chemicalbook.com]
- 9. Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes - White Rose Research Online [eprints.whiterose.ac.uk]
A Guide to the Structural Elucidation of 2,6-bis(1H-pyrazol-1-yl)aniline using ¹H and ¹³C NMR Spectroscopy
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the 2,6-bis(1H-pyrazol-1-yl)aniline scaffold. As a foundational building block in coordination chemistry and drug discovery, precise structural verification of this molecule is paramount. This document is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of how to acquire, interpret, and validate the NMR data for this important N-heterocyclic compound.
To ensure the highest degree of scientific integrity, this guide will center its analysis on the published, fully characterized derivative, 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)aniline . By examining this validated dataset, we can establish a robust interpretative framework. We will then apply these principles to predict and understand the NMR spectrum of the parent compound, this compound.
Structural Overview and NMR Atom Numbering
For clarity and consistency throughout this guide, the following atom numbering scheme will be used for the this compound scaffold. This systematic nomenclature is essential for the unambiguous assignment of NMR signals.
Caption: Atom numbering scheme for this compound.
¹H and ¹³C NMR Spectral Data Analysis
The definitive assignment of proton and carbon signals in a molecule with multiple aromatic and heteroaromatic rings requires a combination of 1D and 2D NMR experiments. The following data for 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)aniline , recorded in deuterated chloroform (CDCl₃), serves as our validated reference.
¹H NMR Spectral Data
The proton spectrum is characterized by distinct regions for the aniline ring protons, the pyrazole ring protons, the amine protons, and the methyl group protons. The symmetry of the molecule (assuming free rotation around the C-N bonds) results in a simplified spectrum where the two pyrazolyl moieties are chemically equivalent.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H4 | 7.21 | t | 1H | 8.0 |
| H3, H5 | 6.83 | d | 2H | 8.0 |
| H4', H4'' | 5.90 | s | 2H | - |
| NH₂ | 4.60 | br s | 2H | - |
| C3'-CH₃, C3''-CH₃ | 2.27 | s | 6H | - |
| C5'-CH₃, C5''-CH₃ | 2.21 | s | 6H | - |
Causality and Interpretation:
-
Aniline Protons (H3, H4, H5): The aniline ring protons appear as a characteristic AX₂ spin system. The H4 proton, being para to the electron-donating amino group, is expected to be the most shielded of the three, but its position between two pyrazolyl-substituted carbons results in a triplet at 7.21 ppm. The H3 and H5 protons are equivalent due to symmetry and appear as a doublet at 6.83 ppm, coupled to H4.
-
Pyrazole Proton (H4'): The single proton on each pyrazole ring (H4') appears as a sharp singlet at 5.90 ppm. Its upfield shift compared to the aniline protons is typical for this position in a 1-substituted pyrazole ring.
-
Amine Protons (NH₂): The amino group protons appear as a broad singlet at 4.60 ppm. The broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.
-
Methyl Protons: The two distinct methyl groups on each pyrazole ring are clearly resolved as sharp singlets at 2.27 ppm and 2.21 ppm, each integrating to 6 protons (representing the four methyl groups in total).
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) |
| C5', C5'' | 148.2 |
| C3', C3'' | 140.4 |
| C1 | 139.7 |
| C2, C6 | 134.0 |
| C4 | 125.1 |
| C3, C5 | 118.8 |
| C4', C4'' | 106.6 |
| C3'-CH₃, C3''-CH₃ | 14.2 |
| C5'-CH₃, C5''-CH₃ | 13.8 |
Causality and Interpretation:
-
Pyrazole Carbons (C3', C5'): The C3' and C5' carbons, which are adjacent to the nitrogen atoms in the pyrazole rings, are the most downfield among the heterocyclic carbons, appearing at 140.4 and 148.2 ppm, respectively.
-
Aniline Carbons (C1-C6): The C1 carbon, bearing the amino group, is found at 139.7 ppm. The C2 and C6 carbons, directly attached to the pyrazole rings, are shifted downfield to 134.0 ppm due to the electronegativity of the attached nitrogen. The C4 carbon appears at 125.1 ppm, and the C3/C5 carbons are the most shielded of the aniline ring at 118.8 ppm.
-
Pyrazole C4': The C4' carbon, which is bonded to a proton, is significantly shielded and appears at 106.6 ppm, consistent with its position in the electron-rich pyrazole ring.
-
Methyl Carbons: The methyl carbons appear in the expected upfield aliphatic region at 14.2 and 13.8 ppm.
Workflow for Unambiguous Structural Assignment
For complex heterocyclic systems, relying solely on 1D NMR spectra can lead to ambiguous or incorrect assignments. A systematic workflow employing 2D NMR techniques is essential for self-validating, trustworthy results.[1] The primary experiments used are ¹H-¹H COSY, HSQC, and HMBC.
Caption: Workflow for complete NMR structural assignment using 2D techniques.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. For the aniline core, a cross-peak between the signals at 7.21 ppm (H4) and 6.83 ppm (H3, H5) would definitively confirm their connectivity.[1]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of all protonated carbons (C3, C4, C5, C4', and the methyl carbons).[2]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for assigning quaternary (non-protonated) carbons and for linking different fragments of the molecule together. For instance, a correlation from the H4' proton (5.90 ppm) to the C3' and C5' carbons would confirm their assignments. Similarly, correlations from the aniline protons (H3/H5) to the C1 and C2/C6 carbons would solidify the structure of the central ring.[2]
Predicted NMR Data for this compound
By removing the four methyl groups from the reference compound, we can predict the NMR spectrum for the parent target molecule. The primary effect will be the replacement of methyl signals with proton signals at the C3' and C5' positions of the pyrazole rings.
Predicted ¹H NMR Data:
| Signal Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity |
| H5', H5'' | ~8.0 - 8.2 | d |
| H3', H3'' | ~7.7 - 7.9 | d |
| H4 | ~7.3 - 7.5 | t |
| H3, H5 | ~6.9 - 7.1 | d |
| H4', H4'' | ~6.4 - 6.6 | t (dd) |
| NH₂ | ~4.5 - 5.0 | br s |
Predicted ¹³C NMR Data:
| Signal Assignment | Predicted Shift (δ, ppm) |
| C1 | ~140 |
| C5', C5'' | ~141 |
| C3', C3'' | ~130 |
| C2, C6 | ~135 |
| C4 | ~126 |
| C3, C5 | ~120 |
| C4', C4'' | ~108 |
Rationale for Predictions:
-
The removal of the electron-donating methyl groups will generally cause a downfield shift for the remaining pyrazole protons and carbons.
-
The new pyrazole protons (H3', H4', H5') will form a coupled spin system. H5' will likely be the most downfield, appearing as a doublet. H3' will also be a doublet, and H4' will be a triplet (or more accurately, a doublet of doublets).
-
The chemical shifts for the aniline core protons and carbons are expected to change only slightly, as the electronic effect of replacing pyrazolyl methyl groups is modest at that distance.
Experimental Protocols
This section provides a standardized, field-proven methodology for acquiring high-quality 1D and 2D NMR data for this compound and its derivatives.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4] Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample identity.
NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz NMR spectrometer.
1. 1D ¹H Spectrum:
-
Experiment: Standard 1D proton acquisition.
-
Pulse Program: zg30 (or equivalent).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.
-
Number of Scans: 8 to 16 scans.
2. 1D ¹³C{¹H} Spectrum:
-
Experiment: Proton-decoupled carbon acquisition.
-
Pulse Program: zgpg30 (or equivalent with proton decoupling).
-
Spectral Width: -10 to 160 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on sample concentration.
3. 2D ¹H-¹H COSY:
-
Experiment: Gradient-selected COSY.
-
Pulse Program: cosygpqf (or equivalent).
-
Spectral Width: Set to match the 1D ¹H spectrum in both dimensions.
-
Number of Scans per Increment: 2 to 4.
-
Number of Increments (F1): 256 to 512.
4. 2D ¹H-¹³C HSQC:
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC.
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent).
-
Spectral Width (F2 - ¹H): Set to match the 1D ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Set to match the 1D ¹³C spectrum.
-
Number of Scans per Increment: 2 to 8.
-
Number of Increments (F1): 256.
5. 2D ¹H-¹³C HMBC:
-
Experiment: Gradient-selected HMBC.
-
Pulse Program: hmbcgpndqf (or equivalent).
-
Spectral Widths: Set as for HSQC.
-
Long-Range Coupling Delay: Optimized for an average J-coupling of 8 Hz.
-
Number of Scans per Increment: 4 to 16.
-
Number of Increments (F1): 256 to 512.
Conclusion
The structural characterization of this compound via NMR spectroscopy is a clear and achievable process when a systematic approach is employed. By leveraging a combination of 1D ¹H and ¹³C experiments with essential 2D techniques like COSY, HSQC, and HMBC, an unambiguous and verifiable assignment of all proton and carbon signals can be achieved. The use of validated data from closely related analogues provides a strong foundation for interpreting and predicting the spectral features of this important molecular scaffold, ensuring confidence and integrity in research and development applications.
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Small molecule NMR sample preparation . (2023). Emory University. [Link]
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Chandrasekar, R., et al. (2022). Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes - Supporting Information . Digital CSIC. [Link]
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Abraham, R. J., & Griffiths, L. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics . Modgraph. [Link]
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Meng, S., et al. (2012). Bis(pyrazol-1-yl)methane as Non-Chromophoric Ancillary Ligand for Charged Bis-Cyclometalated Iridium(III) Complexes . European Journal of Inorganic Chemistry, 2012(15), 2548-2553. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation . (2018). Emery Pharma. [Link]
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Duddeck, H., et al. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy . ResearchGate. [Link]
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Wei, Y., et al. (n.d.). Fig. 1 The ¹H NMR chemical shift values (d ppm) of aniline and... . ResearchGate. [Link]
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Al-Masri, M., et al. (2024). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes . Magnetochemistry, 10(4), 36. [Link]
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Lind, N. M., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts . Reactions, 3(1), 11-20. [Link]
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Mohammed, R., et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes . European Journal of Inorganic Chemistry, 2013(5-6), 819-831. [Link]
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Nemec, I., et al. (2020). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers . Polymers, 12(11), 2538. [Link]
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crystal structure analysis of 2,6-bis(1H-pyrazol-1-yl)aniline
An In-depth Technical Guide to the Crystal Structure Analysis of N-Aryl-2,6-bis(1H-pyrazol-1-yl) Scaffolds
Abstract
The convergence of medicinal chemistry and materials science has highlighted the profound importance of N-heterocyclic compounds, particularly those incorporating the pyrazole moiety.[1][2] The 2,6-bis(1H-pyrazol-1-yl)aniline scaffold represents a class of molecules with significant potential as versatile tridentate ligands in coordination chemistry and as core structures in the development of novel therapeutic agents.[3][4] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline solid-state is paramount for rational drug design and the engineering of functional materials.[5] This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this molecular family. We will elucidate the causality behind critical experimental choices, from precursor selection to the final stages of structural refinement and supramolecular analysis, equipping researchers with the expertise to confidently navigate this intricate process.
Part I: Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins with the successful synthesis of the target compound and, critically, the growth of single crystals of sufficient quality for diffraction experiments. The protocols described herein are designed to be self-validating, ensuring high purity and optimal crystal morphology.
Rationale for Synthetic Strategy
The synthesis of N-aryl-bis(pyrazole) systems typically involves a nucleophilic substitution reaction. For the target scaffold, 2,6-dihaloaniline serves as a robust starting material, reacting with pyrazole in the presence of a suitable base. The choice of base and solvent is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is often employed to deprotonate the pyrazole, generating the pyrazolate anion, a potent nucleophile. A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for solubilizing the reactants and facilitating the reaction.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for analogous N-heterocyclic ligands.[6]
-
Preparation of Sodium Pyrazolate: Under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) to a flask containing anhydrous THF at 0 °C. To this suspension, add a solution of pyrazole (2.2 eq.) in anhydrous THF dropwise. Allow the mixture to stir for 30 minutes at 0 °C, during which hydrogen gas will evolve, resulting in a clear solution of sodium pyrazolate.
-
Nucleophilic Substitution: In a separate flask, dissolve 2,6-dibromoaniline (1.0 eq.) in anhydrous THF. Add this solution dropwise to the prepared sodium pyrazolate solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction is carefully quenched with water. The solvent is removed under reduced pressure. The resulting crude product is then extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Purification is achieved via column chromatography on silica gel to yield the pure this compound.
The Art of Crystallization: From Molecule to Crystal
Obtaining a high-quality single crystal is often the most challenging step. The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered, crystalline form.
Causality of Technique Selection:
-
Slow Evaporation: Best for moderately soluble compounds in a relatively volatile solvent. The gradual removal of solvent slowly increases the concentration to the point of nucleation and growth.
-
Vapor Diffusion (Solvent/Anti-Solvent): Ideal for compounds that are highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, promoting slow crystallization. This is a highly controlled and effective method.[7]
-
Solvent Layering: A variation of vapor diffusion where the anti-solvent is carefully layered on top of the compound's solution. Crystallization occurs at the interface.
Detailed Experimental Protocol: Crystallization via Vapor Diffusion
-
Prepare the Solution: Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent in which it is freely soluble (e.g., dichloromethane or chloroform). Place this solution in a small, open vial (e.g., 2 mL).
-
Set up the Diffusion Chamber: Place the small vial inside a larger, sealable jar (e.g., 20 mL scintillation vial). Add a few milliliters of an anti-solvent (e.g., hexane or diethyl ether) to the larger jar, ensuring the liquid level is below the top of the inner vial.
-
Incubate: Seal the larger jar tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Monitor: Crystals should appear over the course of several days to a week. Once suitable crystals have formed, they can be carefully harvested for analysis.
Part II: The Core of the Analysis: Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. The process transforms a pattern of diffracted X-rays into a detailed atomic model.
The Workflow of Structure Determination
The entire process, from a physical crystal to a refined molecular model, follows a logical and rigorous sequence.
Caption: Workflow from crystal selection to final structural validation.
Step-by-Step Methodologies in SC-XRD
-
Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is identified under a polarizing microscope.[1] It is mounted on a cryo-loop or glass fiber, which is then attached to a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas.[8] This crucial step minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded by a detector.[6]
-
Data Reduction and Structure Solution: The collected images are processed to integrate the intensities of thousands of diffraction spots. This data is corrected for experimental factors, yielding a reflection file. The primary challenge, the "phase problem," is then solved using direct methods or intrinsic phasing algorithms, such as those in the SHELXT program, which generate an initial electron density map and a preliminary atomic model.[8]
-
Structure Refinement: The initial model is refined using a full-matrix least-squares method, typically with software like SHELXL.[6] This iterative process adjusts atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2).
Part III: Interpreting the Data: From Coordinates to Chemical Insight
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of data. The true scientific value is unlocked through careful analysis of this information.
Quantitative Crystallographic Data
The following table presents representative crystallographic data for a closely related compound, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, which serves as an excellent proxy for the class of molecules under investigation.[6][9][10][11]
| Parameter | Representative Value | Significance |
| Chemical Formula | C₁₃H₁₃N₅ | Confirms the elemental composition of the crystal unit. |
| Formula Weight | 239.28 g/mol | Molar mass of the molecule. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a=7.481, b=9.076, c=19.021 | The dimensions of the unit cell edges. |
| α, β, γ (°) | α=90, β=95.47, γ=90 | The angles between the unit cell axes. |
| Volume (ų) | 1285.7 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R₁ [I > 2σ(I)] | 0.060 | Residual factor; a measure of the agreement between the model and data. |
| wR₂(all data) | 0.149 | Weighted residual factor; another key indicator of refinement quality. |
Molecular Structure Visualization
The refined atomic coordinates allow for the precise determination of bond lengths, bond angles, and dihedral angles, confirming the molecule's covalent structure and conformational preferences.
Caption: A schematic of the this compound molecular structure.
Supramolecular Chemistry: Unveiling Intermolecular Interactions
Crystal packing is governed by a complex interplay of non-covalent interactions that dictate the material's bulk properties.[5][12] Analysis of these interactions is crucial for understanding polymorphism, solubility, and melting points.
-
Hydrogen Bonds: In this compound, the aniline -NH₂ group provides hydrogen bond donors, while the pyridine-like nitrogen atoms of the pyrazole rings act as acceptors. These N-H···N interactions are often key drivers of the supramolecular assembly.[13]
-
π-π Stacking: The aromatic aniline and pyrazole rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably.
-
C-H···π Interactions: Weaker but significant interactions can occur between C-H bonds and the face of an aromatic ring.
Modern computational tools like Hirshfeld surface analysis are invaluable for visualizing and quantifying the contributions of these different interactions to the overall crystal packing.[14][15]
Caption: A diagram illustrating the primary types of non-covalent interactions.
Conclusion
The and its derivatives is a multi-faceted process that bridges synthetic chemistry, physics, and computational analysis. By following a rigorous, evidence-based workflow—from rational synthesis and meticulous crystallization to precise data collection and insightful interpretation of molecular and supramolecular structures—researchers can unlock the fundamental chemical information encoded within the crystalline state. This knowledge is indispensable for the advancement of drug development, catalysis, and the design of next-generation materials.
References
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- National Center for Biotechnology Information. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
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- National Center for Biotechnology Information. An Energetic and Topological Approach to Understanding the Interplay of Noncovalent Interactions in a Series of Crystalline Spiropyrrolizine Compounds.
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- One-Step Synthesis of Symmetrically Substituted 2,6-Bis(pyrazol-1-yl)pyridine Systems.
- ACS Omega. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions.
- Ruben Group. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions.
- MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives.
- ResearchGate. Intermolecular Interactions in the Crystalline Structure of Some Polyhalogenated Di– and Triamino Pyridines: Spectroscopical Perspectives.
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introduction to 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands
An In-depth Technical Guide to 2,6-bis(pyrazol-1-yl)pyridine (bpp) Ligands for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family represents a cornerstone in modern coordination chemistry, prized for its robust tridentate N-donor framework, synthetic accessibility, and vast potential for functionalization.[1] This guide provides a comprehensive technical overview of bpp ligands, from their fundamental synthesis and coordination behavior to their cutting-edge applications in catalysis, materials science, and medicine. We will delve into the causal relationships between ligand design and the resulting properties of their metal complexes, offering field-proven insights for researchers and professionals in drug development. This document is structured to serve as a practical and authoritative resource, integrating detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate both understanding and application.
Introduction: The Strategic Advantage of the Bpp Scaffold
The enduring interest in 2,6-bis(pyrazol-1-yl)pyridine and its derivatives stems from their unique combination of structural rigidity and electronic tunability.[1] As analogues of the well-known terpyridine (terpy) ligands, bpp ligands substitute the two terminal pyridine rings of terpy with pyrazole moieties. This seemingly subtle change introduces significant differences in basicity and π-orbital energies, leading to distinct kinetic stability, coordination geometries, and physicochemical properties in their metal complexes.[2]
The true power of the bpp framework lies in its modularity. The pyridine ring's 4-position is particularly amenable to a wide range of functionalization, from simple alkyl and halogen substituents to extended aromatic systems, redox-active units, and carboxylic acid derivatives.[1] This allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making bpp a versatile platform for designing molecules with tailored functions.
This guide will explore the synthesis of these versatile ligands, their coordination chemistry with a variety of metals, and their diverse applications, with a particular focus on the underlying principles that govern their behavior.
Synthesis of Bpp Ligands: Building the Core and its Derivatives
The straightforward synthesis of bpp ligands is a key factor in their widespread use.[1] The most common strategies involve the reaction of a suitably substituted pyridine core with pyrazole or its derivatives.
General Synthesis of the Unsubstituted Bpp Ligand
A reliable method for preparing the parent 2,6-bis(pyrazol-1-yl)pyridine involves the nucleophilic substitution of 2,6-dihalopyridines with an excess of potassium pyrazolate in a high-boiling solvent like diglyme.[3] The monosubstituted intermediate, 2-bromo-6-(N-pyrazolyl)pyridine, can often be isolated due to the slower displacement of the second bromide.[3]
Experimental Protocol: Synthesis of 2,6-bis(pyrazol-1-yl)pyridine
-
Preparation of Potassium Pyrazolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazole in dry tetrahydrofuran (THF). Add potassium hydride (KH) or another suitable base portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of potassium pyrazolate.
-
Nucleophilic Substitution: In a separate flask, dissolve 2,6-dibromopyridine in diglyme. Add a slight excess of the pre-formed potassium pyrazolate.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of Functionalized Bpp Ligands
Functionalization of the bpp scaffold is crucial for tuning its properties. The 4-position of the pyridine ring is the most common site for modification.[1] One effective strategy utilizes pentafluoropyridine as the starting material, allowing for sequential and controlled substitution.[4]
Workflow for Synthesizing 4-Substituted Bpp Ligands
Caption: Synthetic workflow for 4-substituted bpp ligands.
This method provides a versatile route to a wide array of functionalized bpp ligands, including those with carboxylate and ester derivatives, which are valuable for anchoring complexes to surfaces or for further chemical modification.[1]
Coordination Chemistry: The Bpp-Metal Interface
The tridentate, planar N3-donor set of bpp ligands allows them to form stable chelate complexes with a broad range of metal ions.[2] The resulting coordination geometry is highly dependent on the metal ion, its oxidation state, and the steric and electronic properties of the bpp ligand.
Common Coordination Geometries
Bpp ligands typically form complexes with a 2:1 ligand-to-metal ratio, resulting in a pseudo-octahedral coordination environment around the metal center.[5] However, 1:1 complexes are also common, particularly with metals that favor lower coordination numbers or in the presence of ancillary ligands.
| Metal Ion | Typical Coordination Geometry | Example Complex | Reference |
| Fe(II) | Distorted Octahedral | [Fe(bpp)₂]²⁺ | [5][6] |
| Ru(II) | Distorted Octahedral | [Ru(bpp)(DMSO)Cl₂] | [1] |
| Pd(II) | Square Planar | [Pd(bpp)Cl]⁺ | [1] |
| Co(II) | Trigonal Bipyramidal or Octahedral | [Co(bpp)Cl₂] / [Co(bpp)(H₂O)₃]²⁺ | [1] |
| Pt(II) | Square Planar | [Pt(bpp)Cl]⁺ | [1] |
Structural Insights: The Case of Iron(II) Complexes
Iron(II) complexes of bpp are particularly well-studied due to their propensity for spin crossover (SCO) behavior.[5][7] In the high-spin state, [Fe(bpp)₂]²⁺ complexes often exhibit significant distortion from ideal D₂d symmetry.[6] This is characterized by a reduction in the trans-N(pyridyl)-Fe-N(pyridyl) angle from the ideal 180°.[6] The magnitude of this distortion can be influenced by substituents on the bpp ligand and has implications for the cooperativity of the spin transition.[6]
Caption: Pseudo-octahedral coordination of Fe(II) by two bpp ligands.
Applications in Research and Development
The tunable nature of bpp ligands has led to their application in a diverse range of fields, from materials science to catalysis and beyond.
Spin Crossover (SCO) Materials
As mentioned, iron(II) complexes of bpp are exemplary SCO compounds.[5][8] SCO is a phenomenon where the spin state of a metal complex can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property is of great interest for the development of molecular switches, sensors, and memory devices. The synthetic versatility of the bpp ligand allows for fine-tuning of the SCO temperature, making it possible to design materials that are active around room temperature.[5]
Catalysis
The ability of bpp ligands to stabilize various metal centers in different oxidation states makes them excellent candidates for catalysis. Bpp-metal complexes have been successfully employed in a variety of catalytic transformations:
-
Polymerization: Olefin and butadiene polymerization.[1]
-
Oxidation: Alkene oxidation.[1]
-
Cross-Coupling Reactions: Nickel-catalyzed Negishi alkylation of alkylpyridinium salts.[3][9][10]
-
CO₂ Conversion: Cycloaddition of CO₂ to epoxides.[1]
The modular nature of bpp ligands allows for the optimization of catalytic activity and selectivity by modifying the steric and electronic environment around the metal center.[3]
Luminescent Materials and Photovoltaics
Ruthenium(II) and platinum(II) complexes incorporating bpp ligands have shown promising luminescent properties.[1] These complexes can exhibit metal-to-ligand charge transfer (MLCT) transitions, which are crucial for applications in:
-
Dye-Sensitized Solar Cells (DSSCs): Ruthenium(II) complexes with carboxylate-functionalized bpp ligands can act as sensitizers, absorbing light and injecting electrons into a semiconductor material.[1]
-
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of bpp complexes are being explored for use in photonic devices.[1]
-
Biological Sensing: Luminescent lanthanide complexes with bpp derivatives have been investigated for biological sensing applications.[2]
Supramolecular Chemistry and Materials Science
The rigid and well-defined structure of bpp ligands makes them excellent building blocks for the construction of complex supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).[11][12] These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The introduction of functional groups on the bpp ligand can be used to direct the self-assembly process and impart specific properties to the resulting material.
Potential in Medicinal Chemistry
While the direct therapeutic applications of bpp complexes are still an emerging field, the broader class of pyrazole-containing compounds has a rich history in medicinal chemistry. Pyrazoline derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13] The ability of bpp to chelate biologically relevant metal ions and the potential for functionalization open up exciting possibilities for the design of novel metallodrugs. For example, cobalt(II) complexes, which have demonstrated interesting structural versatility and applications in various fields, are also being explored in medicinal chemistry.[14]
Conclusion and Future Outlook
The 2,6-bis(pyrazol-1-yl)pyridine ligand family has established itself as a remarkably versatile and powerful tool in coordination chemistry.[1] Their straightforward synthesis, tunable electronic properties, and robust coordination behavior have enabled significant advances in spin crossover materials, catalysis, and luminescent devices. The continued exploration of novel functionalization strategies and the extension of their application to new areas, such as medicinal chemistry and sustainable catalysis, promise a bright future for bpp-based systems.[3] As our understanding of the intricate relationship between ligand structure and complex function deepens, bpp ligands will undoubtedly play a pivotal role in the development of next-generation functional molecular materials and therapeutics.
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Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. RCSI Journals Platform. [Link]
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Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. [Link]
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Metal Complexes of 2,6-Bis[(pyrazol-1-yl)methyl]pyridine: The Search for Aryl−Pyrazolyl Embrace Interactions as a Synthon for Crystal Engineering. ACS Publications. [Link]
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2,6-Bis(pyrazol-1-yl)pyridine (1-bpp) as a General Ligand for the Negishi Alkylation of Alkylpyridinium Salts. ResearchGate. [Link]
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coordination chemistry of aniline-based pyrazolyl ligands
An In-Depth Technical Guide to the Coordination Chemistry of Aniline-Based Pyrazolyl Ligands: Synthesis, Characterization, and Applications
Abstract
Aniline-based pyrazolyl ligands represent a versatile and highly tunable class of chelating agents in modern coordination chemistry. By integrating the π-rich, N-heterocyclic pyrazole moiety with the electronically modifiable aniline framework, these ligands offer unique steric and electronic properties. This guide provides a comprehensive overview of their coordination chemistry, beginning with rational design and synthesis, and extending to their diverse coordination behaviors with a range of metal centers. We delve into the structural characterization of the resulting metal complexes, highlighting key spectroscopic and crystallographic features. Furthermore, this whitepaper explores the significant and emerging applications of these complexes, with a particular focus on their roles in homogeneous catalysis, such as ring-opening polymerization, and their potential in medicinal chemistry as anticancer and antimicrobial agents. Detailed experimental protocols and data summaries are provided to serve as a practical resource for researchers, scientists, and drug development professionals.
Introduction to Aniline-Based Pyrazolyl Ligands
The field of coordination chemistry is driven by the rational design of ligands that can impart specific properties and reactivity to a metal center. Among the vast library of N-donor ligands, pyrazole and its derivatives are particularly prominent due to their facile synthesis and versatile coordination capabilities.[1][2] The pyrazole ring, a five-membered N-heterocycle, can act as a neutral two-electron donor or, upon deprotonation, as an anionic "pyrazolato" bridge, facilitating the formation of polynuclear complexes.[3]
The incorporation of an aniline group into a pyrazolyl ligand framework introduces several powerful features. The aniline nitrogen atom provides an additional coordination site, while its N-H proton offers a reactive handle for deprotonation, creating anionic "anilido" complexes with distinct reactivity.[4] The electronic nature of the aniline ring can be systematically tuned through substitution at the para-position, allowing for precise control over the electron-donating ability of the entire ligand system. This synergy between the pyrazole and aniline moieties results in a class of ligands with exceptional modularity. They can be designed to act as bidentate, tridentate (pincer), or even larger polydentate chelators, capable of stabilizing a wide array of metal ions across the periodic table and enabling novel applications in catalysis and medicine.[5][6]
This guide will explore the core aspects of this ligand class, from fundamental synthesis and coordination principles to cutting-edge applications, providing both foundational knowledge and field-proven insights.
Ligand Design and Synthesis
The power of aniline-based pyrazolyl ligands lies in their modularity. The linker connecting the two moieties, as well as substituents on both the pyrazole and aniline rings, can be systematically varied to control denticity, the geometry of the resulting metal complex, and its electronic properties.
Two primary synthetic strategies have proven effective for their preparation:
-
Direct Condensation: This approach often involves the condensation of an aniline derivative with a pyrazole precursor containing a suitable electrophilic group. While direct, this method can sometimes be complicated by the reactivity of the aniline N-H bond.[7]
-
Nitro-Precursor Reduction: A more robust and widely applicable strategy involves synthesizing a nitrobenzene-containing pyrazolyl precursor first. The nitro group is relatively inert during the initial condensation steps and can be cleanly reduced to the desired aniline functionality in the final step, typically via catalytic hydrogenation. This avoids side reactions and often leads to higher yields.[6][8]
Below is a generalized workflow for the nitro-precursor reduction strategy.
Caption: Generalized workflow for ligand synthesis via the nitro-precursor reduction method.
Experimental Protocol 1: Synthesis of an Aniline-Bridged Bis(pyrazolyl)alkane Ligand
This protocol is adapted from the synthesis of ADMeH2 reported by the Hoffman group and serves as a representative example of the nitro-precursor reduction strategy.[6][8]
Part A: Synthesis of the Nitro-Precursor (5)
-
Reagents & Setup: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 2-nitroisophthalaldehyde (1.0 eq), bis(3,5-dimethylpyrazolyl)methanone (2.2 eq), and anhydrous dichloromethane (DCM).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of pyrrolidine (0.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the nitrobenzene-linked double bis(pyrazolyl)alkane (5) as a solid.
-
Validation: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of aldehyde protons and the appearance of new pyrazolyl and benzylic proton signals are indicative of success.
Part B: Hydrogenation to the Aniline Ligand (1)
-
Reagents & Setup: In a high-pressure reaction vessel, dissolve the nitro-precursor 5 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Carefully add palladium on carbon (10% Pd, ~5 mol%) to the solution.
-
Reaction: Seal the vessel, purge with H₂ gas, and then pressurize to 3-5 bar. Stir the reaction vigorously at room temperature for 12-24 hours. Caution: Hydrogen gas is highly flammable. This step must be performed in a well-ventilated fume hood with appropriate safety measures.
-
Workup & Purification: After the reaction, carefully vent the H₂ gas and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline ligand ADMeH2 (1) . If necessary, the product can be further purified by recrystallization.
-
Validation: Characterize the final ligand by ¹H NMR, ¹³C NMR, and mass spectrometry. Successful conversion is confirmed by the disappearance of the nitro group's spectroscopic signatures and the appearance of a broad N-H signal for the aniline group in the ¹H NMR spectrum.
Coordination Chemistry and Synthesis of Metal Complexes
Aniline-based pyrazolyl ligands exhibit remarkable versatility in their coordination to metal centers. The specific coordination mode is influenced by the ligand's denticity, the nature of the metal ion, and the reaction conditions.
Common Coordination Modes:
-
Bidentate [N,N] Chelation: The simplest mode involves coordination through one pyrazole nitrogen and the aniline nitrogen, forming a stable chelate ring.
-
Tridentate [N,N,N] Pincer: In ligands designed with a central donor atom (e.g., a pyridine ring flanked by pyrazolyl-aniline arms), a meridional or facial pincer-type coordination is common, imparting significant thermal stability to the complex.[5]
-
Bridging μ-Anilido: Upon deprotonation of the aniline N-H, the resulting anilido nitrogen can bridge two metal centers. This μ-anilide core is particularly relevant in the construction of bimetallic catalysts.[6][8]
Caption: Common coordination modes of aniline-based pyrazolyl ligands.
Experimental Protocol 2: Synthesis of a Dizinc μ-Anilide Complex
This protocol describes the synthesis of a bimetallic zinc complex via alkane elimination, a common route for forming metal-amido bonds.[9] This procedure must be performed using standard Schlenk or glovebox techniques due to the air and moisture sensitivity of the reagents.
-
Reagents & Setup: In a glovebox, add the aniline-based pyrazolyl ligand (e.g., ADMeH2 (1) , 1.0 eq) to a Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene to dissolve the ligand.
-
Precursor Addition: In a separate vial, measure diethylzinc (ZnEt₂, 2.0-2.2 eq). Add the ZnEt₂ solution dropwise to the stirring ligand solution at room temperature. Caution: Diethylzinc is pyrophoric and reacts violently with water and air.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Evolution of ethane gas may be observed. The reaction can be gently heated (e.g., to 50-60 °C) to drive the elimination of the second equivalent of ethane and ensure the formation of the bimetallic complex.
-
Isolation: Upon completion, remove the solvent under vacuum to yield the crude product. The complex can be purified by washing with a non-coordinating solvent like pentane or hexane to remove any unreacted ZnEt₂, followed by drying under high vacuum.
-
Validation: Characterize the complex using ¹H and ¹³C NMR spectroscopy. The disappearance of the aniline N-H proton signal and shifts in the pyrazolyl and aromatic proton signals confirm complexation. If suitable crystals can be grown (e.g., by slow evaporation or vapor diffusion), single-crystal X-ray diffraction is the definitive method for structural confirmation.
Structural Characterization and Physicochemical Properties
A multi-technique approach is essential for the unambiguous characterization of these complexes.
-
X-ray Crystallography: Provides definitive solid-state structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. It is the gold standard for confirming coordination modes.[5][10]
-
NMR Spectroscopy: A powerful tool for elucidating solution-state structure and dynamics. ¹H NMR is used to confirm ligand coordination through shifts in proton resonances. Multinuclear NMR (e.g., ¹³C, ¹⁵N) can provide further structural insights.
-
FT-IR Spectroscopy: Useful for identifying the coordination of functional groups. For instance, the N-H stretching frequency of the aniline group (typically ~3400 cm⁻¹) disappears upon deprotonation to form an anilido complex.
-
UV-Vis Spectroscopy: Probes the electronic structure of the complexes, revealing information about ligand-to-metal or metal-to-ligand charge transfer bands.
| Metal | Donor Atom | Bond Length (Å) | Complex Type / Reference |
| Al(III) | N (Anilido) | ~1.90 - 1.95 | Amido-pyrazolate complexes[4] |
| Al(III) | N (Pyrazole) | ~2.00 - 2.05 | Amido-pyrazolate complexes[4] |
| Zn(II) | N (Anilido) | ~1.95 - 2.05 | μ-Anilide dizinc complexes[6][8] |
| Zn(II) | N (Amine) | ~2.10 - 2.20 | Amino-bis(pyrazolyl) adducts[9] |
| Zn(II) | N (Pyrazole) | ~2.00 - 2.15 | Various complexes[9][10] |
| Ag(I) | N (Pyrazole) | ~2.07 - 2.08 | Linear pyrazolato polymer[11] |
| Table 1: Representative metal-nitrogen bond lengths observed in aniline-pyrazolyl and related complexes. |
Applications in Homogeneous Catalysis
The tunable nature of aniline-based pyrazolyl ligands makes their metal complexes highly effective catalysts. A prominent area of application is in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactide (PLA).
Case Study: Dizinc μ-Anilide Complexes for Lactide Polymerization
Research has shown that dizinc complexes supported by aniline-bridged bis(pyrazolyl)alkane ligands are exceptionally active catalysts for the ROP of rac-lactide.[6][8] The causality behind this high activity stems from the electronic nature of the bridging group. Compared to analogous μ-phenolate (oxygen-bridged) systems, the less electronegative μ-anilide (nitrogen-bridged) core results in a more electron-rich and nucleophilic initiating group, which accelerates the polymerization process.[6]
The proposed mechanism proceeds through a coordination-insertion pathway, where the two zinc centers work cooperatively to bind and activate both the lactide monomer and the growing polymer chain.
Caption: Simplified catalytic cycle for the Ring-Opening Polymerization of lactide.
| Catalyst System | Activity (TOF, h⁻¹) | PDI (Mw/Mn) | Polymer Tacticity | Reference |
| [ADMeHZn₂Et₂][BArF] | High | ~1.1 - 1.3 | Atactic | [6][8] |
| [PDRZn₂Et₂][BArF] (Phenol) | Moderate | ~1.1 - 1.4 | Atactic | [6] |
| Table 2: Comparative catalytic performance in rac-lactide ROP. The aniline-based system shows higher activity than its phenol-based counterpart. |
Applications in Medicinal and Biological Chemistry
The unique structural motifs and ability to chelate essential metal ions make pyrazole-containing complexes attractive candidates for drug development. The incorporation of the aniline moiety further enhances their lipophilicity and potential for biological interactions.
Anticancer and Antimicrobial Activity
Numerous studies have demonstrated that metal complexes of pyrazole-based Schiff bases, including those derived from aniline, possess significant biological activity.[12][13][14] The underlying principle, often referred to as chelation theory, suggests that complexation can enhance the pharmacological efficacy of a ligand. Upon chelation, the polarity of the metal ion is reduced, which increases the lipophilicity of the entire complex. This allows the molecule to more readily penetrate the lipid membranes of cancer cells or microbes, where it can interfere with critical cellular processes.[13]
Copper(II) complexes, in particular, have shown remarkable anticancer efficacy.[13] Structure-activity relationship (SAR) studies have revealed that substituents on the aniline ring can significantly modulate the cytotoxicity, with halogenated derivatives often exhibiting enhanced activity.[13] Furthermore, complexation can lead to increased selectivity for cancer cells over healthy cells, a critical requirement for any potential therapeutic.[13]
| Complex/Ligand | Target Organism/Cell Line | Activity Metric (IC₅₀ or MIC) | Reference |
| Pyrazole-Schiff Base Ligand (p-Cl-phenyl) | A549 (Lung Cancer) | Moderate IC₅₀ | [13] |
| Cu(II) Complex of above ligand | A549 (Lung Cancer) | Low IC₅₀ (High Potency) | [13] |
| Cd(II) Pyrazole-Acetamide Complex | E. coli | 5 µg/mL (MIC) | [14] |
| Fe(II) Pyrazole-Acetamide Complex | S. aureus | 10 µg/mL (MIC) | [14] |
| Table 3: Examples of biological activity for aniline-pyrazolyl type metal complexes. |
Summary and Future Outlook
Aniline-based pyrazolyl ligands are a powerful and versatile platform in coordination chemistry. Their modular synthesis allows for the fine-tuning of steric and electronic properties, leading to predictable control over the structure and reactivity of their metal complexes. The demonstrated success of these complexes in demanding applications, from high-activity polymerization catalysis to potent and selective anticancer agents, underscores their significant potential.
Future research in this area will likely focus on several key directions:
-
Catalysis: The development of chiral ligands to enable stereoselective polymerization, and the exploration of earth-abundant metals for sustainable catalytic processes.
-
Medicinal Chemistry: In-depth mechanistic studies to elucidate the specific biological targets and modes of action of these complexes, which is crucial for their advancement as therapeutic agents.
-
Materials Science: The design of polynuclear frameworks and coordination polymers for applications in sensing, gas storage, and molecular magnetism.
The continued exploration of the rich promises to yield further innovations across the scientific disciplines.
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An In-Depth Technical Guide to the Electronic Properties of 2,6-bis(1H-pyrazol-1-yl)aniline: A Comparative and Predictive Analysis
Introduction: A Tale of Two Cores - Pyridine versus Aniline
The family of ligands based on a central aromatic ring flanked by two pyrazolyl moieties has garnered significant attention in coordination chemistry and materials science.[1][2][3] The archetypal member of this family, 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp), has been extensively studied, particularly in the context of its metal complexes which exhibit fascinating magnetic and optical properties, including spin-crossover (SCO) phenomena.[1][2][3][4] The electronic properties of the bpp ligand itself are foundational to the behavior of its coordination compounds. This guide will delve into the electronic characteristics of a closely related yet underexplored analogue: 2,6-bis(1H-pyrazol-1-yl)aniline.
Due to the limited availability of direct experimental data for this compound, this document will adopt a comparative and predictive approach. We will first establish a baseline by detailing the well-documented electronic properties of the pyridine-based bpp. Subsequently, we will extrapolate and predict how the substitution of the electron-withdrawing pyridine core with an electron-donating aniline core will modulate these properties. This guide is intended for researchers, scientists, and drug development professionals who are interested in the design and application of novel organic electronic materials and ligands.
Molecular Architecture: A Visual Comparison
The structural similarity between 2,6-bis(1H-pyrazol-1-yl)pyridine and this compound is evident. The key difference lies in the central aromatic ring, which is expected to be the primary determinant of the variations in their electronic properties.
Caption: Molecular structures of 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) and its aniline analogue.
Synthesis Strategies: A General Approach
The synthesis of this compound would likely follow a similar pathway to that of its pyridine and pyrazine analogues.[5][6] A common method involves the condensation of a di-substituted aromatic core with pyrazole.
Hypothetical Synthesis of this compound
A plausible synthetic route would involve the reaction of 2,6-dihaloaniline with pyrazole in the presence of a suitable base and catalyst.
Caption: A proposed synthetic workflow for this compound.
Spectroscopic Properties: Unveiling the Electronic Transitions
The electronic absorption and emission spectra of these compounds provide critical insights into their frontier molecular orbitals.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of bpp typically exhibits intense π-π* transitions in the ultraviolet region. For its metal complexes, additional metal-to-ligand charge transfer (MLCT) bands are observed at lower energies.[1]
Predictive Analysis for this compound:
The introduction of the electron-donating amino group (-NH2) on the central phenyl ring is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to bpp. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, thereby reducing the HOMO-LUMO gap.
| Compound | Predicted λmax (nm) | Rationale |
| 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) | ~250-300 | Literature values for π-π* transitions.[7] |
| This compound | >300 | The electron-donating -NH2 group increases the energy of the HOMO, leading to a smaller energy gap for electronic transitions. |
Fluorescence Spectroscopy
While the fluorescence of the parent bpp ligand is not extensively reported, its derivatives and their complexes can exhibit luminescence.[2]
Predictive Analysis for this compound:
The aniline derivative is likely to be fluorescent. The emission wavelength will be longer than its absorption wavelength (Stokes shift). The quantum yield of fluorescence may be influenced by factors such as solvent polarity and the potential for intramolecular charge transfer (ICT) from the aniline donor to the pyrazolyl acceptors.
Electrochemical Properties: Probing Redox Behavior
Cyclic voltammetry (CV) is a powerful technique to determine the oxidation and reduction potentials of a molecule, providing information about the energies of the HOMO and LUMO.
Predictive Analysis for this compound:
The presence of the electron-rich aniline core is expected to make the this compound easier to oxidize compared to bpp. This would manifest as a lower anodic peak potential in its cyclic voltammogram. The reduction potential may be less affected, or slightly shifted to more negative potentials.
| Compound | Predicted Oxidation Potential | Rationale |
| 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) | Higher (more positive) | The electron-deficient pyridine ring makes oxidation more difficult. |
| This compound | Lower (less positive) | The electron-donating -NH2 group increases the electron density on the aromatic system, facilitating the removal of an electron. |
Experimental Protocols: A Guide to Characterization
The following are detailed, step-by-step methodologies for the characterization of the electronic properties of this compound.
UV-Visible Absorption Spectroscopy Protocol
-
Solution Preparation: Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 1 mM.
-
Serial Dilutions: Perform serial dilutions to obtain a series of solutions with concentrations ranging from 1 µM to 50 µM.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Data Acquisition: Record the absorption spectra of the solutions from 200 nm to 800 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy Protocol
-
Solution Preparation: Prepare a dilute solution (absorbance < 0.1 at the excitation wavelength) of the compound in a fluorescence-grade solvent.
-
Fluorometer Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Data Acquisition: Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-known standard (e.g., quinine sulfate in 0.1 M H2SO4).
Cyclic Voltammetry Protocol
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, deoxygenated solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve the compound in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes. Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Analysis: Determine the anodic and cathodic peak potentials. Use an internal standard (e.g., ferrocene/ferrocenium couple) to reference the potentials.
Computational Insights: A Theoretical Perspective
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable theoretical predictions of the electronic properties of this compound.[8] These methods can be used to:
-
Optimize the ground-state geometry.
-
Calculate the energies and distributions of the HOMO and LUMO.
-
Simulate the UV-Vis absorption spectrum.
-
Predict the redox potentials.
Such computational studies would be instrumental in corroborating the predictive analysis presented in this guide and in providing a deeper understanding of the structure-property relationships.
Conclusion and Future Directions
While a comprehensive experimental characterization of this compound is yet to be reported in the scientific literature, a predictive analysis based on its well-studied pyridine analogue, bpp, provides a strong foundation for understanding its electronic properties. The presence of the electron-donating aniline core is anticipated to induce a bathochromic shift in its absorption spectrum, make the molecule more susceptible to oxidation, and potentially lead to interesting photophysical behaviors.
The detailed experimental protocols and theoretical considerations outlined in this guide provide a clear roadmap for future research on this promising molecule. A thorough investigation of this compound and its derivatives could unlock new possibilities in the design of novel ligands for coordination chemistry, functional dyes for optical applications, and organic materials for electronic devices.
References
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Digital CSIC. (n.d.). Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes. Retrieved from [Link]
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MDPI. (2025). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Retrieved from [Link]
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PubMed. (2025). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Retrieved from [Link]
-
R Discovery. (2025). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Retrieved from [Link]
-
ChemRxiv. (2022). Spin-state Switching and Single-molecule Conductance Studies of Iron(II) Complexes Composed of Functional 2,6-bis(pyrazol-1-yl)p. Retrieved from [Link]
-
MDPI. (2014). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. Retrieved from [Link]
-
ACS Publications. (2024). Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. Retrieved from [Link]
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Semantic Scholar. (2013). Synthesis of 2,6‐Di(pyrazol‐1‐yl)pyrazine Derivatives and the Spin‐State Behavior of Their Iron(II) Complexes. Retrieved from [Link]
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ResearchGate. (2005). One-Step Synthesis of Symmetrically Substituted 2,6-Bis(pyrazol-1-yl)pyridine Systems. Retrieved from [Link]
-
Ruben Group. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. Retrieved from [Link]
-
ResearchGate. (2014). Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes | Request PDF. Retrieved from [Link]
-
ACS Publications. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Retrieved from [Link]
-
PubMed Central. (n.d.). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Retrieved from [Link]
-
TU Delft Research Portal. (2022). Spin-Crossover in Supramolecular Iron(II)-2,6-bis(1 H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 2,6-bis(1H-pyrazol-1-yl)aniline in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Solubility Landscape of a Novel Scaffold
In the realm of medicinal chemistry and materials science, the 2,6-bis(1H-pyrazol-1-yl)aniline scaffold presents a compelling architectural motif. Its rigid backbone, coupled with the hydrogen bonding capabilities of the aniline moiety and the versatile coordination chemistry of the pyrazole rings, suggests a wide range of potential applications, from novel therapeutics to advanced materials.[1] However, the journey from a promising molecular design to a tangible application is fundamentally dependent on a thorough understanding of its physicochemical properties, chief among them being solubility.
This guide is conceived as a comprehensive resource for researchers embarking on the characterization of this compound. In the absence of extensive published solubility data for this specific molecule, this document takes a proactive and predictive stance. It provides not only the theoretical underpinnings of solubility but also a robust, step-by-step experimental framework for its determination. By synthesizing established principles of physical organic chemistry with practical, field-proven methodologies, this guide aims to empower scientists to generate high-quality, reproducible solubility data, thereby accelerating the research and development lifecycle.
Theoretical Framework: Predicting Solubility from First Principles
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[2] This concept is rooted in the nature and magnitude of intermolecular forces between the solvent and the solute. For this compound, a molecule of moderate polarity, its solubility in a given solvent will be dictated by a nuanced interplay of several factors:
-
Hydrogen Bonding: The primary amine (-NH2) group on the aniline ring is a potent hydrogen bond donor, while the nitrogen atoms within the pyrazole rings can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as water, alcohols, and to some extent, acetic acid, are therefore expected to exhibit favorable interactions with the molecule.
-
Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of electronegative nitrogen atoms. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which have large dipole moments, are likely to be effective at solvating this compound.
-
Van der Waals Forces: The aromatic rings (aniline and pyrazole) provide significant surface area for van der Waals interactions. Nonpolar solvents such as toluene and hexane will primarily interact through these weaker forces, suggesting lower solubility.
-
Acid-Base Chemistry: The aniline moiety is weakly basic and can be protonated in acidic solutions.[3] This conversion to an ionic salt dramatically increases the polarity and, consequently, the aqueous solubility. Conversely, while less likely, the pyrazole rings could be deprotonated under strongly basic conditions.
Based on these principles, a qualitative prediction of solubility in common laboratory solvents can be formulated.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding is favorable, but the large aromatic structure may limit solubility in water. Higher alcohols may be more effective. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions are expected to effectively solvate the molecule. |
| Nonpolar | Hexane, Toluene | Low | Dominated by weak van der Waals forces, which are unlikely to overcome the solute-solute interactions. |
| Acidic | 5% Hydrochloric Acid | High | Protonation of the aniline group will form a highly polar salt, leading to significant solubility in aqueous acid.[3] |
| Basic | 5% Sodium Hydroxide | Low | The molecule is unlikely to be deprotonated under these conditions, and the ionic strength of the solution may decrease solubility. |
Experimental Determination of Solubility: A Validating Protocol
The following section outlines a rigorous, multi-tiered approach to experimentally determine the solubility of this compound. This protocol is designed to be self-validating by incorporating both qualitative and quantitative methods.
Materials and Reagents
-
This compound (high purity)
-
A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, dimethyl sulfoxide, dimethylformamide)
-
5% (w/v) Hydrochloric Acid
-
5% (w/v) Sodium Hydroxide
-
Small vials with screw caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Workflow for Solubility Determination
Figure 1: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
Part 1: Qualitative Solubility Assessment [4][5]
-
Preparation: Into a small, clean vial, weigh approximately 5 mg of this compound.
-
Solvent Addition: Add 1 mL of the chosen solvent to the vial.
-
Mixing: Securely cap the vial and vortex vigorously for 1 minute.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain, and the solution may be hazy.
-
Insoluble: The solid does not appear to dissolve, and a suspension is formed.
-
-
Record: Document the qualitative solubility for each solvent tested.
Part 2: Quantitative Solubility Determination (Shake-Flask Method) [6]
This method is the gold standard for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of excess solid is crucial for ensuring that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C) for 24 to 48 hours. The extended agitation time allows the system to reach equilibrium between the dissolved and undissolved compound.
-
Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve prepared with standard solutions of known concentrations of this compound is required for accurate quantification.
-
Calculation: Determine the concentration of the compound in the original filtrate, taking into account the dilution factor. This concentration represents the equilibrium solubility.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Experimental Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| DMSO | [Experimental Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] |
| Dichloromethane | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| Hexane | [Experimental Value] | [Calculated Value] |
| 5% HCl (aq) | [Experimental Value] | [Calculated Value] |
| 5% NaOH (aq) | [Experimental Value] | [Calculated Value] |
Interpreting the Results: The experimentally determined solubility data should be analyzed in the context of the theoretical principles outlined in Section 1. For instance, high solubility in DMSO and 5% HCl would align with the predictions based on the molecule's polarity and basicity. Discrepancies between predicted and observed solubility can provide valuable insights into specific solute-solvent interactions or the influence of the compound's crystal lattice energy.
Conclusion: A Foundation for Future Research
A comprehensive understanding of the solubility of this compound is a critical first step in unlocking its full potential. This guide has provided a robust framework for both predicting and experimentally determining its solubility profile across a range of common laboratory solvents. By following the detailed protocols and leveraging the theoretical insights presented, researchers can generate the reliable data necessary to inform downstream applications, from reaction optimization and purification to formulation development and biological screening. The systematic approach outlined herein is not merely a set of instructions but a foundational methodology for the thorough characterization of this and other novel chemical entities.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives.
- PubMed Central. (n.d.). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes.
- ResearchGate. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.
- ACS Omega. (2022, April 14). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions.
- Digital CSIC. (n.d.). Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes.
- ResearchGate. (2025, August 6). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes | Request PDF.
- PMC - NIH. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- (2014, January 21). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes.
- (2022, April 14). Spin-Crossover in Supramolecular Iron(II)-2,6-bis(1 H-Pyrazol-1-yl)pyridine Complexes.
- Benchchem. (n.d.). A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Common Laboratory Solvents.
- (n.d.). Novel Ligands Based on 2,6-Di(1H-pyrazol-5-yl)pyridine Derivatives and Applications in Spin Crossover and Transfer Hydrogenation Complexes.
- ResearchGate. (2025, August 5). Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research.
- ResearchGate. (2022, April 14). (PDF) Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1 H -Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions.
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Methodological & Application
Synthesis and Characterization of Iron(II) Spin Crossover Complexes with 2,6-bis(1H-pyrazol-1-yl)aniline: An Application Note
Introduction: The Dynamic World of Spin Crossover Complexes
Spin crossover (SCO) complexes are a fascinating class of molecular materials that exhibit a reversible switching between two distinct electronic spin states, a low-spin (LS) and a high-spin (HS) state.[1][2] This transition can be triggered by external stimuli such as temperature, pressure, or light irradiation, leading to dramatic changes in their magnetic, optical, and structural properties.[1][3][4] These unique characteristics make SCO complexes highly promising for applications in molecular switches, data storage devices, sensors, and displays.[1][2][5]
The heart of a spin crossover complex lies in the interplay between the central transition metal ion and its surrounding ligands. For iron(II) complexes (a d6 electronic configuration), the spin state transition occurs between a diamagnetic LS state (S=0) and a paramagnetic HS state (S=2).[2][3] The energy difference between these states is delicately balanced and highly sensitive to the ligand field strength.
The 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) scaffold and its derivatives have proven to be exceptionally versatile ligands for constructing iron(II) SCO complexes, often exhibiting spin transitions at accessible temperatures.[6] This application note details a comprehensive protocol for the synthesis and characterization of an iron(II) spin crossover complex featuring the analogous ligand, 2,6-bis(1H-pyrazol-1-yl)aniline. The introduction of the aniline moiety in place of the pyridine core offers an intriguing modification to the electronic and steric environment around the iron(II) center, potentially tuning the spin crossover characteristics.
This guide is intended for researchers in materials science, coordination chemistry, and drug development who are interested in the rational design and synthesis of novel molecular switches.
I. Synthesis of the Ligand: this compound
A common synthetic route to this class of ligands involves the nucleophilic substitution of halogenated aromatic cores with pyrazole.
Protocol: Ligand Synthesis
Materials:
-
2,6-Dihaloaniline (e.g., 2,6-dibromoaniline)
-
Pyrazole
-
Potassium carbonate (K2CO3) or Sodium Hydride (NaH)
-
Copper(I) iodide (CuI)
-
L-proline or a similar catalyst
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromoaniline (1 equivalent), pyrazole (2.2 equivalents), potassium carbonate (3 equivalents), CuI (0.2 equivalents), and L-proline (0.4 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reaction: Add anhydrous DMSO to the flask. The mixture is then heated to 120-140 °C and stirred vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted several times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound ligand.
-
Characterization: The identity and purity of the ligand should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
II. Synthesis of the Iron(II) Spin Crossover Complex
The synthesis of the iron(II) complex is achieved by reacting the ligand with a suitable iron(II) salt in a 2:1 ligand-to-metal ratio. The choice of the counter-anion (e.g., BF4-, ClO4-, PF6-) can significantly influence the spin crossover properties of the resulting complex.
Protocol: Complex Synthesis
Materials:
-
This compound ligand
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF4)2·6H2O)
-
Acetonitrile (CH3CN), anhydrous
-
Diethyl ether (Et2O), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Ligand Solution: Under an inert atmosphere, dissolve the this compound ligand (2 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Iron(II) Salt Solution: In a separate flask, dissolve Fe(BF4)2·6H2O (1 equivalent) in anhydrous acetonitrile.
-
Reaction: Slowly add the iron(II) salt solution dropwise to the stirring ligand solution at room temperature. A color change is typically observed upon complex formation.
-
Precipitation/Crystallization: Stir the reaction mixture for 2-4 hours at room temperature. The complex can be precipitated by the slow addition of anhydrous diethyl ether. For single crystals suitable for X-ray diffraction, slow vapor diffusion of diethyl ether into the acetonitrile solution of the complex is recommended.
-
Isolation and Drying: The resulting precipitate is collected by filtration, washed with a small amount of diethyl ether, and dried under vacuum.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the iron(II) spin crossover complex.
Caption: Synthetic workflow for the iron(II) spin crossover complex.
III. Characterization of the Spin Crossover Behavior
A combination of analytical techniques is essential to unequivocally confirm the identity of the complex and to thoroughly characterize its spin crossover properties.
A. Magnetic Susceptibility Measurements
The most direct method to probe the spin state of a material is through magnetic susceptibility measurements.[1][7] A Superconducting Quantum Interference Device (SQUID) magnetometer is typically employed to measure the magnetic moment of the sample as a function of temperature.
Protocol: SQUID Magnetometry
-
Sample Preparation: A carefully weighed amount of the powdered sample is placed in a gelatin capsule or a similar sample holder.
-
Measurement: The sample is cooled to a low temperature (e.g., 2 K) in a zero magnetic field. A small DC magnetic field (e.g., 1000 Oe) is then applied, and the magnetic moment is measured as the temperature is slowly increased to a temperature well above the expected transition (e.g., 300 K or higher). A subsequent measurement is performed as the temperature is cooled back down to the initial temperature.
-
Data Analysis: The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment. The data is typically presented as a plot of χMT versus T. For an iron(II) complex, a χMT value close to 0 cm3 K mol-1 is indicative of the LS state, while a value of approximately 3.0-3.4 cm3 K mol-1 corresponds to the HS state.[7] The transition temperature (T1/2) is defined as the temperature at which 50% of the complex is in the HS state. The presence of a hysteresis loop in the heating and cooling curves indicates cooperativity within the crystal lattice.[1]
B. Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive structural information and can directly visualize the changes in molecular geometry that accompany the spin transition.[6][7][8]
Protocol: Variable-Temperature SC-XRD
-
Crystal Selection: A suitable single crystal of the complex is mounted on a goniometer.
-
Data Collection: A full sphere of diffraction data is collected at a low temperature (e.g., 100 K) where the complex is expected to be in the LS state, and at a higher temperature (e.g., 298 K) where it is expected to be in the HS state.
-
Structure Solution and Refinement: The crystal structures are solved and refined to obtain precise atomic coordinates and bond lengths.
-
Analysis: A key indicator of the spin state is the average Fe-N bond length. For iron(II) SCO complexes, the average Fe-N bond length is significantly shorter in the LS state (typically ~2.00 Å) compared to the HS state (~2.20 Å).[4] This is due to the depopulation of the antibonding eg* orbitals in the LS state.
| Spin State | Typical χMT (cm3 K mol-1) | Typical Average Fe-N Bond Length (Å) |
| Low-Spin (LS) | ~0 | ~2.00 |
| High-Spin (HS) | ~3.0 - 3.4 | ~2.20 |
Table 1: Key experimental observables for determining the spin state of an iron(II) complex.
C. UV-Visible Spectroscopy
The change in electronic configuration during spin crossover also affects the optical properties of the complex, which can be monitored by UV-Visible spectroscopy.[1][9]
Protocol: Variable-Temperature UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the complex in a suitable solvent (e.g., acetonitrile) or a thin film of the material is prepared.
-
Measurement: The absorption spectrum is recorded over a range of temperatures spanning the spin transition.
-
Analysis: The d-d transitions in iron(II) complexes are typically weak. More prominent are the metal-to-ligand charge transfer (MLCT) bands. These bands often show a noticeable shift in wavelength and/or intensity as the complex transitions between the LS and HS states.[9] For instance, the MLCT bands for the LS state are often at a higher energy (shorter wavelength) compared to the HS state.
Visualizing the Spin Crossover Phenomenon
The following diagram illustrates the electronic and structural changes associated with the spin crossover phenomenon in an octahedral iron(II) complex.
Caption: Electronic and structural changes during spin crossover.
IV. Applications and Future Perspectives
The successful synthesis and characterization of iron(II) spin crossover complexes with this compound opens up new avenues for the design of functional molecular materials. The aniline moiety provides a site for further chemical modification, allowing for the covalent attachment of these complexes to surfaces or their incorporation into polymeric matrices. This could lead to the development of novel sensors where the spin state is modulated by the binding of an analyte to the aniline group.
Furthermore, the exploration of the light-induced excited spin-state trapping (LIESST) effect in these new complexes could pave the way for their use in light-addressable data storage. The systematic study of how modifications to the aniline ring affect the spin crossover properties will provide valuable insights into the structure-property relationships that govern this intriguing phenomenon.
V. References
-
Spin crossover. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Gaultier, J., Granier, T., Gallois, B., Real, J. A., & Zarembowitch, J. (2007). High pressure single crystal X-ray diffraction study of the spin crossover iron(II) complex Fe(Phen)2(NCS)2. Journal of the American Chemical Society.
-
(2026). Dual Modulation of Spin-Crossover Behavior in [Fe(tpma)(xbim)]2+ Complexes by Chemical and Mechanical Pressures. Inorganic Chemistry.
-
(2019). Spin-crossover in iron(ii)-Schiff base complexes. Dalton Transactions.
-
(2023). Structural insight into the cooperativity of spin crossover compounds. IUCrJ.
-
(2021). Homochiral Mn3+ Spin-Crossover Complexes: A Structural and Spectroscopic Study. Inorganic Chemistry.
-
Vignesh, K. R., & Rentschler, E. (2024). A combined theoretical and experimental approach to determine the right choice of co-ligand to impart spin crossover in Fe(II) complexes based on 1,3,4-oxadiazole ligands. Dalton Transactions.
-
(2018). Spin crossover in discrete polynuclear iron(ii) complexes. Chemical Society Reviews.
-
Gaultier, J., Granier, T., Gallois, B., Real, J. A., & Zarembowitch, J. (1986). High pressure single crystal X-ray diffraction study of the spin crossover iron(II) complex Fe(Phen)2(NCS)2. Journal de Physique Colloques.
-
(2022). The Investigation of Spin-Crossover Systems by Raman Spectroscopy: A Review. Applied Sciences.
-
(2021). Iron(II) Spin Crossover Complexes with 4,4′-Dipyridylethyne—Crystal Structures and Spin Crossover with Hysteresis. Magnetochemistry.
-
(2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. ACS Omega.
-
(2022). Spectroscopy Study of Isothermal Spin State Switching in a Fe (II) Spin Crossover Molecular Thin Film. arXiv.
-
(2023). Spin crossover in iron(II) complexes: Recent advances. Coordination Chemistry Reviews.
-
(2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega.
-
Mason, H. E., Li, W., Carpenter, M. A., Hamilton, M. L., Howard, J. A. K., & Sparkes, H. A. (2016). Structural and spectroscopic characterisation of the spin crossover in [Fe(abpt)2(NCS)2] polymorph A. Dalton Transactions.
-
(2021). Solution-State Spin Crossover in a Family of 2 Complexes. Inorganics.
-
(2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. Semantic Scholar.
-
(2022). Spin-Crossover in Supramolecular Iron(II)-2,6-bis(1 H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. TU Delft Research Portal.
-
(2004). Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research. Coordination Chemistry Reviews.
-
(2020). STUDY OF THE SPIN CROSSOVER MOLECULAR THIN FILMS AND MAGNETIC MULTILAYERED THIN FILMS. Purdue University Graduate School.
-
(2016). Dynamics of Spin Crossover Molecular Complexes. Accounts of Chemical Research.
-
(2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ruben-group.
-
(2021). Heteroleptic iron(II) spin crossover complexes based on a 2,6-bis(pyrazol-1-yl)pyridine-type. SciSpace.
-
(2009). Iron(II) Spin Crossover Complexes with Functionalised 2,6-Bis(pyrazol-1-yl)pyridine Ligands. European Journal of Inorganic Chemistry.
-
(2019). High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine. Magnetochemistry.
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- 2. digital.csic.es [digital.csic.es]
- 3. Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 2,6-bis(1H-pyrazol-1-yl)aniline as a Tridentate N-Donor Ligand for Late-Transition Metal-Catalyzed Olefin Polymerization
Abstract
This application note presents a detailed guide for researchers exploring the use of 2,6-bis(1H-pyrazol-1-yl)aniline as a versatile N,N,N-tridentate ligand in late-transition metal-catalyzed olefin polymerization. While direct literature on the polymerization applications of this specific aniline-bridged ligand is emerging, its structural analogy to the highly successful 2,6-bis(imino)pyridyl and bis(pyrazolyl)pyridine ligand families suggests significant potential. This document provides a comprehensive overview, including the synthesis of the ligand and its iron(II) and cobalt(II) complexes, and detailed, field-proven protocols for the polymerization of ethylene. The causality behind experimental choices, proposed catalytic mechanisms, and expected polymer properties are discussed, offering a robust framework for the development of novel single-site catalysts.
Introduction: The Promise of Tridentate N-Donor Ligands in Polymerization Catalysis
Late-transition metal complexes, particularly those of iron and cobalt, bearing tridentate nitrogen-donor ligands have revolutionized the field of olefin polymerization. The discovery that 2,6-bis(imino)pyridyl iron and cobalt halides, upon activation with methylaluminoxane (MAO), can effectively polymerize ethylene to highly linear polyethylene has spurred extensive research into ligand design. The key to the success of these catalysts lies in the ability of the ligand framework to be systematically modified, thereby fine-tuning the steric and electronic properties of the metal center. This control allows for the manipulation of catalytic activity, polymer molecular weight, and even polymer microstructure.
The this compound ligand offers a unique combination of electronic and steric features. The pyrazole moieties are π-electron rich heterocycles that can form strong bonds with metal centers, while the central aniline ring provides a rigid backbone. The N-H group of the aniline can potentially be deprotonated to form an amido ligand, offering further avenues for catalyst modification and the creation of unique electronic environments at the metal center. This application note will explore the synthesis of this promising ligand and its late-transition metal complexes, and provide detailed protocols for their application in ethylene polymerization.
Synthesis of this compound and its Metal Complexes
Synthesis of this compound (L1)
The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation reaction between 2,6-dibromoaniline and pyrazole. This method is adaptable from established procedures for the synthesis of related N-aryl pyrazole compounds.
Protocol 1: Synthesis of this compound (L1)
-
Materials: 2,6-dibromoaniline, pyrazole, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromoaniline (1.0 eq), pyrazole (2.2 eq), CuI (0.2 eq), and K₂CO₃ (3.0 eq).
-
Add anhydrous DMF to the flask and stir the mixture at 120-140 °C for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
-
Synthesis of Late-Transition Metal Complexes
The synthesized ligand can be readily complexed with various late-transition metal salts, such as iron(II) chloride and cobalt(II) chloride, to form the precatalysts for polymerization.
Protocol 2: Synthesis of [this compound]FeCl₂ (Fe-L1)
-
Materials: this compound (L1), iron(II) chloride (FeCl₂), anhydrous tetrahydrofuran (THF), anhydrous diethyl ether.
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, dissolve L1 (1.0 eq) in anhydrous THF.
-
In a separate flask, prepare a slurry of FeCl₂ (1.0 eq) in anhydrous THF.
-
Slowly add the FeCl₂ slurry to the ligand solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
A color change and/or precipitation of the complex should be observed.
-
Reduce the volume of THF under vacuum and add anhydrous diethyl ether to precipitate the complex.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Protocol 3: Synthesis of [this compound]CoCl₂ (Co-L1)
-
This complex can be synthesized using a procedure analogous to Protocol 2, substituting FeCl₂ with anhydrous cobalt(II) chloride (CoCl₂).
Application in Ethylene Polymerization
The iron and cobalt complexes of this compound are expected to be active precatalysts for ethylene polymerization upon activation with an aluminum-based cocatalyst, such as methylaluminoxane (MAO) or modified methylaluminoxane (MMAO).
General Considerations for Ethylene Polymerization
-
Purity of Reagents and Solvent: The polymerization reaction is highly sensitive to impurities, especially water and oxygen. All solvents and the ethylene monomer must be rigorously purified and deoxygenated.
-
Inert Atmosphere: The entire polymerization setup must be maintained under a strict inert atmosphere (argon or nitrogen).
-
Cocatalyst: MAO is a commonly used activator. The ratio of aluminum to the transition metal (Al:M) is a critical parameter that needs to be optimized for each catalytic system.
Proposed Catalytic Cycle
The polymerization is believed to proceed via a Cossee-Arlmann type mechanism. Upon activation by MAO, a cationic metal-alkyl species is formed, which is the active catalyst. Ethylene then coordinates to the metal center and inserts into the metal-alkyl bond, leading to chain propagation. Chain termination can occur through β-hydride elimination or chain transfer to the aluminum cocatalyst.
Application Notes & Protocols: Strategic Synthesis of Metal-Organic Frameworks with 2,6-bis(pyrazol-1-yl)aniline Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Promise of N,N,N-Tridentate Linkers
Metal-Organic Frameworks (MOFs) are a revolutionary class of porous crystalline materials, constructed by linking metal ions or clusters with organic molecules (linkers).[1] Their defining characteristics—vast internal surface areas, tunable pore sizes, and chemically versatile structures—make them exceptional materials for applications ranging from gas storage and separation to catalysis and drug delivery.[2]
The performance of a MOF is fundamentally governed by the synergy between its metal nodes and organic linkers.[3] While carboxylate-based linkers are prevalent, the use of nitrogen-donor ligands opens new avenues for creating MOFs with unique electronic properties, catalytic activities, and structural topologies. This guide focuses on the strategic formation of MOFs using the 2,6-bis(pyrazol-1-yl)aniline (bpa) linker. As a tridentate N,N,N-coordinating molecule, the bpa linker offers a well-defined, rigid binding pocket that can impose specific geometries on the metal node, leading to novel framework structures and enhanced stability. The aniline backbone provides a platform for post-synthetic modification, allowing for the fine-tuning of the framework's properties for targeted applications.
This document serves as a detailed guide, providing both the theoretical basis and practical protocols for the synthesis and characterization of bpa-based MOFs. We emphasize the causality behind experimental choices to empower researchers to not only replicate these methods but also to innovate upon them.
Section 1: The 2,6-bis(pyrazol-1-yl)aniline (bpa) Linker: A Profile
The bpa linker is a unique building block characterized by a central aniline ring flanked by two pyrazolyl groups at the 2 and 6 positions. This arrangement creates a pincer-like coordination site.
Key Attributes:
-
Tridentate Coordination: The two pyrazole nitrogen atoms and the aniline nitrogen atom form a stable three-point binding site for a metal ion.
-
Structural Rigidity: The aromatic nature of the rings provides rigidity, which is crucial for forming ordered, crystalline frameworks rather than amorphous polymers.
-
Functional Backbone: The aniline amine group, while involved in coordination, presents opportunities for post-synthetic modification, potentially altering the MOF's hydrophilicity, electronic properties, or catalytic activity.
-
Modulated Reactivity: The pyrazole rings are relatively stable and can participate in π-stacking interactions within the framework, contributing to the overall stability of the structure.
The diagram below illustrates the potential coordination of the bpa linker with a generic divalent metal ion (M²⁺), a fundamental step in the formation of the larger MOF architecture.
Caption: Coordination of the bpa linker to a metal center.
Section 2: Synthesis Methodology: A Focus on Solvothermal Synthesis
Solvothermal synthesis is the most common and effective method for producing high-quality, crystalline MOFs.[2] The process involves heating the constituent metal salts and organic linkers in a sealed vessel at temperatures above the solvent's boiling point, creating high-pressure conditions that facilitate crystal growth.[4][5]
The general workflow for synthesizing a bpa-based MOF is outlined below.
Caption: General workflow for solvothermal MOF synthesis.
Key Experimental Parameters
The successful formation of a crystalline MOF is highly sensitive to reaction conditions. The following table summarizes critical parameters and their impact on the final product.
| Parameter | Typical Range | Rationale & Impact on Synthesis |
| Temperature | 80 - 180 °C | Controls reaction kinetics and crystal nucleation/growth. Too low may result in no product; too high can lead to dense, non-porous phases or linker decomposition.[4] |
| Time | 12 - 72 hours | Affects crystal size and phase purity. Longer times generally yield larger, more well-defined crystals, but can also lead to less stable phases transforming into more stable ones.[4] |
| Solvent | DMF, DEF, Ethanol, Acetonitrile | Solubilizes precursors. High-boiling point polar aprotic solvents like DMF are common as they are stable at high temperatures and can act as a base to deprotonate linkers if needed.[4][5] |
| Metal:Linker Ratio | 2:1 to 1:2 | Stoichiometry dictates the resulting coordination geometry and framework topology. This ratio often requires empirical optimization. |
| Modulators (Additives) | Acetic Acid, HCl, etc. | Can control crystal size and morphology by competing with the linker for coordination sites, slowing down nucleation and promoting the growth of higher-quality crystals. |
Section 3: Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of a Zinc-based MOF using the bpa linker, designated here as Zn-(bpa).
Materials & Equipment:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,6-bis(pyrazol-1-yl)aniline (bpa) linker
-
N,N-Dimethylformamide (DMF), high purity
-
Methanol, high purity
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave (45 mL)[4]
-
Programmable laboratory oven
-
Sonicator
-
Centrifuge or vacuum filtration setup
-
Vacuum oven
Step-by-Step Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve 0.5 mmol of the bpa linker in 10 mL of DMF.
-
Scientist's Note: Ensuring complete dissolution is critical for homogeneous nucleation. Use a sonicator for 5-10 minutes if precursors are not readily dissolving.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions into a single vial or a 45 mL Teflon-lined autoclave.
-
Seal the vessel tightly. For vials, use a Teflon-lined cap. For autoclaves, ensure the seal is secure to withstand high pressure.[4]
-
Expertise Note: The choice of vessel depends on the reaction temperature. Glass vials are suitable for temperatures up to ~120 °C, while stainless steel autoclaves are necessary for higher temperatures.[5]
-
-
Solvothermal Reaction:
-
Place the sealed vessel in a programmable laboratory oven.
-
Ramp the temperature to 120 °C over 2 hours.
-
Hold the temperature at 120 °C for 48 hours.
-
Cool the oven slowly to room temperature over 12 hours.
-
Rationale: Slow cooling is crucial for promoting the growth of large, well-defined single crystals and preventing rapid precipitation which can lead to amorphous material or microcrystalline powder.[4]
-
-
Product Isolation and Purification:
-
Carefully open the reaction vessel and collect the crystalline product.
-
Decant the mother liquor.
-
Wash the crystals by adding 10 mL of fresh DMF, vortexing or sonicating briefly, and then separating the solid via centrifugation (5000 rpm, 5 min) or vacuum filtration.
-
Repeat the washing step three times to remove all unreacted starting materials trapped in the bulk product.[5]
-
-
Activation for Porosity:
-
After the final DMF wash, decant the supernatant and add 10 mL of methanol. Let the crystals soak for 24 hours. Replace the methanol with a fresh portion twice during this period.
-
Rationale: This solvent exchange step replaces the high-boiling point DMF in the pores with the more volatile methanol, which is easier to remove.[4]
-
Isolate the methanol-exchanged crystals and transfer them to a vacuum oven.
-
Heat at 150 °C under dynamic vacuum for 12 hours to evacuate the pores, yielding the final, activated MOF.[4]
-
Section 4: A Self-Validating System: Characterization Protocols
Successful synthesis must be confirmed through a suite of analytical techniques. Each method provides a piece of the puzzle to validate the structure, purity, and properties of the material.[6][7]
Caption: Complementary characterization techniques for MOF validation.
| Technique | Purpose | Protocol Summary | Expected Result for Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and phase purity.[7] | Gently grind a small sample of the activated MOF. Mount the powder on a zero-background sample holder. Collect data, typically over a 2θ range of 5-50°. | A sharp, well-defined diffraction pattern distinct from the patterns of the starting materials. The pattern serves as a "fingerprint" for the crystalline phase. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent removal.[7] | Place 5-10 mg of activated MOF in an alumina crucible. Heat under a nitrogen or air atmosphere from room temperature to ~600 °C at a ramp rate of 10 °C/min. | A stable plateau up to a high temperature (e.g., >300 °C), followed by a sharp weight loss corresponding to framework decomposition. A lack of significant weight loss below 150 °C confirms successful activation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the incorporation of the linker into the framework.[6] | Mix a small amount of MOF with KBr powder and press into a pellet, or analyze directly using an ATR attachment. Collect a spectrum from 4000 to 400 cm⁻¹. | The spectrum should show characteristic peaks of the bpa linker. A shift in the vibration frequencies of the coordinating groups (C-N and pyrazole N-N stretches) compared to the free linker indicates successful coordination to the metal center. |
| N₂ Adsorption @ 77 K | To quantify the porosity and surface area of the activated material.[8] | Degas the activated sample in the instrument's analysis port (e.g., at 150 °C) to ensure a clean surface. Measure the N₂ adsorption-desorption isotherm at 77 K. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high uptake at low relative pressures indicates significant porosity. The data is used to calculate the BET surface area. |
Section 5: Applications & Future Outlook
MOFs constructed from N-tridentate linkers like 2,6-bis(pyrazol-1-yl)aniline are promising candidates for several advanced applications:
-
Heterogeneous Catalysis: The well-defined metal centers can act as active sites for organic transformations. The aniline backbone could be functionalized to introduce additional catalytic moieties.[9][10]
-
Gas Separation and Storage: The specific pore chemistry imparted by the nitrogen-rich linker can lead to selective adsorption of gases like CO₂ or acetylene.[11]
-
Sensing: The potential for the framework to interact with guest molecules and induce a change in its optical or electronic properties makes it a candidate for chemical sensors.
The true potential lies in the "designability" of these systems. By systematically varying the metal node (e.g., using Co(II), Cu(II), or Fe(II)) or by functionalizing the aniline ring of the bpa linker pre- or post-synthesis, researchers can create a family of materials with tailored properties for specific challenges in drug development, chemical synthesis, and environmental remediation.
References
- Vertex AI Search. (n.d.). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods.
- Al-Dahhan, W. H., Al-Jadir, T., & Al-Jibbouri, S. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. PMC.
- BenchChem. (2025). Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) with 5- Hydrazinoisophthalic Acid Hydrochloride.
- ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
- Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
- BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
- ResearchGate. (n.d.). Various techniques applied for characterization of MOFs.
- JoVE. (2022). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks.
- Accounts of Chemical Research. (n.d.). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR.
- AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization.
- MDPI. (n.d.). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers.
- ResearchGate. (2025). ChemInform Abstract: Metal-Organic Frameworks (MOFs) Based on Mixed Linker Systems: Structural Diversities Towards Functional Materials.
- CrystEngComm, RSC Publishing. (n.d.). Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials.
- ResearchGate. (n.d.). List of organic linkers used in the synthesis of MOFs described in this review.
- Insubria University. (n.d.). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks.
- Semantic Scholar. (2014). When long bis(pyrazolates) meet late transition metals: structure, stability and adsorption of metal–organic frameworks featuring large parallel channels.
- ResearchGate. (2019). Linker functionalized metal-organic frameworks.
- Journal of Materials Chemistry A, RSC Publishing. (n.d.). Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations.
- Eastern Illinois University Scholars @ EIU. (n.d.). Metal complexes of 2,6-bis[(pyrazol-1-yl)methyl]pyridine: The search for aryl-pyrazolyl embrace interactions as a synthon for crystal engineering.
- PMC, NIH. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation.
- ResearchGate. (n.d.). (PDF) Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands.
- ResearchGate. (2025). (PDF) Metal oxide-organic frameworks (MOOFs), a new series of coordination hybrids constructed from molybdenum(VI) oxide and bitopic 1,2,4-triazole linkers.
- ResearchGate. (2023). (PDF) Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3- e ]pyridines.
- MDPI. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Su.
- RSC Advances, RSC Publishing. (n.d.). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation.
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Application Notes and Protocols for the Synthesis and Crystallization of 2,6-bis(1H-pyrazol-1-yl)aniline Metal Complexes
Introduction
The field of coordination chemistry continually seeks novel ligand frameworks to modulate the electronic and steric properties of metal centers, leading to new catalysts, functional materials, and therapeutic agents. The 2,6-bis(1H-pyrazol-1-yl)aniline (bpa) ligand is a tridentate N-donor ligand of significant interest. Its unique architecture, featuring a central aniline moiety flanked by two pyrazole rings, offers a versatile platform for the synthesis of a wide array of metal complexes. The amino group on the aniline backbone provides a handle for further functionalization, allowing for the fine-tuning of the ligand's properties. High-quality single crystals of these metal complexes are essential for elucidating their three-dimensional structures through X-ray diffraction, which is crucial for understanding their reactivity and physical properties.
This comprehensive guide provides detailed protocols for the synthesis of the this compound ligand, its complexation with various metal ions, and the subsequent growth of diffraction-quality single crystals. The methodologies described herein are grounded in established chemical principles and supported by insights from the scientific literature.
Part 1: Synthesis of the this compound (bpa) Ligand
The synthesis of the bpa ligand is most effectively achieved through a cross-coupling reaction between a suitable aniline precursor and pyrazole. The method of choice is a double Ullmann condensation, a copper-catalyzed N-arylation reaction.[1][2] This approach is favored over palladium-catalyzed methods like the Buchwald-Hartwig amination for this specific transformation due to its proven efficacy in forming N-aryl bonds with pyrazoles and its often more cost-effective nature for this type of coupling.[3][4]
The logical starting material for this synthesis is 2,6-dibromoaniline or 2,6-dichloroaniline. These precursors can be synthesized from aniline through a multi-step process involving acetylation, halogenation, and deprotection.[5][6]
Protocol 1: Synthesis of this compound
This protocol details the copper-catalyzed N-arylation of pyrazole with 2,6-dibromoaniline.
Materials and Reagents:
-
2,6-Dibromoaniline
-
1H-Pyrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or inert atmosphere glovebox
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromoaniline (1 equivalent), 1H-pyrazole (2.2 equivalents), copper(I) iodide (0.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,6-dibromoaniline.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Part 2: Synthesis of Metal Complexes
The bpa ligand readily forms complexes with a variety of transition metals. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal salt and solvent is crucial and will depend on the desired final complex. For instance, iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O) is a common precursor for the synthesis of iron(II) spin-crossover complexes.[7]
Protocol 2: General Synthesis of a [M(bpa)₂]X₂ Metal Complex
This protocol provides a general method for the synthesis of an octahedral metal complex with two bpa ligands.
Materials and Reagents:
-
This compound (bpa)
-
A suitable metal salt (e.g., Fe(BF₄)₂·6H₂O, Co(BF₄)₂·6H₂O, NiCl₂·6H₂O)
-
Acetonitrile, anhydrous
-
Chloroform, anhydrous
-
Diethyl ether
Procedure:
-
In a clean, dry flask, dissolve the bpa ligand (2 equivalents) in a minimal amount of anhydrous chloroform.
-
In a separate flask, dissolve the metal salt (1 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
A color change and/or the formation of a precipitate is typically observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
If a precipitate has formed, it can be collected by filtration, washed with a small amount of diethyl ether, and dried under vacuum.
-
If the complex remains in solution, it can be precipitated by the slow addition of a non-coordinating, less polar solvent such as diethyl ether. The resulting precipitate is then collected as described above.
Part 3: Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging yet critical step for structural elucidation. Several techniques can be employed, and the optimal method will vary for each complex.[8] Patience and systematic screening of conditions are key to success.
Crystallization Workflow Diagram
Caption: General workflow for growing single crystals of metal complexes.
Protocol 3: Crystallization by Slow Evaporation
Slow evaporation is a straightforward technique suitable for moderately soluble and air-stable compounds.[4][5] The principle is to slowly increase the concentration of the solute to the point of supersaturation, from which crystals can nucleate and grow.
Procedure:
-
Prepare a saturated or near-saturated solution of the metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane, or a mixture). The choice of solvent is critical and should be determined through small-scale solubility tests.[2]
-
Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vessel (e.g., a small vial or test tube). This removes any dust or particulate matter that could act as unwanted nucleation sites.[9]
-
Cover the vessel with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.[5]
-
Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Once suitable crystals have formed, they can be carefully harvested.
Protocol 4: Crystallization by Vapor Diffusion
Vapor diffusion is a powerful and widely used technique that allows for a more controlled approach to reaching supersaturation.[10][11] It is particularly useful for smaller quantities of material. This can be performed in either a "hanging drop" or "sitting drop" setup.[10][11]
Procedure (Sitting Drop Method):
-
Prepare a solution of the metal complex in a "good" solvent (one in which it is readily soluble).
-
In a larger, sealed container (e.g., a well of a crystallization plate or a sealed jar), place a reservoir of a "poor" solvent (an anti-solvent in which the complex is poorly soluble, but which is miscible with the good solvent). A common anti-solvent is diethyl ether or pentane.
-
Place a small drop (a few microliters) of the complex solution on a platform (e.g., the post in a sitting drop plate) inside the sealed container, ensuring the drop is not in direct contact with the reservoir.
-
Seal the container. The vapor of the more volatile anti-solvent will slowly diffuse into the drop containing the complex solution.[12]
-
This diffusion gradually decreases the solubility of the complex in the drop, leading to supersaturation and crystal growth.[10][12]
-
Monitor the setup for crystal formation over several days. A specific example from the literature for a similar complex involved diffusing diethyl ether into an acetonitrile solution of the complex at 4 °C.[7]
Data Presentation
Characterization of the ligand and its metal complexes is essential to confirm their identity and purity.
Table 1: Typical Characterization Data for this compound and a Representative Iron(II) Complex.
| Compound/Complex | Technique | Expected Observations |
| bpa Ligand | ¹H NMR (CDCl₃) | Aromatic protons of the aniline and pyrazole rings in the range of 6.5-8.5 ppm. A broad singlet for the -NH₂ protons. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to the aromatic carbons. | |
| Mass Spec (ESI+) | A peak corresponding to [M+H]⁺. | |
| ₂ | Elemental Analysis | Calculated and found percentages of C, H, and N should be in close agreement. |
| UV-Vis (CH₃CN) | Metal-to-ligand charge transfer (MLCT) bands in the visible region. | |
| Magnetic Susceptibility | Temperature-dependent magnetic moment, potentially indicating spin-crossover behavior. |
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and crystallization of this compound metal complexes. The key to success lies in the careful execution of the synthetic steps to ensure high purity of the ligand and the subsequent systematic and patient exploration of crystallization conditions. The ability to generate high-quality single crystals will undoubtedly facilitate further investigations into the rich coordination chemistry and potential applications of this versatile ligand system.
References
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ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
-
University of Washington. The Slow Evaporation Method. [Link]
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Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]
-
Massachusetts Institute of Technology. (n.d.). Growing Crystals. [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. [Link]
-
University of Florida. (n.d.). Guide for crystallization. [Link]
-
International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
- Google Patents. (1991). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Halcrow, M. A. (2014). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. Inorganica Chimica Acta, 409, 1-13.
-
National Center for Biotechnology Information. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-3876. [Link]
-
National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]
-
ResearchGate. (2006). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2006(10), 1555-1558. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Gonzalez, M., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega, 7(16), 14035-14044. [Link]
-
Digital CSIC. (2022). Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes. [Link]
- Google Patents. (2014). Synthetic method of 2, 6-dichloroaniline.
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Probing the Spin States of Iron Complexes: Application Notes for Magnetic Susceptibility Measurement of 2,6-bis(1H-pyrazol-1-yl)aniline Iron Complexes
Introduction: The Significance of Magnetic Susceptibility in Iron Complex Chemistry
For researchers and professionals in the fields of inorganic chemistry, materials science, and drug development, understanding the electronic structure of transition metal complexes is paramount. Iron complexes, in particular, exhibit a rich variety of magnetic behaviors that are directly linked to their geometric and electronic configurations. The 2,6-bis(1H-pyrazol-1-yl)aniline ligand system provides a fascinating scaffold for iron coordination, creating complexes with the potential for nuanced magnetic properties.
Magnetic susceptibility measurements are a powerful and direct probe of the number of unpaired electrons in a metal complex, providing invaluable insights into its spin state. For iron(II) (a d⁶ metal ion) in an octahedral environment, the d-orbitals split into t₂g and e_g sets. Depending on the ligand field strength, the six d-electrons can either fill the lower-energy t₂g orbitals to form a low-spin (LS, S=0) state or occupy both t₂g and e_g orbitals to create a high-spin (HS, S=2) state.[1] This difference in electron configuration leads to dramatically different magnetic moments.
Furthermore, some iron(II) complexes with ligands of intermediate field strength can exist in an equilibrium between these two spin states. This phenomenon, known as spin crossover (SCO), can be triggered by external stimuli such as temperature, pressure, or light.[1] SCO materials are of great interest for applications in molecular switches, sensors, and data storage. Therefore, the precise characterization of the magnetic properties of novel compounds like this compound iron complexes is crucial for advancing these technologies.
This application note provides a detailed guide to the principles and protocols for measuring the magnetic susceptibility of these iron complexes, with a focus on variable-temperature studies to investigate potential spin-crossover behavior. While specific data for the aniline derivative is emerging, we will draw upon the well-documented behavior of the closely related 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) iron complexes to illustrate the experimental outcomes and data interpretation.[2][3][4][5][6][7]
Core Principles: From Paramagnetism to Spin Crossover
The magnetic susceptibility (χ) of a material quantifies the degree to which it becomes magnetized in an applied magnetic field. For paramagnetic materials, such as high-spin iron(II) complexes with unpaired electrons, the susceptibility is positive and its magnitude is dependent on both the number of unpaired electrons and the temperature. Diamagnetic materials, like low-spin iron(II) complexes where all electrons are paired, have a small, negative, temperature-independent susceptibility.
The effective magnetic moment (µ_eff) is a more intuitive parameter derived from the molar magnetic susceptibility (χ_M) and is calculated using the following equation:
µ_eff = 2.828 * √(χ_M * T)
where T is the absolute temperature. The spin-only magnetic moment can be estimated based on the number of unpaired electrons (n) as:
µ_s.o. = √[n(n+2)]
For a high-spin iron(II) complex (n=4), the expected spin-only magnetic moment is approximately 4.90 µ_B (Bohr magnetons), while for a low-spin complex (n=0), it is 0 µ_B. Experimental values for high-spin Fe(II) are typically in the range of 5.1–5.5 µ_B due to orbital contributions.
In a spin-crossover complex, a transition from the LS to the HS state upon heating will be observed as a significant increase in the effective magnetic moment. A plot of χ_M*T versus temperature is therefore a clear indicator of SCO behavior.[3]
Instrumentation and Methodologies
Several techniques can be employed to measure magnetic susceptibility. While classical methods like the Gouy or Evans balance provide valuable data, particularly for teaching labs, modern research heavily relies on Superconducting Quantum Interference Device (SQUID) magnetometers for their high sensitivity and excellent temperature control.
Recommended Technique: SQUID Magnetometry
A SQUID magnetometer is the instrument of choice for detailed characterization of potential spin-crossover compounds. It can accurately measure very small magnetic moments over a wide range of temperatures (typically 2–400 K) and applied magnetic fields. This allows for the precise determination of transition temperatures (T½) and the observation of thermal hysteresis, a key feature of some SCO systems.[6]
Experimental Protocol: Variable-Temperature Magnetic Susceptibility Measurement using a SQUID Magnetometer
This protocol outlines the steps for analyzing a solid powder sample of a this compound iron complex.
Part 1: Sample Preparation and Loading
Causality: Proper sample preparation is critical to ensure data accuracy and reproducibility. The sample must be handled carefully to avoid contamination and packed uniformly to ensure consistent magnetic field exposure.
-
Sample Purity: Ensure the sample is a pure, dry, microcrystalline powder. The presence of paramagnetic impurities (e.g., residual high-spin iron salts) or solvent molecules can significantly affect the magnetic data.
-
Sample Mass: Accurately weigh approximately 5-15 mg of the sample. A precise mass is essential for the calculation of molar susceptibility.
-
Sample Holder: Use a standard sample holder, such as a gelatin capsule or a straw, as recommended by the instrument manufacturer. The magnetic contribution of the holder itself will be measured and subtracted from the data.
-
Loading: Carefully pack the weighed sample into the bottom of the holder. Gently tap the holder to ensure a uniform and compact packing of the powder. This minimizes field inhomogeneities within the sample.
-
Securing the Sample: Place a small piece of quartz wool or other suitable material on top of the sample to prevent it from moving during measurement.
-
Mounting: Mount the sample holder onto the SQUID sample rod according to the instrument's operating procedure.
Part 2: Data Acquisition
Causality: The chosen measurement parameters, such as the applied magnetic field and temperature sweep rate, are selected to accurately capture the magnetic behavior, particularly the dynamics of any spin transition.
-
Centering: Center the sample within the SQUID's detection coils to maximize the signal.
-
Applied Field: Apply a static DC magnetic field, typically 0.1 T (1000 Oe). This field is strong enough to induce a measurable magnetic moment but usually not strong enough to significantly shift the spin-crossover equilibrium.
-
Temperature Cycling:
-
Cooling Mode: Cool the sample from 300 K down to a base temperature of 5 K. Record the magnetic moment at stable temperature points throughout this cooling process.
-
Heating Mode: After reaching the base temperature, heat the sample back up to 300 K (or higher if the transition is expected at elevated temperatures), again recording the magnetic moment at stable intervals.
-
-
Sweep Rate: A slow temperature sweep rate (e.g., 1-2 K/min) is crucial, especially when investigating spin-crossover phenomena.[6] This allows the sample to be in thermal equilibrium at each measurement point and is necessary to accurately resolve any thermal hysteresis.
Part 3: Data Analysis
-
Data Correction: The raw data must be corrected for the diamagnetic contributions of both the sample holder and the sample itself. The holder's contribution is measured separately. The sample's diamagnetism can be estimated using Pascal's constants for the constituent atoms of the complex.
-
Calculation of χ_M and χ_MT: Convert the corrected magnetic moment data to molar magnetic susceptibility (χ_M). Then, calculate the product χ_MT for each temperature point.
-
Data Plotting: Plot χ_M*T versus temperature (T). This plot is the most common way to visualize spin-crossover behavior.
Data Interpretation and Visualization
The shape of the χ_M*T vs. T plot reveals the magnetic nature of the this compound iron complex.
Expected Magnetic Behaviors
| Spin State / Behavior | Expected χ_MT Value at 300 K (cm³ K mol⁻¹) | Expected χ_MT Value at 5 K (cm³ K mol⁻¹) | Description of χ_M*T vs. T Plot |
| Low-Spin (LS) | ~0 | ~0 | The value remains close to zero across the entire temperature range. |
| High-Spin (HS) | ~3.0 - 3.5 | ~3.0 - 3.5 | The value is high and relatively constant across the temperature range, with a slight decrease at very low temperatures due to zero-field splitting. |
| Spin Crossover (SCO) | ~3.0 - 3.5 | ~0 | A sigmoidal curve showing a transition from a low value at low temperatures to a high value at high temperatures. The transition temperature (T½) is the point where 50% of the complex is in the high-spin state. |
Diagrams and Workflows
Below are visualizations of the experimental workflow and the fundamental principles of spin crossover in iron(II) complexes.
Caption: Experimental workflow for magnetic susceptibility measurement.
Caption: Spin crossover in an octahedral Fe(II) complex.
Trustworthiness and Self-Validation
To ensure the integrity of the collected data, several validation steps should be implemented:
-
Instrument Calibration: Regularly calibrate the SQUID magnetometer using a known standard, such as a palladium sample.
-
Reproducibility: For novel or unexpected results, repeat the measurement with a freshly prepared sample to ensure the observed behavior is intrinsic to the material and not an artifact of sample handling.
-
Correlation with Other Techniques: Where possible, correlate the magnetic data with results from other characterization methods. For instance, a spin transition observed in the magnetic data should also be accompanied by changes in the color of the complex (thermochromism) and shifts in spectroscopic data (e.g., Mössbauer spectroscopy).
By adhering to these rigorous protocols and validation steps, researchers can confidently characterize the magnetic properties of this compound iron complexes, contributing to the broader understanding of molecular magnetism and the development of new functional materials.
References
-
Kuppusamy, S. K., van der Pol, C., Fediai, A., Fetzer, O., van der Zant, H. S. J., & Ruben, M. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega, 7(16), 13654–13666. [Link]
-
Kuppusamy, S. K., van der Pol, C., Fediai, A., Fetzer, O., van der Zant, H. S. J., & Ruben, M. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega. [Link]
-
TU Delft Research Portal. (2022). Spin-Crossover in Supramolecular Iron(II)-2,6-bis(1 H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. [Link]
-
National Center for Biotechnology Information. (2022). Spin-Crossover in Supramolecular Iron(II)-2,6-bis(1 H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega, 7(16), 13654–13666. [Link]
-
Ruben Group. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. [Link]
-
Halcrow, M. A. (2014). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. Dalton Transactions, 43(3), 1115-1126. [Link]
-
Kuppusamy, S. K., van der Pol, C., Fediai, A., Fetzer, O., van der Zant, H. S. J., & Ruben, M. (2022). Spin-state Switching and Single-molecule Conductance Studies of Iron(II) Complexes Composed of Functional 2,6-bis(pyrazol-1-yl)p. ChemRxiv. [Link]
-
Cowley, A. H. (2015). Magnetospectroscopic Studies of a Series of Fe(II) Scorpionate Complexes: Assessing the Relationship between Halide Identity and Zero-Field Splitting. Inorganic Chemistry, 54(17), 8534-8545. [Link]
-
Kuppusamy, S. K., van der Pol, C., Fediai, A., Fetzer, O., van der Zant, H. S. J., & Ruben, M. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. ACS Omega. [Link]
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application of 2,6-bis(1H-pyrazol-1-yl)aniline in molecular electronics
An Application Note on the Use of 2,6-bis(1H-pyrazol-1-yl)-Substituted Aromatics in Molecular Electronics
A Senior Application Scientist's Guide to Spin-Crossover Complexes as Molecular Switches
Foreword for the Researcher: The following guide is centered on the well-documented 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) framework, a cornerstone for developing spin-crossover (SCO) complexes for molecular electronics. While direct literature on the 2,6-bis(1H-pyrazol-1-yl)aniline derivative in this specific application is sparse, the foundational principles, synthetic strategies, and characterization protocols detailed herein are highly transferable. The substitution of the central pyridine ring with an aniline moiety is a logical step for tuning the electronic properties of the ligand—the electron-donating nature of the aniline may subtly alter the ligand field strength and, consequently, the spin-state switching characteristics of the resulting metal complex. This guide is therefore designed to provide you with the essential, field-proven methodologies to synthesize, characterize, and evaluate your target aniline-based compounds for molecular electronics applications.
Introduction: The Promise of Spin-Crossover in Molecular Electronics
The field of molecular electronics aims to use single molecules or ensembles of molecules as active components in electronic circuits. Among the most promising phenomena for creating molecular switches and memory elements is spin-crossover (SCO).[1][2][3] SCO is observed in certain transition metal complexes, particularly of iron(II) in an octahedral coordination environment, where the complex can be reversibly switched between two distinct electronic states: a low-spin (LS) state and a high-spin (HS) state.[1]
These two states possess different magnetic, optical, and, crucially, structural and electrical properties. The transition between the LS and HS states can be triggered by external stimuli such as temperature, light, or an electric field.[3][4] This bistability is the foundation for its application in memory devices, where the LS and HS states can represent '0' and '1'.
The 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) ligand scaffold has been instrumental in this field.[5][6] Its tridentate N-donor framework provides the necessary ligand field strength to bring the energy difference between the LS and HS states of an iron(II) complex into a range accessible by external stimuli. Furthermore, the pyridine and pyrazole rings are readily functionalized, allowing for the tuning of SCO properties and the introduction of anchoring groups for attachment to electrodes.[1][5]
This application note provides a comprehensive set of protocols for the synthesis and characterization of a representative iron(II)-bpp complex designed for molecular electronics, which can be adapted for the analogous this compound system.
Part 1: Synthesis of a Functionalized Ligand for Electrode Anchoring
To integrate a molecular switch into a device, it must be connected to electrodes. This requires the ligand to have "anchoring" or "alligator clip" groups. Thiol or thiomethyl groups are commonly used for their affinity to gold electrodes. Here, we describe a synthetic route for a bpp ligand functionalized with a thiomethyl-terminated anchor group via a Sonogashira cross-coupling reaction. This is a modular approach that can be adapted for various anchor groups and for the aniline-based core.
Protocol 1: Synthesis of a Thiomethyl-Functionalized BPP Ligand
This protocol is based on the synthesis of ligands designed for single-molecule junction studies.[1] The core idea is to couple a halogenated bpp precursor with an alkyne-containing anchor group.
Causality Behind Experimental Choices:
-
Sonogashira Coupling: This reaction is chosen for its high efficiency and tolerance of various functional groups, making it ideal for creating a C-C bond between the bpp core and the anchor group. The ethynyl spacer ensures a rigid, conjugated pathway which can be beneficial for charge transport.[3][4]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (Argon) to prevent oxidative side reactions and protect the palladium catalyst.
-
Catalyst System: A combination of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings. The base (e.g., Et₃N) is required to deprotonate the terminal alkyne.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize the precursor 4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine (I-BPP) according to established literature procedures.[3] This involves the reaction of 2,6-dichloro-4-iodopyridine with pyrazole.
-
Reaction Setup: In a Schlenk flask dried in an oven, add 4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine, the desired terminal alkyne with a protected thioether group (e.g., 4-ethynylphenyl methyl sulfide), PdCl₂(PPh₃)₂ (5-10 mol%), and CuI (5-10 mol%).
-
Solvent and Base Addition: Add a degassed mixture of a suitable solvent (e.g., THF or 1,4-dioxane) and triethylamine (Et₃N).
-
Reaction Execution: Stir the mixture under an argon atmosphere at an elevated temperature (e.g., 60-80 °C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter it to remove any solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude solid in a suitable solvent like dichloromethane (DCM).
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purify the product by column chromatography on silica gel to obtain the final ligand.
-
-
Characterization: Confirm the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for functionalized ligand synthesis.
Part 2: Synthesis of the Iron(II) Spin-Crossover Complex
The formation of the iron(II) complex is typically a straightforward self-assembly process where two equivalents of the tridentate ligand coordinate to one iron(II) ion.
Protocol 2: Formation of the Fe(L)₂₂ Complex
Causality Behind Experimental Choices:
-
Metal Salt: An iron(II) salt with a weakly coordinating counter-anion like tetrafluoroborate (BF₄⁻) or perchlorate (ClO₄⁻) is used.[7] This is crucial because strongly coordinating anions could interfere with the ligand binding or the spin-crossover behavior. Fe(BF₄)₂·6H₂O is a common choice as it is commercially available and soluble in suitable solvents.
-
Solvents: Acetonitrile is often used to dissolve the iron salt, while the ligand might be dissolved in a solvent like chloroform or dichloromethane.[3] The final complex often precipitates out or can be crystallized by slow diffusion of a non-solvent.
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is used to form the desired pseudo-octahedral [Fe(L)₂]²⁺ complex.
Step-by-Step Methodology:
-
Solution Preparation:
-
In one flask, dissolve the functionalized ligand (L) (2 equivalents) in a suitable solvent (e.g., 10 mL of chloroform).
-
In a separate flask, dissolve Fe(BF₄)₂·6H₂O (1 equivalent) in a minimal amount of acetonitrile (e.g., 1 mL).
-
-
Complexation: Add the iron(II) salt solution dropwise to the stirred ligand solution under an argon atmosphere.
-
Precipitation/Crystallization:
-
Stir the reaction mixture at room temperature. The complex may precipitate as a powder over several hours.[3]
-
Alternatively, for single crystals suitable for X-ray diffraction, the reaction can be set up for slow diffusion. Layer the ligand solution with a buffer layer of the solvent, followed by the iron salt solution, or allow slow diffusion of a non-solvent (like diethyl ether) into the reaction mixture.[3]
-
-
Isolation:
-
Collect the resulting solid (precipitate or crystals) by filtration.
-
Wash the solid with a small amount of the non-solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
-
Characterization: Confirm the formation of the complex using techniques like elemental analysis, mass spectrometry, and UV-Vis spectroscopy. Single-crystal X-ray diffraction is invaluable for determining the precise coordination geometry.
Part 3: Characterization of Spin-Crossover Properties
The defining characteristic of these complexes is their ability to switch between spin states. The primary method for characterizing this behavior in the solid state is variable-temperature magnetic susceptibility measurement.
Protocol 3: Variable-Temperature Magnetic Susceptibility Measurement
Causality Behind Experimental Choices:
-
SQUID Magnetometer: A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice due to its high sensitivity, allowing for accurate measurements on small polycrystalline samples.
-
Data Representation: The data is typically plotted as the product of the molar magnetic susceptibility and temperature (χT) versus temperature (T). The χT value is directly proportional to the square of the effective magnetic moment and is a clear indicator of the spin state.
Step-by-Step Methodology:
-
Sample Preparation: A accurately weighed polycrystalline sample of the dried complex is placed in a gelatin capsule or other suitable sample holder.
-
Measurement:
-
The sample is cooled to a low temperature (e.g., 5 K) in the SQUID magnetometer.
-
A small external magnetic field (e.g., 0.1 T) is applied.
-
The magnetic moment is measured as the temperature is slowly swept upwards (e.g., to 400 K) and then back down. Using a slow scan rate is important, especially when investigating hysteresis.[1]
-
-
Data Analysis:
-
Correct the raw data for the diamagnetic contributions from the sample holder and the core diamagnetism of the molecule itself (using Pascal's constants).
-
Plot the corrected χT values as a function of temperature (T).
-
The transition temperature (T₁/₂) is defined as the temperature at which the complex is 50% in the HS state and 50% in the LS state.
-
If the cooling and heating curves are not superimposable, the complex exhibits thermal hysteresis (ΔT₁/₂), a key feature for memory applications.[1]
-
Data Summary Table:
| Complex | T₁/₂ (Cooling) [K] | T₁/₂ (Heating) [K] | Hysteresis Width (ΔT₁/₂) [K] | Spin State at 50 K | Spin State at 350 K | Reference |
| ₂ | ~250 | ~255 | ~5 | Low-Spin | High-Spin | [1] |
| ₂ | ~218 | ~258 | ~40 (Step 1) | Low-Spin | High-Spin | [1] |
| ₂ | ~255 | ~255 | 0 | Low-Spin | High-Spin | [8] |
Note: Data is representative of typical bpp-based Fe(II) complexes and illustrates the range of observed behaviors.
Part 4: Application in Single-Molecule Electronics
The ultimate test of a molecular switch is to measure its conductance in a single-molecule junction. This involves trapping a single molecule between two nano-gap electrodes.
Protocol 4: Single-Molecule Conductance Measurement (STM-BJ Technique)
The Scanning Tunneling Microscope-based Break Junction (STM-BJ) technique is a powerful tool for these measurements.
Causality Behind Experimental Choices:
-
STM-BJ: This technique allows for the repeated formation and breaking of a molecular junction, enabling the collection of thousands of individual conductance measurements. This statistical approach is necessary to identify the characteristic conductance of the molecule.
-
Gold Electrodes: Gold is typically used for the STM tip and substrate due to its relative inertness and the strong, well-defined covalent bond it forms with thiol-based anchor groups.
Step-by-Step Methodology:
-
Device Fabrication:
-
A pristine gold substrate is prepared.
-
A solution of the target complex (with anchoring groups) in a suitable solvent is prepared at a low concentration.
-
-
Junction Formation:
-
An STM tip (also gold) is brought into contact with the gold substrate in the presence of the molecular solution, creating a gold-gold contact.
-
The tip is then slowly withdrawn from the substrate. As the gold contact breaks, a nanogap is formed.
-
With a certain probability, a single molecule from the solution will bridge this gap, binding to the tip and substrate via its anchor groups.
-
-
Conductance Measurement:
-
A small bias voltage is applied across the junction, and the current is measured as the tip is pulled away.
-
This process is repeated thousands of times to build up a statistically significant dataset.
-
-
Data Analysis:
-
The individual conductance traces (current vs. tip displacement) are used to construct a conductance histogram.
-
Peaks in the histogram correspond to the most probable conductance values for the molecular junction. For SCO complexes, one might observe different conductance peaks corresponding to the LS and HS states, potentially switchable by an external stimulus like an electric field or mechanical stretching.[3]
-
Caption: Workflow for STM-BJ conductance measurement.
Conclusion and Outlook
The 2,6-bis(1H-pyrazol-1-yl)pyridine ligand system and its iron(II) complexes have proven to be a remarkably versatile platform for investigating spin-crossover phenomena at both the bulk and single-molecule levels. The synthetic flexibility allows for the rational design of molecules with tailored switching properties and specific anchoring functionalities for integration into molecular electronic devices. The protocols outlined in this guide provide a robust framework for researchers aiming to explore this exciting field. By adapting these methodologies to the this compound core, scientists can systematically investigate how the electronic modulation provided by the aniline group influences spin-state switching and charge transport, paving the way for the next generation of molecular-scale switches and memory elements.
References
-
Kuppusamy, S., et al. (2025). Spin-state Switching and Single-molecule Conductance Studies of Iron(II) Complexes Composed of Functional 2,6-bis(pyrazol-1-yl)p. ChemRxiv. [Link]
-
Kuppusamy, S., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega, 7(16), 13654–13666. [Link]
-
Kuppusamy, S., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega, 7(16), 13654–13666. [Link]
-
Halcrow, M. A. (2017). Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research. ResearchGate. [Link]
-
Clemente-León, M., et al. (2021). Heteroleptic iron(II) spin crossover complexes based on a 2,6-bis(pyrazol-1-yl)pyridine-type. SciSpace. [Link]
-
Berdiell, D., et al. (2025). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. PubMed. [Link]
-
Berdiell, D., et al. (2025). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. PubMed Central. [Link]
-
Berdiell, D., et al. (2025). 2,6-Bis(pyrazol-1-yl)pyridine (1-bpp) as a General Ligand for the Negishi Alkylation of Alkylpyridinium Salts. ResearchGate. [Link]
-
Daly, A. M., et al. (2021). An aniline-bridged bis(pyrazolyl)alkane ligand for dizinc-catalysed ring-opening polymerization. Dalton Transactions. [Link]
-
Halcrow, M. A. (2005). The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands — Versatile terpyridine analogues. ResearchGate. [Link]
-
Mokale, S. N., et al. (2012). Crystal Structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline. PMC. [Link]
-
Berdiell, D., et al. (2025). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. ResearchGate. [Link]
-
Galvan, E. (2018). Synthesis of an Asymmetric Imine/bis(pyrazolyl)alkane Ligand. UH Institutional Repository. [Link]
-
Daly, A. M., et al. (2021). An Aniline-Bridged Bis(pyrazolyl)alkane Ligand for Dizinc- Catalysed Ring-Opening Polymerization. RSC Publishing. [Link]
-
Daly, A. M., et al. (2021). An aniline-bridged bis(pyrazolyl)alkane ligand for dizinc-catalysed ring-opening polymerization. Semantic Scholar. [Link]
-
Berdiell, D., et al. (2025). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. R Discovery. [Link]
-
Shved, D. O., et al. (2022). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. MDPI. [Link]
-
Halcrow, M. A. (2014). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. ResearchGate. [Link]
-
Clemente-León, M., et al. (2017). Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior. PubMed Central. [Link]
-
Kulmaczewski, R., et al. (2021). Synthesis of SCO FeII complexes with novel π-extended 2,2'-biimidazole ligands. Wiley Online Library. [Link]
-
Le Gac, F., et al. (2005). One-Step Synthesis of Symmetrically Substituted 2,6-Bis(pyrazol-1-yl)pyridine Systems. ResearchGate. [Link]
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- 1. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
The Catalytic Potential of Cobalt Complexes with 2,6-bis(1H-pyrazol-1-yl)aniline: An Application Guide Based on Analogous Pyridine Systems
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Research Frontier
The exploration of first-row transition metal complexes in catalysis is a cornerstone of modern chemical research, offering sustainable and cost-effective alternatives to precious metal catalysts. Within this domain, cobalt complexes supported by nitrogen-donor ligands have demonstrated remarkable versatility. This guide focuses on the catalytic activity of cobalt complexes featuring the 2,6-bis(1H-pyrazol-1-yl)aniline ligand. It is crucial to note at the outset that while the synthesis and coordination chemistry of this specific ligand framework are of significant interest, detailed and specific reports on its catalytic applications with cobalt are not extensively documented in the current body of peer-reviewed literature.
Therefore, this document adopts a scientifically grounded, analogical approach. We will provide a comprehensive overview of the catalytic activity of the closely related and well-studied cobalt complexes with 2,6-bis(pyrazol-1-yl)pyridine (bpp) . The structural and electronic similarities between the aniline and pyridine backbones suggest that the catalytic behaviors observed for Co-bpp complexes serve as a valuable predictive framework and a starting point for investigating the catalytic potential of their this compound counterparts. This guide is structured to provide both established protocols for analogous systems and to illuminate promising avenues for future research.
I. Synthesis and Characterization of Cobalt Complexes: A General Protocol
The synthesis of cobalt complexes with multidentate N-donor ligands like 2,6-bis(pyrazol-1-yl)aniline and its pyridine analog generally follows a straightforward coordination reaction. The ligand, possessing multiple nitrogen atoms, readily chelates to the cobalt metal center.
Protocol 1: General Synthesis of a Cobalt(II) Complex with a 2,6-bis(pyrazol-1-yl)-functionalized Aromatic Core
Objective: To synthesize a generic [Co(L)Cl₂] complex, where L is this compound or 2,6-bis(pyrazol-1-yl)pyridine.
Materials:
-
This compound or 2,6-bis(pyrazol-1-yl)pyridine (1.0 eq)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.0 eq)
-
Anhydrous ethanol or acetonitrile
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Ligand Dissolution: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ligand (1.0 eq) in anhydrous ethanol (or acetonitrile) with gentle stirring.
-
Cobalt Salt Addition: In a separate vial, dissolve CoCl₂·6H₂O (1.0 eq) in a minimal amount of anhydrous ethanol.
-
Complexation: Add the cobalt salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation is typically observed, indicating complex formation.
-
Reaction Completion: Allow the reaction mixture to stir at room temperature for 4-6 hours or gently heat to 50-60 °C for 2-3 hours to ensure complete complexation.
-
Isolation: If a precipitate has formed, cool the mixture to room temperature and then to 0-4 °C to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent (e.g., diethyl ether) can be carefully added to induce crystallization/precipitation.
-
Characterization: The resulting cobalt complex should be characterized by techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction (if suitable crystals are obtained) to confirm its structure and purity.
Causality in Experimental Design:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Co(II) center, particularly if the reaction is heated or if the resulting complex is air-sensitive.
-
Anhydrous Solvents: Anhydrous solvents are used to avoid the coordination of water molecules to the cobalt center, which could lead to the formation of undesired aqua complexes.
-
Stoichiometry: A 1:1 molar ratio of ligand to cobalt salt is typically used for the synthesis of simple mononuclear complexes. Varying this ratio can lead to the formation of bis-ligated [Co(L)₂]²⁺ species, which are also of significant interest, particularly in the study of spin-crossover phenomena[1].
II. Catalytic Applications: Insights from Cobalt-bpp Systems
While specific data for the aniline derivative is pending, cobalt complexes with the 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand have shown promise in several catalytic transformations[2][3][4]. These applications provide a strong foundation for exploring the catalytic capabilities of the analogous aniline complexes.
A. Alkene Hydroboration
Cobalt-catalyzed hydroboration of alkenes is an important transformation for the synthesis of organoboron compounds, which are versatile intermediates in organic synthesis. Cobalt-bpp and similar complexes have been investigated as catalysts for this reaction[2].
Conceptual Workflow for Alkene Hydroboration:
Caption: Conceptual workflow for cobalt-catalyzed alkene hydroboration.
Protocol 2: Representative Protocol for Cobalt-Catalyzed Alkene Hydroboration (Adapted from bpp systems)
Objective: To perform the anti-Markovnikov hydroboration of a terminal alkene using a pre-catalyst.
Materials:
-
Cobalt(II) complex (e.g., [Co(bpp)Cl₂]) (1-5 mol%)
-
Terminal alkene (1.0 eq)
-
Pinacolborane (HBPin) (1.1-1.2 eq)
-
Reducing agent/activator (e.g., NaBH₄ or other hydride source) if required.
-
Anhydrous THF or other suitable solvent
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, add the cobalt pre-catalyst.
-
Reagent Addition: Add the anhydrous solvent, followed by the alkene substrate.
-
Initiation: Add the pinacolborane to the mixture. If an activator is needed, it would be added at a specific temperature according to the established protocol for the catalyst system.
-
Reaction: Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) for the required time (typically 1-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction carefully (e.g., with slow addition of methanol). The product is then typically purified by column chromatography.
Expected Outcome and Significance: This catalytic system is expected to yield the anti-Markovnikov hydroboration product with high regioselectivity. The ability to tune the electronic properties of the ligand by moving from a pyridine to an aniline backbone could potentially influence the catalyst's activity and selectivity.
B. Polymerization and Oligomerization Reactions
Cobalt complexes with pyrazolyl-containing ligands have also been explored as catalysts for ethylene oligomerization and polymerization[3][4]. The ligand structure plays a critical role in determining the product distribution (e.g., selectivity for butenes, hexenes, or polyethylene).
Table 1: Representative Catalytic Performance of Cobalt Complexes in Polymerization/Oligomerization (based on pyrazolyl systems)
| Catalyst System | Co-catalyst | Activity (kg product/mol Co·h) | Selectivity | Reference |
| Cobalt(II) complexes with substituted (pyrazolyl)amine ligands | EtAlCl₂ or MAO | Up to 10³ | Highly selective for C₄ oligomers (99%) | [5] |
| [Co(bpp)Cl₂] type | MAO | Varies with ligand substitution | Linear polyethylene | [6] |
Mechanistic Considerations: In these reactions, the cobalt pre-catalyst is typically activated by a co-catalyst, such as methylaluminoxane (MAO) or ethylaluminum dichloride (EtAlCl₂), to generate the active cationic cobalt species. The steric and electronic properties of the ligand framework then dictate the rate of monomer insertion and the chain termination pathways, thereby controlling the product distribution. The electron-donating nature of the aniline group in this compound compared to the pyridine in bpp could lead to a more electron-rich cobalt center, potentially altering the catalytic activity and product selectivity.
III. Experimental Design for Investigating the Catalytic Activity of Cobalt-2,6-bis(1H-pyrazol-1-yl)aniline Complexes
For researchers aiming to explore the catalytic prowess of the title complexes, a logical and systematic approach is paramount.
Workflow for Catalyst Screening:
Caption: A logical workflow for the investigation of a novel catalyst.
IV. Concluding Remarks and Future Outlook
The catalytic applications of cobalt complexes with this compound represent a promising yet underexplored area of research. By drawing parallels with the well-established catalytic activity of cobalt-bpp complexes in reactions such as hydroboration and polymerization, a clear path for investigation emerges. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers to synthesize these novel complexes and systematically evaluate their catalytic performance. The electronic modulation offered by the aniline backbone compared to the pyridine analog may unlock new catalytic activities or enhance selectivities, contributing to the broader field of sustainable catalysis.
V. References
-
Li, M., et al. (2024). 2,6-Bis(pyrazol-1-yl)pyridine cobalt-catalyzed high selective hydroboration of alkenes. ResearchGate. [Link]
-
Kuppusamy, S. K., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega, 7(16), 13654–13666. [Link]
-
Roberts, T. D., et al. (2014). Novel Ligands Based on 2,6-Di(1H-pyrazol-5-yl)pyridine Derivatives and Applications in Spin Crossover and Transfer Hydrogenation Complexes. University of Leeds Thesis. [Link]
-
Kravchenko, D., et al. (2025). Spin states of the cobalt(II) complex with bis(pyrazol-3-yl)pyridine and pH-sensitive functional groups and its deprotonated derivatives. ResearchGate. [Link]
-
Halcrow, M. A. (2009). Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research. ResearchGate. [Link]
-
Kuppusamy, S. K., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. ACS Omega. [Link]
-
Hörner, G., et al. (2023). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Magnetochemistry, 9(5), 131. [Link]
-
Roberts, T. D., et al. (2014). Iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)pyridine derivatives with hydrogen bonding and sterically bulky substituents. Dalton Transactions, 43(20), 7577–7588. [Link]
-
Castillo, O., et al. (2013). A spin-crossover complex based on a 2,6-bis(pyrazol-1-yl)pyridine (1-bpp) ligand functionalized with a carboxylate group. Dalton Transactions, 42(45), 16000-16004. [Link]
-
Semproni, S. P., et al. (2014). Cobalt-Catalyzed Hydrogenation Reactions Enabled by Ligand-Based Storage of Dihydrogen. Journal of the American Chemical Society, 136(26), 9211–9224. [Link]
-
Hörner, G., et al. (2023). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. PubMed Central. [Link]
-
Mandal, S., et al. (2023). Synthesis, Spectroscopy and Structural Elucidation of Two new CoII and NiII Complexes of Pyrazole Derived Heterocyclic Schiff base ligand as Potential Anticancer and Photocatalytic Agents. ResearchGate. [Link]
-
Mohale, G. T., et al. (2017). Cobalt (II) and Nickel (II) Complexes of Substituted (Pyrazolyl)amine Ligands: Structural Characterization and Ethylene Oligomerization Studies. ResearchGate. [Link]
-
Kuppusamy, S. K., et al. (2022). (PDF) Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1 H -Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ResearchGate. [Link]
-
Mandal, S., et al. (2024). (PDF) Synthesis, Spectroscopy, X-ray Structures, DNA Binding and Photocatalytic Properties of Two Ni(II) and Co(II) Complexes of a Pyrazolyl Schiff-base Ligand. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. researchgate.net [researchgate.net]
Synthesis of Heteroleptic Complexes Using 2,6-bis(1H-pyrazol-1-yl)aniline: A Detailed Guide for Researchers
This application note provides a comprehensive guide for the synthesis of heteroleptic complexes utilizing the versatile tridentate N-donor ligand, 2,6-bis(1H-pyrazol-1-yl)aniline. This document is intended for researchers and professionals in the fields of coordination chemistry, catalysis, and drug development. It offers a detailed exploration of the synthetic protocols, the underlying chemical principles, and the potential applications of these complexes.
Introduction: The unique potential of this compound in Coordination Chemistry
Heteroleptic complexes, which contain a central metal atom coordinated to more than one type of ligand, are of significant interest due to the ability to fine-tune their steric and electronic properties. This tunability is crucial for a wide range of applications, from catalysis to the development of novel therapeutic agents. The ligand this compound is a particularly interesting scaffold for the construction of such complexes. Its tridentate N-donor nature provides a stable coordination environment for a variety of transition metals.[1][2] The aniline backbone offers a platform for further functionalization, allowing for the modulation of the ligand's electronic properties and the introduction of specific functionalities.
The synthesis of heteroleptic complexes with this ligand typically involves a stepwise approach. First, a homoleptic or a precursor complex is formed, which is then reacted with a second ligand to yield the desired heteroleptic species. The choice of metal, co-ligands, and reaction conditions plays a critical role in the successful synthesis and isolation of the target complex.[3]
Part 1: Synthesis of the Ligand: this compound
A reliable supply of the ligand is the first critical step. While the synthesis of the closely related 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) is well-documented, the synthesis of the aniline analogue requires a modified approach. A plausible synthetic route, adapted from known procedures for similar compounds, is outlined below.[4]
Protocol 1: Synthesis of this compound
Materials:
-
2,6-Dibromoaniline
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromoaniline (1 equivalent), pyrazole (2.2 equivalents), potassium carbonate (3 equivalents), copper(I) iodide (0.2 equivalents), and L-proline (0.4 equivalents).
-
Add anhydrous DMSO to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure this compound ligand.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of a Heteroleptic Ruthenium(II) Complex
This section details the synthesis of a representative heteroleptic ruthenium(II) complex using this compound (L¹) and a bidentate co-ligand, such as 2,2'-bipyridine (bpy). The synthesis proceeds via a precursor complex, [Ru(L¹)(DMSO)Cl₂], which allows for the subsequent substitution of the labile DMSO and chloride ligands.[5][6]
Experimental Workflow
Caption: Synthetic workflow for the heteroleptic Ru(II) complex.
Protocol 2: Synthesis of the Precursor Complex, [Ru(L¹)(DMSO)Cl₂]
Materials:
-
This compound (L¹)
-
cis-Tetrachlorobis(dimethylsulfoxide)ruthenate(II) ([Ru(DMSO)₄Cl₂])
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve [Ru(DMSO)₄Cl₂] (1 equivalent) in ethanol.
-
Add the ruthenium precursor solution dropwise to the ligand solution with constant stirring.
-
Reflux the reaction mixture for 4-6 hours. A color change should be observed.
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure until a precipitate forms.
-
Collect the solid by filtration, wash with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to yield the precursor complex [Ru(L¹)(DMSO)Cl₂].
Protocol 3: Synthesis of the Heteroleptic Complex, [Ru(L¹)(bpy)Cl]Cl
Materials:
-
[Ru(L¹)(DMSO)Cl₂]
-
2,2'-Bipyridine (bpy)
-
Ethanol/water mixture (e.g., 3:1 v/v)
-
Diethyl ether
Procedure:
-
Suspend the precursor complex, [Ru(L¹)(DMSO)Cl₂] (1 equivalent), in an ethanol/water mixture.
-
Add 2,2'-bipyridine (1.1 equivalents) to the suspension.
-
Reflux the reaction mixture for 8-12 hours. The suspension should gradually become a clear solution with a distinct color change.
-
Cool the solution to room temperature.
-
Filter the solution to remove any unreacted starting material.
-
Slowly add diethyl ether to the filtrate to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
The heteroleptic complex [Ru(L¹)(bpy)Cl]Cl can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Part 3: Characterization of the Heteroleptic Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized complex. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Complex multiplet patterns in the aromatic region, showing coordination-induced shifts of the ligand protons. | To confirm the coordination of both ligands to the metal center and to determine the purity of the complex. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the [Ru(L¹)(bpy)Cl]⁺ cation. | To confirm the molecular weight of the complex cation. |
| UV-Vis Spectroscopy | Intense absorption bands in the UV region due to ligand-centered (π-π*) transitions and weaker bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) transitions. | To study the electronic properties of the complex. |
| Infrared (IR) Spectroscopy | Characteristic vibrational bands for both the L¹ and bpy ligands, with potential shifts upon coordination. | To confirm the presence of both ligands in the complex. |
| Elemental Analysis | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula. | To determine the elemental composition and confirm the purity of the complex. |
Part 4: Applications and Future Directions
Heteroleptic complexes based on this compound and its derivatives have potential applications in several areas of chemical research.
Catalysis
The tunable electronic and steric environment around the metal center makes these complexes promising candidates for catalysis. For instance, similar ruthenium and iron complexes with tridentate N-donor ligands have shown activity in olefin polymerization and other organic transformations.[7][8] The aniline backbone of L¹ can be functionalized to introduce chiral moieties, paving the way for applications in asymmetric catalysis.
Materials Science
The photophysical properties of these complexes, particularly their MLCT transitions, make them interesting for applications in light-emitting devices and as sensitizers in dye-sensitized solar cells (DSSCs).[9] The ability to modify the ligands allows for the tuning of absorption and emission properties. Furthermore, related iron(II) complexes are known to exhibit spin-crossover (SCO) behavior, a phenomenon with potential applications in molecular switches and data storage.[10][11]
Drug Development
Metal complexes are increasingly being investigated as therapeutic agents. Ruthenium complexes, in particular, have shown promise as anticancer drugs. The heteroleptic nature of these complexes allows for the combination of a biologically active ligand with a second ligand that can modulate properties such as solubility, stability, and cellular uptake.
Caption: Potential applications of the heteroleptic complexes.
Conclusion
The synthesis of heteroleptic complexes using this compound offers a versatile platform for the development of new functional molecules. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand system. The ability to systematically vary the metal center and the co-ligand opens up a vast chemical space for the design of complexes with tailored properties for specific applications in catalysis, materials science, and medicine.
References
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- 8. Bis(Pyrazolyl)Pyridine Late Transition Metal Complexes as Single-Site Catalysts for Ethylene Polymerization to Highly L… [ouci.dntb.gov.ua]
- 9. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
Electrochemical Characterization of Ruthenium(II) Complexes Featuring the 2,6-bis(1H-pyrazol-1-yl)aniline Scaffold: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ruthenium-based coordination complexes are at the forefront of innovation in catalysis, materials science, and medicinal chemistry. Their rich photophysical and electrochemical properties, which can be finely tuned through ligand design, make them exceptional candidates for applications ranging from solar energy conversion to targeted anticancer therapies.[1] This guide provides a detailed examination of ruthenium complexes incorporating the N,N,N-tridentate ligand, 2,6-bis(1H-pyrazol-1-yl)aniline. We offer field-proven protocols for the synthesis of this ligand scaffold and its subsequent complexation with ruthenium, followed by a comprehensive methodology for electrochemical analysis using cyclic voltammetry. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methods for their specific molecular designs.
Introduction: The Significance of Tunable Ruthenium Complexes
Ruthenium(II) polypyridyl complexes have garnered significant attention due to their unique combination of properties: robust chemical stability, versatile redox behavior, and often, strong luminescence.[2] These characteristics are pivotal for their function as photosensitizers, catalysts, and therapeutic agents.[2][3] In the realm of drug development, ruthenium complexes are explored as promising alternatives to platinum-based drugs, often exhibiting lower toxicity and different mechanisms of action, including the induction of apoptosis in cancer cells.[1][4]
The ligand framework is paramount in defining the complex's overall properties. The this compound ligand, a derivative of the well-studied 2,6-di(pyrazol-1-yl)pyridine (bpp) family, offers a strong N,N,N-tridentate chelation to the metal center.[5] This coordination environment provides high stability while the aniline backbone offers a site for functionalization, allowing for the systematic modulation of the complex's electronic environment. Understanding the electrochemical behavior of these complexes is fundamental, as the Ru(II)/Ru(III) redox potential directly impacts their catalytic activity and biological interactions.
This document serves as a practical guide to the synthesis and electrochemical characterization of this promising class of ruthenium complexes.
Synthesis: From Ligand to Complex
The construction of the final ruthenium complex is a two-stage process: synthesis of the organic ligand followed by metal coordination. The protocols provided are designed to be reproducible and self-validating through clear characterization checkpoints.
Protocol 1: Synthesis of this compound Ligand
This procedure is adapted from established methods for the synthesis of related N-aryl-bis(pyrazole) systems.[6][7][8] The core principle is a double nucleophilic substitution reaction where pyrazole displaces leaving groups on an aniline-derived scaffold.
Rationale: The choice of a strong base like potassium carbonate is crucial for the deprotonation of pyrazole, activating it as a nucleophile. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier, and its ability to dissolve both the organic precursors and the inorganic base.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,6-dibromoaniline (1.0 eq), pyrazole (2.5 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask until the reagents are fully suspended.
-
Reaction Conditions: Heat the mixture to 120-130 °C and maintain vigorous stirring under an inert atmosphere (e.g., Argon or Nitrogen) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing distilled water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold diethyl ether to remove residual impurities.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound ligand.
-
Characterization: Confirm the identity and purity of the ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of the Ruthenium(II) Complex
This protocol describes the coordination of the synthesized ligand to a ruthenium center, using a common Ru(II) precursor.
Rationale: The reaction is typically performed in an alcohol-based solvent, which facilitates the dissolution of the ruthenium salt and the ligand. The elevated temperature is necessary to promote ligand substitution at the ruthenium center. The choice of a Ru(II) precursor like cis-[Ru(bpy)₂Cl₂] or a similar starting material simplifies the reaction, avoiding the need for in-situ reduction of a Ru(III) salt.
Step-by-Step Methodology:
-
Reaction Setup: Combine the synthesized this compound ligand (1.0 eq) and a ruthenium precursor such as cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) in a round-bottom flask with a magnetic stirrer and reflux condenser.
-
Solvent Addition: Add a deoxygenated solvent, such as ethanol or a mixture of ethanol/water.
-
Reaction Conditions: Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Isolation:
-
Cool the solution to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Precipitate the complex by adding a saturated aqueous solution of a counter-ion salt (e.g., KPF₆ or NH₄PF₆).
-
Collect the solid precipitate by vacuum filtration.
-
-
Purification: Wash the solid with water, then diethyl ether, and dry under vacuum. Further purification can be achieved by column chromatography on alumina or silica gel if necessary.
-
Characterization: Verify the structure of the final complex using UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.
Principles of Electrochemical Analysis
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox behavior of metal complexes.[9] A CV experiment involves applying a linearly cycling potential ramp to a working electrode immersed in a solution of the analyte and measuring the resulting current.
The resulting voltammogram provides critical information:
-
Redox Potentials (E½): The potential at which a specific redox event occurs, indicative of the ease or difficulty of oxidizing or reducing the complex. For a reversible process, it is calculated as (Epa + Epc)/2.[10]
-
Electrochemical Reversibility: A process is considered electrochemically reversible if the peak separation (ΔEp = |Epa - Epc|) is approximately 59/n mV (where n is the number of electrons transferred) and the ratio of anodic to cathodic peak currents (Ipa/Ipc) is close to 1. Deviations from these values suggest quasi-reversible or irreversible processes.[11]
-
Stability: The stability of the complex in different oxidation states can be inferred by observing changes in the voltammogram over multiple cycles.
Protocol 3: Cyclic Voltammetry of Ruthenium Complexes
This protocol outlines the standard procedure for obtaining high-quality cyclic voltammograms.
Rationale: Anhydrous, polar aprotic solvents like acetonitrile or dichloromethane are used to provide a suitable electrochemical window and to dissolve the complex and supporting electrolyte.[11][12] The supporting electrolyte (e.g., TBAPF₆) is essential to minimize solution resistance and ensure that charge is primarily carried by ions, not the analyte. Purging the solution with an inert gas is critical to remove dissolved oxygen, which can interfere with the measurement by being electrochemically active.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Counter Electrode (e.g., Platinum wire)
-
Ruthenium complex (~1 mM solution)
-
Anhydrous, HPLC-grade solvent (e.g., acetonitrile)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, rinse thoroughly with distilled water and then the working solvent, and dry completely.
-
Solution Preparation: Prepare a ~1 mM solution of the ruthenium complex in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the reference electrode tip is close to the working electrode.
-
Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Set the potential window to scan through the expected redox events (e.g., for Ru(II)/Ru(III), a window from 0 V to +1.5 V vs Ag/AgCl might be appropriate).
-
Set the initial scan rate to 100 mV/s.
-
Run the cyclic voltammetry experiment for at least three cycles to check for stability.
-
-
Internal Reference (Optional but Recommended): After acquiring the data for the complex, add a small amount of an internal reference standard like ferrocene/ferrocenium (Fc/Fc⁺) and record another voltammogram. Reporting potentials versus the Fc/Fc⁺ couple provides a solvent-independent reference.
-
Scan Rate Dependence: Perform scans at various rates (e.g., 50, 100, 200, 500 mV/s) to investigate the nature of the electron transfer process.
Data Interpretation and Expected Results
The electrochemical signature of a Ru(II) complex with a this compound ligand is expected to show distinct features.
-
Ru(II)/Ru(III) Oxidation: The most prominent feature in the positive potential region is typically a one-electron oxidation corresponding to the Ru(II) → Ru(III) couple.[11] For many polypyridyl complexes, this process is electrochemically reversible or quasi-reversible.[10][11]
-
Ligand-Based Reductions: At negative potentials, one or more reductive waves may be observed, which are generally assigned to electron transfer processes centered on the polypyridyl-type ligands.[11]
-
Influence of Substituents: The electronic nature of the aniline ring and any substituents on the pyrazole rings will modulate the redox potentials. Electron-donating groups on the ligand will make the ruthenium center more electron-rich, thus easier to oxidize, shifting the Ru(II)/Ru(III) potential to less positive values.[11][13] Conversely, electron-withdrawing groups will make oxidation more difficult, shifting the potential to more positive values.
Typical Electrochemical Data
The following table summarizes representative electrochemical data for related Ru(II) polypyridyl complexes to provide a baseline for expected values. Potentials are often reported versus a standard reference electrode like NHE or Fc/Fc⁺.
| Complex Type | Redox Couple | E½ (V vs. NHE) | Key Observations | Reference |
| [Ru(trpy)(bpy)(OH₂)]²⁺ Analog | Ru(II)/Ru(III) | 0.71 | Reversible one-electron oxidation. | [11] |
| [Ru(trpy)(bpy)(OH₂)]²⁺ Analog | Ru(III)/Ru(IV) | 1.15 | Second oxidation at a higher potential. | [11] |
| [Ru(terpyridine)(diphosphine)Cl]⁺ | Ru(II)/Ru(III) | 1.12 | The nature of the ancillary ligands strongly influences the potential. | [10] |
Note: The exact potentials for complexes with this compound will depend on the specific ancillary ligands and solvent system used.
Conclusion and Future Directions
The electrochemical characterization of ruthenium complexes is a critical step in understanding their fundamental properties and predicting their utility in various applications. The protocols and insights provided here offer a robust framework for the synthesis and analysis of complexes based on the this compound ligand. By systematically studying the Ru(II)/Ru(III) redox couple and its dependence on ligand structure, researchers can rationally design next-generation catalysts and metallodrugs with tailored electronic properties to meet specific functional demands in medicine and materials science.
References
-
Lopez, R., et al. (2018). New ruthenium polypyridyl complexes as potential sensors of acetonitrile and catalysts for water oxidation. Scientific Reports, 8(1), 17028. Available at: [Link]
-
Gheisari, F., et al. (2022). Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents. BJBMS, 2(2), 1-8. Available at: [Link]
-
Tan, C., et al. (2018). Applications of Ruthenium Complex in Tumor Diagnosis and Therapy. Frontiers in Pharmacology, 9, 1349. Available at: [Link]
-
Soares, M. A., et al. (2022). Ruthenium Complexes, an Emerging Class of Leishmanicidal Drug Candidates. Molecules, 27(15), 4983. Available at: [Link]
-
Wang, X-F., et al. (2014). Synthesis, characterization, photophysical, and redox properties of three trinuclear Ru(II) polypyridyl complexes possessing 5-amino-1,10-phenanthroline ligands. ResearchGate. Available at: [Link]
-
Mondal, P., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega, 7(16), 14115-14124. Available at: [Link]
-
Mondal, P., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega. Available at: [Link]
-
da Silva, G. F., et al. (2023). Synthesis and characterization of a new ruthenium (II) terpyridyl diphosphine complex. Revista Processos Químicos, 17(35), 121-130. Available at: [Link]
-
Nishikawa, D., et al. (2019). Electrochemical and Spectroscopic Behaviors of a Novel Ruthenium(II) Complex with a Six-Membered Chelate Structure. Bulletin of the Chemical Society of Japan, 92(8), 1434-1439. Available at: [Link]
-
Li, S., et al. (2023). Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions, 52(35), 12282-12289. Available at: [Link]
-
Halcrow, M. A. (2009). Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research. Coordination Chemistry Reviews, 253(19-20), 2493-2514. Available at: [Link]
-
Venter, M. J., et al. (2019). Electrochemical data of polypyridine complexes of Ru(II). Data in Brief, 27, 104759. Available at: [Link]
-
Singh, A., & Singh, N. (2019). Application of Halides Complexes of Ruthenium (II) in Metallopharmaceuticals and in Material Science: Part-I. Scientific Archives, 2(2), 1-14. Available at: [Link]
-
Nishikawa, D., et al. (2019). Electrochemical and Spectroscopic Behaviors of a Novel Ruthenium(II) Complex with a Six-Membered Chelate Structure. Bulletin of the Chemical Society of Japan, 92(8), 1434-1439. Available at: [Link]
-
Ejuh, G. W., et al. (2013). Studies of Interactions between Ruthenium (II) Polypyridyl Complexes and 1,4 Benzoquinone. International Journal of Science and Research, 4(7), 241-247. Available at: [Link]
-
Wawrzyńczak, A., et al. (2022). Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. Frontiers in Chemistry, 10, 1014167. Available at: [Link]
-
Neville, S. M., et al. (2014). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. Inorganic Chemistry, 53(4), 2233-2243. Available at: [Link]
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Application Notes and Protocols for the Functionalization of 2,6-bis(1H-pyrazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
A Foreword from the Senior Application Scientist
The exploration of novel heterocyclic scaffolds is a cornerstone of innovation in medicinal chemistry and materials science. The 2,6-bis(1H-pyrazol-1-yl)aniline scaffold presents a tantalizing target for such exploration. It merges the proven metal-coordinating capabilities of the bis(pyrazol-yl) moiety with the rich reactive potential of an aniline core. This unique combination suggests a wealth of opportunities for creating targeted therapeutics, advanced materials, and sensitive diagnostic agents.
However, a thorough review of the current scientific literature reveals a notable absence of established synthetic routes to, and functionalization protocols for, this compound. While its pyridine analogue, 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp), is well-documented, the aniline counterpart remains largely unexplored.
This guide, therefore, takes a forward-looking approach. It is structured not as a retrospective of established methods, but as a prospective guide for the pioneering researcher. Herein, we provide a plausible, theoretically grounded synthetic strategy for the core scaffold. Building upon this foundation, we then delineate a series of detailed protocols for its functionalization. These protocols are derived from well-established chemical principles and analogous reactions reported for related structures. Each proposed step is accompanied by a rationale, expected outcomes, and necessary characterization methods to ensure scientific rigor.
It is our hope that this document will serve as a catalyst for the investigation of this promising, yet uncharted, molecular landscape.
I. Proposed Synthesis of the this compound Scaffold
The synthesis of the title compound can be logically approached via a nucleophilic aromatic substitution pathway, a common strategy for forging C-N bonds on aromatic rings. A plausible route starts from a readily available and appropriately activated aniline precursor, such as 2,6-dichloroaniline. The electron-withdrawing nature of the chlorine atoms, coupled with the ortho positioning that can sterically hinder some side reactions, makes this a promising starting material. The pyrazole anion, a potent nucleophile, can then be used to displace the halides.
A similar strategy has been successfully employed for the synthesis of 2,6-di(pyrazol-1-yl)pyrazine from 2,6-dichloropyrazine, lending strong support to this proposed methodology.[1][2]
Caption: Proposed synthetic route to the core scaffold.
Protocol 1: Synthesis of this compound
Rationale: This protocol employs a double nucleophilic aromatic substitution. A strong base is required to deprotonate pyrazole, forming the highly nucleophilic pyrazolide anion. A high-boiling polar aprotic solvent is chosen to facilitate the reaction and achieve the necessary temperatures for the substitution on the deactivated aniline ring.
Materials:
-
2,6-dichloroaniline
-
Pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyrazole (2.2 equivalents).
-
Add anhydrous DMF (or DMSO) to dissolve the pyrazole.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of sodium pyrazolide. If using K₂CO₃, add it directly with the pyrazole.
-
Add 2,6-dichloroaniline (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization:
-
¹H NMR: Expect characteristic signals for the aniline protons and the protons of the two pyrazole rings. The NH₂ protons of the aniline will likely appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the carbon atoms of the aniline and pyrazole rings should be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be present.
II. Functionalization of the this compound Scaffold
The synthesized scaffold offers three primary sites for functionalization: the aniline nitrogen and the C4 positions of the two pyrazole rings.
Caption: Key sites for functionalization of the scaffold.
A. N-Functionalization of the Amino Group
The primary amine of the aniline core is a versatile handle for a variety of chemical transformations.
Rationale: Acylation converts the basic amine into a neutral amide. This modification can be used to attach a wide range of functionalities, including reporter molecules, pharmacophores, or linkers for bioconjugation. The resulting amide can also alter the electronic properties and coordination behavior of the ligand.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) (1.2 equivalents)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (1.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Expected Outcome: Formation of the corresponding N-acyl-2,6-bis(1H-pyrazol-1-yl)aniline. This will be evident in the NMR spectra by the disappearance of the NH₂ signal and the appearance of an amide NH signal, as well as the presence of signals from the newly introduced acyl group.
Rationale: Diazotization of the aniline followed by substitution with an azide is a powerful transformation. The resulting aryl azide is a versatile intermediate for "click chemistry" (Huisgen cycloaddition), enabling facile conjugation to alkyne-containing molecules such as proteins, polymers, or surfaces.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃) Caution: Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Ice
Procedure:
-
Suspend this compound (1.0 equivalent) in a mixture of water and concentrated HCl at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature.
-
Extract the product with ethyl acetate or DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully.
-
Purify the resulting aryl azide by column chromatography.
Expected Outcome: Formation of 1-azido-2,6-bis(1H-pyrazol-1-yl)benzene. The product can be characterized by IR spectroscopy (a strong, sharp azide stretch around 2100 cm⁻¹) and NMR.
B. C-Functionalization of the Pyrazole Rings
The C4 position of the pyrazole rings is susceptible to electrophilic substitution, a reactivity that has been demonstrated in the analogous bpp systems.[3][4]
Rationale: Introduction of halogens (e.g., bromine, iodine) at the C4 positions of the pyrazole rings provides synthetic handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the construction of more complex, conjugated systems.[3]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (2.1 equivalents)
-
Anhydrous acetonitrile or DCM
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile in a flask protected from light.
-
Add NBS or NIS (2.1 equivalents) in one portion.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with aqueous sodium thiosulfate solution to remove any remaining halogenating agent, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the di-halogenated product by column chromatography.
Expected Outcome: Synthesis of 2,6-bis(4-halo-1H-pyrazol-1-yl)aniline. Characterization by NMR will show the disappearance of the C4-H proton signal on the pyrazole rings. Mass spectrometry will confirm the addition of two halogen atoms.
III. Targeted Applications
The functionalized derivatives of this compound hold significant promise in several key areas of research and development.
| Functionalization Strategy | Resulting Derivative | Potential Applications | Rationale |
| Acylation | N-acyl derivatives | Medicinal Chemistry: Attachment of pharmacophores; Prodrugs. | The amide linkage can be stable in vivo, and the attached group can target specific biological pathways. |
| Diazotization/Azide Substitution | Aryl azide | Bioconjugation & Materials Science: Click chemistry handles for attaching to biomolecules, surfaces, or polymers. | The azide group allows for highly efficient and specific ligation to alkyne-modified substrates. |
| Halogenation of Pyrazoles | 4,4'-Dihalo derivatives | Organic Synthesis & Materials Science: Precursors for cross-coupling reactions to build extended π-systems for optoelectronic materials or complex ligands. | Halogens are excellent leaving groups for palladium-catalyzed cross-coupling reactions. |
| Metal Complexation | Metal complexes | Catalysis & Spin-Crossover Materials: The N,N,N-tridentate core can coordinate to various metals, creating catalysts or functional materials. | The aniline nitrogen can modulate the electronic properties of the metal center, potentially influencing catalytic activity or spin-state transitions. |
IV. Conclusion
While the synthesis of this compound has yet to be reported in the peer-reviewed literature, its potential as a versatile building block is undeniable. The protocols outlined in this guide provide a robust, theoretically-sound framework for its synthesis and subsequent functionalization. By leveraging established methodologies from aniline and pyrazole chemistry, researchers are well-equipped to venture into this new territory of chemical space. The successful development of this scaffold and its derivatives could pave the way for novel discoveries in targeted drug delivery, molecular electronics, and catalysis. We encourage the research community to explore these possibilities and contribute to the collective understanding of this exciting new class of compounds.
V. References
-
ACS Publications. (n.d.). 2,6-bis(N-pyrazolyl)pyridines: the convenient synthesis of a family of planar tridentate N3 ligands that are terpyridine analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
UH Institutional Repository. (n.d.). Synthesis of an Asymmetric Imine/bis(pyrazolyl)alkane Ligand. Retrieved from [Link]
-
Mohammed, R., et al. (2014). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. European Journal of Inorganic Chemistry, 2013(5-6), 819-831. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]
-
Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
ResearchGate. (2005). One-Step Synthesis of Symmetrically Substituted 2,6-Bis(pyrazol-1-yl)pyridine Systems. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. Retrieved from [Link]
-
Pharmacia. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Retrieved from [Link]
-
Thieme. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2007). Regiospecific synthesis of 2,6-bis-indazol-1-ylpyridines from 2,6-bis-hydrazinopyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Retrieved from [Link]
-
Rasayan Journal. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and structural characterization of novel pyrazoline derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Retrieved from [Link]
-
PubMed. (2015). Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Retrieved from [Link]
Sources
- 1. Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-bis(1H-pyrazol-1-yl)aniline
Welcome to the technical support center for the synthesis of 2,6-bis(1H-pyrazol-1-yl)aniline. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to improve the yield and purity of this valuable tridentate ligand. We will delve into the common challenges associated with its synthesis, providing detailed troubleshooting guides and evidence-based protocols to overcome them.
Introduction: The Synthetic Challenge
This compound is a key building block in coordination chemistry and drug discovery, prized for its role as an N,N,N-tridentate ligand. Its synthesis, however, presents a significant challenge: the formation of two sterically hindered C-N bonds on the same aniline core. The most common route involves a double N-arylation reaction, typically a palladium-catalyzed Buchwald-Hartwig amination, between a 2,6-dihaloaniline and two equivalents of pyrazole. Achieving a high yield of the desired disubstituted product over the mono-substituted intermediate and other side products requires careful optimization of multiple reaction parameters.
This guide provides a structured approach to troubleshooting and optimizing this transformation, grounded in established mechanistic principles.
Section 1: The Core Reaction - A Mechanistic Overview
The synthesis primarily relies on the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[1] Understanding the catalytic cycle is paramount to effective troubleshooting.
Figure 1: Simplified Buchwald-Hartwig catalytic cycle for the initial C-N bond formation. The second arylation follows the same pathway but is often slower due to increased steric hindrance.
The cycle begins with an active Pd(0) species which undergoes oxidative addition with the 2,6-dihaloaniline.[2] Following coordination and deprotonation of pyrazole by a base, the key reductive elimination step occurs, forming the C-N bond and regenerating the Pd(0) catalyst.[2] Each step is influenced by the choice of ligand, base, solvent, and temperature.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct Q&A format.
Problem 1: Low or No Conversion of the Starting 2,6-Dihaloaniline
Q: My reaction has stalled, and I'm recovering a large amount of my starting 2,6-dihaloaniline. What are the most likely causes?
A: This is a classic "failure to launch" scenario, typically pointing to an issue with the generation or activity of the catalytic species.
-
Cause A: Inefficient Catalyst Activation. Many protocols use a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) that must be reduced in situ to the active Pd(0) state. This reduction can be sluggish or incomplete.
-
Solution: Switch to a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These are designed to cleanly and rapidly generate the active LPd(0) catalyst upon exposure to a base, leading to more reliable reaction initiation.[3]
-
-
Cause B: Inappropriate Ligand Choice. The N-arylation of N-heterocycles like pyrazole is demanding. The ligand must be sufficiently electron-rich and bulky to promote both oxidative addition and the crucial reductive elimination step.[1][4]
-
Solution: For N-heterocycle coupling, specialized biaryl phosphine ligands are often required. Standard ligands like DPPF may be insufficient. Consult the table below for recommended starting points.
-
-
Cause C: Incorrect Base Selection. The base's role is to deprotonate the pyrazole (pKa ~14 in DMSO) to form the active nucleophile. If the base is too weak or poorly soluble, the reaction will not proceed.
-
Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[2] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they often require higher temperatures and longer reaction times due to their lower basicity and solubility.[3] The particle size of inorganic bases can significantly impact reaction rates; grinding the base before use can be beneficial.[3]
-
-
Cause D: Presence of Inhibitors (Oxygen or Water). The Pd(0) catalyst is highly sensitive to oxidation. Inadequate degassing of the solvent and failure to maintain an inert atmosphere are common sources of catalyst deactivation.
-
Solution: Ensure all reagents are anhydrous and the solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction should be set up and run under a strict inert atmosphere (Argon or Nitrogen).
-
| Parameter | Recommendation for High-Yield Synthesis | Rationale |
| Palladium Source | G3/G4 Palladacycle Precatalysts (e.g., XPhos Pd G3) | Provides rapid, clean generation of the active LPd(0) catalyst under mild conditions.[3] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos) | These ligands favor the formation of the monoligated palladium species essential for efficient catalysis and accelerate the difficult reductive elimination step.[1] |
| Base | NaOtBu or KOtBu | Strong bases that effectively deprotonate pyrazole, driving the reaction forward.[2] |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Aprotic, non-coordinating solvents that are standard for this chemistry. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome activation barriers, especially for the second substitution. |
Problem 2: Accumulation of the Mono-substituted Intermediate
Q: My reaction works, but I isolate a mixture of the desired disubstituted product and a significant amount of 2-halo-6-(1H-pyrazol-1-yl)aniline. How can I push the reaction to completion?
A: This is the most frequent challenge. The second N-arylation is significantly more difficult than the first due to the increased steric hindrance around the remaining halogen.
Figure 2: Kinetic profile of the sequential N-arylation, highlighting the slower second step (k2).
-
Cause A: Insufficient Reagent Stoichiometry. The second substitution requires all components to be present in sufficient concentration.
-
Solution: Increase the equivalents of the pyrazole and the base. Instead of 2.0 equivalents of pyrazole, try using 2.2-2.5 equivalents. Similarly, ensure at least 2.2-2.5 equivalents of base are used to account for both C-N bond formations and any potential side reactions.
-
-
Cause B: Insufficient Thermal Energy or Time. The higher activation energy of the second substitution may not be overcome at moderate temperatures or within a standard reaction time.
-
Solution: Increase the reaction temperature to 100-110 °C (if using toluene) and extend the reaction time. Monitor the disappearance of the mono-substituted intermediate by TLC or LC-MS before quenching the reaction.
-
-
Cause C: Catalyst Deactivation. Over the extended time required for the second substitution, the catalyst may begin to decompose, preventing the reaction from reaching completion.
Problem 3: Formation of Hydrodehalogenation Byproducts
Q: I am observing the formation of aniline and/or 2-haloaniline in my crude reaction mixture. What is causing this and how can I prevent it?
A: This indicates a competing side reaction called hydrodehalogenation, where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often a result of an unproductive pathway involving β-hydride elimination from the palladium amide intermediate.[1]
-
Solution: The choice of ligand is critical to suppress this pathway. Bulky, electron-donating ligands, particularly certain bidentate ligands or the modern dialkylbiaryl phosphine ligands, can promote the desired reductive elimination over β-hydride elimination by sterically disfavoring the conformation required for the side reaction.[1] Ensuring the reaction is not overheated and that the base is not excessively strong for the substrate can also help minimize this side product.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which 2,6-dihaloaniline should I use: dichloro-, dibromo-, or diiodo-? A: The reactivity order for oxidative addition is generally I > Br > Cl.[3] 2,6-dibromoaniline is often the best compromise. 2,6-diiodoaniline is highly reactive but can be more prone to side reactions and is more expensive. 2,6-dichloroaniline is the least reactive and typically requires a more specialized, highly active catalyst system (e.g., featuring a ligand like tBuBrettPhos) to achieve good yields.[1][2]
Q2: Can I use a copper-catalyzed Ullmann condensation instead of a palladium-catalyzed reaction? A: Yes, copper-catalyzed N-arylation is a viable alternative for coupling N-heterocycles.[5][6] Ullmann-type reactions often require higher temperatures and can sometimes be less functional-group tolerant than modern Buchwald-Hartwig systems. However, for specific substrates, a copper/diamine ligand system might prove to be more effective or economical and is worth considering during optimization.[6]
Q3: How do I best purify the final product? A: Purification can be challenging due to the similar polarities of the product and the mono-substituted intermediate.
-
Workup: After the reaction, a standard aqueous workup is performed. A wash with aqueous NH₄Cl can help remove some inorganic salts.
-
Filtration: Passing the crude organic extract through a short plug of silica gel or celite can remove baseline palladium black and some polar impurities.
-
Column Chromatography: This is almost always necessary. A gradient elution on silica gel, typically with a hexane/ethyl acetate or dichloromethane/methanol solvent system, is effective. Careful selection of the gradient is key to separating the di-substituted product from the slightly more polar mono-substituted intermediate.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.
Section 4: Recommended Starting Protocol
This protocol is a robust starting point based on modern, reliable Buchwald-Hartwig methodology. It is intended for a small-scale (e.g., 1 mmol) test reaction.
Materials:
-
2,6-Dibromoaniline (1.0 mmol, 1.0 eq)
-
Pyrazole (2.2 mmol, 2.2 eq)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.4 mmol, 2.4 eq)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,6-dibromoaniline, pyrazole, XPhos Pd G3, and sodium tert-butoxide.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed toluene via syringe.[7]
-
Place the vial in a preheated heating block or oil bath set to 100 °C.[7]
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the mono-substituted intermediate.[7]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl (5 mL).[7]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
This guide provides a comprehensive framework for addressing the common pitfalls in the synthesis of this compound. By systematically evaluating and optimizing the key reaction parameters, researchers can significantly improve the yield and reliability of this important transformation.
References
-
Ruben, M. et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega. Available at: [Link]
-
Mohammed, R. et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. European Journal of Inorganic Chemistry. Available at: [Link]
-
Nataraja, G. et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry. Available at: [Link]
-
Chemistry Lectures (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Adeniyi, A. et al. (2022). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. PubMed Central. Available at: [Link]
-
Kim, J. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Antilla, J. C. et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,6-bis(1H-pyrazol-1-yl)aniline and its Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 2,6-bis(1H-pyrazol-1-yl)aniline and its structurally related derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important class of N-heterocyclic compounds. These molecules, often serving as critical ligands in coordination chemistry or as scaffolds in drug discovery, demand high purity for reliable downstream applications.[1][2]
This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered challenges during the purification process. Our approach is rooted in explaining the causality behind experimental choices, ensuring you not only follow steps but also understand the underlying chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound and its derivatives in a practical question-and-answer format.
Question 1: My crude product is a sticky, discolored oil. What is the best initial purification strategy?
Answer: An oily and discolored crude product suggests the presence of unreacted starting materials, polymeric byproducts, or residual solvent. The aniline moiety is also prone to air oxidation, which can cause coloration.[3][4]
Your primary goal is to achieve a solid-state product that can be further purified by recrystallization or chromatography. We recommend starting with an Acid-Base Extraction . The aniline functional group is basic and can be protonated to form a water-soluble salt, effectively separating it from non-basic impurities.[5][6]
Causality: This technique leverages the pKa of the aniline nitrogen. By treating the crude mixture with a dilute acid (e.g., 1M HCl), the target compound forms an ammonium salt (-NH3+ Cl-) and moves into the aqueous phase. Neutral, non-basic impurities (like unreacted precursors or certain byproducts) will remain in the organic layer and can be washed away. Subsequent basification of the aqueous layer with a base (e.g., NaOH or Na2CO3) deprotonates the ammonium salt, causing the purified, free-base aniline to precipitate out, often as a solid.[3][6]
Question 2: During column chromatography, my compound is streaking badly on the TLC plate and seems to be sticking to the silica gel. How can I fix this?
Answer: This is a classic issue when purifying basic compounds like amines and N-heterocycles on standard silica gel.[7] Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and irreversibly interact with the basic nitrogen atoms in your molecule (both the aniline and the pyrazole rings), leading to poor separation, tailing (streaking), and even product loss on the column.
Solution: To mitigate this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base to your mobile phase (eluent).
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonia solution (7N in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[7]
-
Mechanism: The TEA, being a stronger base, will preferentially bind to the acidic silanol groups, effectively "masking" them from your target compound. This allows your product to travel through the column based on polarity differences rather than acid-base interactions, resulting in sharp, well-defined bands.[7]
Question 3: I'm trying to recrystallize my purified solid, but it keeps "oiling out" instead of forming crystals. What's happening and what should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.[8] This is common with compounds that have residual impurities, which can depress the melting point.
Troubleshooting Steps:
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool much more slowly.
-
Reduce Cooling Rate: Do not place the flask directly in an ice bath. Let it cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling encourages proper crystal nucleation.[9]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Re-evaluate Your Solvent System: The chosen solvent may not be optimal. You may need a solvent system with a slightly lower boiling point or one in which your compound is slightly less soluble.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis?
A1: Impurities are highly dependent on the synthetic route. However, for typical syntheses involving nucleophilic substitution, common impurities include:
-
Unreacted Starting Materials: Such as 2,6-dihaloaniline or pyrazole.
-
Mono-substituted Intermediate: 2-halo-6-(1H-pyrazol-1-yl)aniline.
-
Regioisomers: If using a substituted pyrazole, reaction at different nitrogen atoms can lead to isomeric products.[11]
-
Oxidation Products: Anilines can oxidize in air, leading to colored impurities.[4]
-
Byproducts from Side Reactions: Depending on the reaction conditions, other byproducts may form.[12][13]
Q2: How do I choose between column chromatography and recrystallization?
A2: The choice depends on the purity and physical state of your crude product. Use the following decision tree as a guide.
Caption: Decision tree for selecting a primary purification method.
Q3: My final product is pure by NMR, but it has a faint yellow or brown color. How can I decolorize it?
A3: Color is often due to trace amounts of highly conjugated, oxidized impurities that may not be visible by NMR.
-
Activated Charcoal Treatment: Dissolve your compound in a suitable solvent, add a small amount (1-2% by weight) of activated charcoal, heat the mixture gently for 5-10 minutes, and then filter the hot solution through a pad of Celite® to remove the charcoal. The charcoal adsorbs the colored impurities. You can then obtain your product by removing the solvent or by recrystallization.
-
Caution: Using too much charcoal or prolonged heating can lead to significant loss of your desired product due to adsorption.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Basic N-Heterocycles
This protocol is designed to purify this compound derivatives, accounting for their basic nature.
Caption: Standard workflow for flash column chromatography purification.
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. Common systems are gradients of ethyl acetate in hexane or methanol in dichloromethane (DCM). Crucially, add 0.5-1% triethylamine (TEA) to the solvent mixture. [7]
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[11]
-
Sample Loading (Dry Method): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent until you have a dry, free-flowing powder. This prevents dissolution issues at the top of the column.
-
Execution: Carefully add the sample-adsorbed silica to the top of the column. Begin eluting with the solvent system, gradually increasing polarity. Collect fractions and monitor them by TLC.
-
Post-Processing: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.[11]
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity of Derivative | Base Solvent System | Modifier | Typical Ratio |
| Low to Medium | Hexane / Ethyl Acetate | 1% Triethylamine | 100:0 to 50:50 |
| Medium to High | Dichloromethane / Methanol | 1% Triethylamine | 100:0 to 95:5 |
| High | Dichloromethane / (7N NH3 in MeOH) | - | 100:0 to 90:10 |
Protocol 2: Recrystallization
This method is ideal for purifying solids that are already >90% pure to achieve analytical-grade material.[8][10]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) to find a suitable one.[9]
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the compound.
-
Decolorization (if needed): If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and gently reheat for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® plug to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can move the flask to a refrigerator or ice bath to maximize crystal yield.
-
Collection and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the crystals thoroughly under vacuum.
Protocol 3: Acid-Base Extraction
This is a powerful workup or initial cleanup technique to separate the basic aniline product from neutral or acidic impurities.[5][6][14]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Extraction: Drain the lower aqueous layer into a clean flask. Add fresh 1M HCl to the organic layer and repeat the extraction two more times to ensure all the basic product has moved into the aqueous phase. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add 2M NaOH (aq) or saturated NaHCO3 (aq) with stirring until the solution is basic (pH > 9, check with pH paper). Your product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and dry under high vacuum.
References
- JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
- JPH08295654A - Method for purifying aniline.
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How to obtain pure aniline from a mixture of phenol and aniline? (2014). Chemistry Stack Exchange. [Link]
-
Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes . (2014). ResearchGate. [Link]
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Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
How to purify Amine? (2022). YouTube. [Link]
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Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes . (2014). Dalton Transactions. [Link]
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Recrystallization . University of California, Los Angeles. [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
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Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography . (2019). ResearchGate. [Link]
-
Synthesis of N-Heterocycles . Organic Chemistry Portal. [Link]
-
Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes . (2022). ACS Omega. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions . Royal Society of Chemistry. [Link]
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Synthesis of N-heterocycles through alcohol dehydrogenative coupling . (2024). PubMed. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method . Journal of Pharmaceutical Negative Results. [Link]
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How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. [Link]
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Workup: Amines . University of Rochester, Department of Chemistry. [Link]
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Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers . National Institutes of Health. [Link]
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Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) . ACS Publications. [Link]
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Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin . MDPI. [Link]
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Identification and characterization of potential impurities of dronedarone hydrochloride . World Journal of Pharmaceutical Research. [Link]
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation . MDPI. [Link]
-
Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes . PubMed Central. [Link]
-
Purify and dry aniline? (2014). Reddit. [Link]
-
Purification of primary amines using Schiff base immobilization . Chemistry Stack Exchange. [Link]
-
Recent advances in the synthesis and applications of 2,6-dipyrazolylpyridine derivatives and their complexes . White Rose Research Online. [Link]
-
Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS . ResearchGate. [Link]
-
Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives . Baghdad Science Journal. [Link]
-
Purification of Aniline . LookChem. [Link]
-
A spin-crossover complex based on a 2,6-bis(pyrazol-1-yl)pyridine (1-bpp) ligand functionalized with a carboxylate group . Dalton Transactions. [Link]
-
Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir . PubMed Central. [Link]
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- 2. A spin-crossover complex based on a 2,6-bis(pyrazol-1-yl)pyridine (1-bpp) ligand functionalized with a carboxylate group - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
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- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. Recrystallization [sites.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. mdpi.com [mdpi.com]
- 14. Workup [chem.rochester.edu]
Technical Support Center: Crystallization of 2,6-bis(1H-pyrazol-1-yl)aniline Complexes
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2,6-bis(1H-pyrazol-1-yl)aniline and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the common and complex challenges encountered during the crystallization of these versatile metal complexes. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the crystallographic process, grounded in scientific principles and validated by field experience.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and hurdles faced when attempting to crystallize this compound complexes.
Q1: My complex is highly soluble in common organic solvents like DMF and DMSO, making crystallization difficult. What should I do?
A1: High solubility is a frequent challenge with these types of metal complexes.[1] The key is to carefully control the reduction of solubility to promote slow crystal growth over rapid precipitation.
-
Initial Strategy: The vapor diffusion method is often a good starting point.[2][3] Dissolve your complex in a minimal amount of a high-boiling, good solvent (e.g., DMF, DMSO) and use a more volatile anti-solvent in which the complex is insoluble (e.g., diethyl ether, pentane, hexane).[1][2] The slow diffusion of the anti-solvent vapor into the solution of your complex will gradually decrease its solubility, ideally leading to nucleation and crystal growth.[2]
-
Troubleshooting: If you suspect the high solubility in the primary solvent is hindering nucleation, consider a solvent system where the initial solubility is lower.[1] A mixture of solvents can sometimes provide this balance. For instance, a combination of acetonitrile and DMF (e.g., 5:1 v/v) followed by slow evaporation can be effective.[4]
Q2: I'm observing the formation of an oil or amorphous precipitate instead of crystals. What's happening and how can I fix it?
A2: Oiling out or precipitation indicates that the solution has become supersaturated too quickly, favoring rapid, disordered aggregation over the ordered arrangement required for a crystal lattice.[5]
-
Underlying Cause: This is often a result of the precipitant concentration being too high or the temperature changing too rapidly.[5] For membrane proteins, an unstable target protein can also lead to it coming out of solution.[5]
-
Corrective Actions:
-
Reduce Concentration: Lower the initial concentration of your complex.[5] A majority of clear drops in a crystallization experiment can indicate the protein concentration is too low, while a brown amorphous precipitate often suggests it's too high.[5]
-
Slow Down the Process: If using vapor diffusion, increase the distance between the sample drop and the reservoir or use a less volatile anti-solvent. For cooling crystallization, slow the rate of temperature decrease.[3]
-
Adjust Solvent System: The choice of solvent can significantly impact crystal morphology.[6][7] Experiment with different solvent/anti-solvent pairs. The polarity of the solvent can influence interactions with different crystal faces.[7][8]
-
Consider Additives: Small amounts of additives can sometimes stabilize the complex and promote crystallinity.
-
Q3: My crystals are very small, needle-like, or form as "sea urchins." How can I grow larger, single crystals?
A3: The formation of many small needles or complex aggregates like "sea urchins" suggests a high nucleation rate.[9] To obtain larger single crystals, you need to favor crystal growth over nucleation.
-
Strategies to Promote Growth:
-
Decrease Supersaturation: Reduce the concentration of your complex or the precipitant.[9]
-
Temperature Control: Slower cooling or maintaining a constant, slightly elevated temperature can sometimes encourage larger crystal growth.[3]
-
Seeding: Introducing a tiny, well-formed crystal (a seed) into a carefully prepared supersaturated solution can bypass the nucleation stage and promote the growth of a single, larger crystal.
-
Solvent Optimization: The solvent can influence crystal habit.[7][10] Experimenting with different solvents may lead to less needle-like morphologies.
-
Q4: My complex appears to be decomposing during the crystallization attempt. What are the likely causes and solutions?
A4: Decomposition can be a significant hurdle, especially with reactive metal complexes.[1]
-
Common Causes:
-
Oxidation: Exposure to air can oxidize sensitive complexes.[1]
-
Solvent Reactivity: Some solvents, like DMSO, can be difficult to dry completely and may coordinate with the metal center or act as an oxidant.[1]
-
Temperature Instability: The complex may not be stable at the temperatures used for crystallization.
-
-
Preventative Measures:
-
Inert Atmosphere: Perform crystallization under an inert atmosphere (e.g., argon or nitrogen), especially if you suspect oxidation.[1][11]
-
Use Dry Solvents: Ensure all solvents are thoroughly dried to prevent hydrolysis or other water-mediated decomposition.[1]
-
Solvent Choice: Avoid potentially reactive solvents if your complex is sensitive.
-
Temperature Screening: Assess the thermal stability of your complex before attempting crystallization at elevated temperatures.
-
II. Troubleshooting Guide: From Powder to Perfect Crystal
This section provides a more in-depth, systematic approach to overcoming persistent crystallization challenges.
Problem 1: Persistent Failure to Nucleate
You've tried various solvent systems and concentrations, but your solution remains clear with no signs of crystal formation.
Root Cause Analysis:
-
Insufficient Supersaturation: The solution may not be reaching the necessary level of supersaturation for nucleation to occur.
-
High Kinetic Barrier: The energy barrier to form a stable nucleus may be too high under the current conditions.
-
Presence of Impurities: Impurities can sometimes inhibit nucleation by interfering with the formation of an ordered crystal lattice.[9]
Workflow for Troubleshooting Nucleation Failure
Caption: Troubleshooting workflow for nucleation failure.
Detailed Protocols:
Protocol 1: Purity Assessment
-
Check Purity: Ensure the purity of your complex is >95%, as impurities can disrupt lattice formation.[12]
-
Purification: If impurities are present, re-purify the complex using an appropriate method (e.g., column chromatography, recrystallization of the bulk powder).
Protocol 2: Systematic Solvent Screening for Slow Evaporation
-
Solubility Test: Perform a preliminary solubility test with a small amount of your complex in a range of solvents with varying polarities.
-
Setup: Prepare saturated or near-saturated solutions of your complex in the most promising solvents in small vials.
-
Evaporation Control: Cover the vials with parafilm and poke a few small holes with a needle. This allows for slow evaporation.[3]
-
Observation: Monitor the vials daily for crystal growth.
Problem 2: Poor Crystal Quality (Twinned, Polycrystalline, or Dendritic Growth)
Crystals form, but they are not suitable for single-crystal X-ray diffraction due to twinning, being composed of multiple intergrown crystals, or having a dendritic (tree-like) morphology.
Root Cause Analysis:
-
Excessively High Supersaturation: Leads to rapid, uncontrolled growth and the formation of defects.
-
Lattice Strain: Impurities or solvent molecules incorporated into the crystal lattice can cause strain, leading to defects.[9]
-
Solvent Effects: The solvent can influence the relative growth rates of different crystal faces, leading to undesirable morphologies.[13]
Strategies for Improving Crystal Quality:
| Strategy | Rationale | Key Parameters to Adjust |
| Reduce Growth Rate | Slower growth allows molecules more time to correctly orient themselves in the crystal lattice. | Decrease concentration, slow the rate of anti-solvent diffusion, use a slower cooling profile. |
| Optimize Solvent System | The solvent interacts with crystal surfaces and can block or promote growth on specific faces.[7][8] | Try solvents with different polarities, viscosities, or hydrogen bonding capabilities.[8][10] |
| Introduce Additives | Small molecules can sometimes act as "capping agents," selectively inhibiting growth on certain faces to improve morphology. | Screen a library of common crystallization additives. |
| Temperature Gradient | A stable thermal gradient can sometimes produce higher quality crystals by controlling the convection and diffusion in the solution.[3] | Use a specialized crystallization apparatus that allows for precise temperature control. |
Problem 3: Polymorphism - Obtaining Different Crystal Forms
You are able to grow crystals, but you obtain different crystal structures (polymorphs) under seemingly similar conditions, leading to reproducibility issues.
Root Cause Analysis:
-
Kinetic vs. Thermodynamic Control: Different polymorphs can be favored under different conditions. A rapidly formed (kinetically favored) polymorph may be less stable than one that forms more slowly (thermodynamically favored).
-
Solvent Influence: The solvent can play a crucial role in determining which polymorph crystallizes.[7] The same material can form crystals with different internal structures depending on the solvent used.[7]
-
Temperature and Pressure: These thermodynamic variables can influence the stable polymorph.
Workflow for Controlling Polymorphism
Caption: A systematic approach to control polymorphism.
Key Considerations for Reproducibility:
-
Strict Protocol Adherence: Once optimal conditions for a desired polymorph are found, they must be meticulously reproduced. This includes solvent purity, temperature, concentration, and even the type of glassware used.
-
Seeding: Seeding with a crystal of the desired polymorph is a powerful technique to ensure the growth of that specific form.
-
Solvent Choice: The choice of solvent can have a significant impact on the crystal habit.[14]
III. Advanced Crystallization Techniques
When standard methods fail, these advanced techniques can provide alternative routes to obtaining high-quality crystals.
Vapor Diffusion: Hanging and Sitting Drop Methods
Vapor diffusion is a widely used and effective technique for crystallizing small molecules and macromolecules.[2][15][16][17][18] It involves the slow equilibration of a drop containing your complex and a precipitant with a larger reservoir of the precipitant, typically at a higher concentration.[15][17]
Workflow for Vapor Diffusion
Caption: General workflow for vapor diffusion crystallization.
Protocol 3: Hanging Drop Vapor Diffusion
-
Prepare Reservoir: Pipette the reservoir solution (precipitant) into the well of a crystallization plate.
-
Prepare Drop: On a siliconized glass coverslip, mix a small volume of your complex solution with an equal volume of the reservoir solution.
-
Seal: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.[15]
-
Equilibrate: Water vapor will slowly diffuse from the drop (lower precipitant concentration) to the reservoir (higher precipitant concentration), causing the concentration of your complex and the precipitant in the drop to increase, leading to supersaturation and crystallization.[15]
Liquid-Liquid Diffusion (Layering)
This technique is useful when your complex is soluble in one solvent and insoluble in another, and the two solvents are miscible.[2]
Protocol 4: Liquid-Liquid Diffusion
-
Bottom Layer: Carefully place a solution of your complex in a narrow tube (e.g., an NMR tube).
-
Top Layer: Slowly and carefully layer a less dense anti-solvent on top of the complex solution, creating a distinct interface.[2]
-
Diffusion: Over time, the anti-solvent will slowly diffuse into the complex solution at the interface, reducing the solubility and inducing crystallization.[2]
IV. Conclusion
Crystallizing this compound complexes, like many coordination compounds, is often a blend of science and art that requires patience and systematic experimentation. By understanding the fundamental principles of nucleation and crystal growth and by methodically troubleshooting issues as they arise, researchers can significantly increase their chances of success. This guide provides a framework for that systematic approach, grounded in established crystallographic techniques and scientific reasoning.
V. References
-
Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. (2012, November 6). Retrieved from [Link]
-
Hanging Drop Vapor Diffusion Crystallization - Hampton Research. Retrieved from [Link]
-
Crystal Growth | Biology Linac Coherent Light Source. Retrieved from [Link]
-
Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021, January 14). Retrieved from [Link]
-
Sitting Drop Vapor Diffusion Crystallization - Hampton Research. Retrieved from [Link]
-
Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]
-
A Different View of Solvent Effects in Crystallization - MDPI. Retrieved from [Link]
-
Using Crystallography to Resolve Protein Structure | Biocompare Bench Tips. (2013, March 11). Retrieved from [Link]
-
How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14). Retrieved from [Link]
-
Chemical crystallization | SPT Labtech. Retrieved from [Link]
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved from [Link]
-
crystallization of small molecules. Retrieved from [Link]
-
Crystallization - Wikipedia. Retrieved from [Link]
-
Protein Crystallography Common Problems, Tips, and Advice - News-Medical.Net. (2019, May 23). Retrieved from [Link]
-
The Effect of Solvent on Crystal Growth and Morphology | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Crystals with problems - Terese Bergfors. Retrieved from [Link]
-
Towards stable metal inorganic-organic complex glasses - arXiv. Retrieved from [Link]
-
I would like to know about how can crystallization of metal complexes take place? (2019, February 15). Retrieved from [Link]
-
What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. Retrieved from [Link]
-
Crystallization process development of metal–organic frameworks by linking secondary building units, lattice nucleation and luminescence: insight into reproducibility - CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Why I am not getting crystals? (2012, March 14). Retrieved from [Link]
-
Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes - Digital CSIC. Retrieved from [Link]
-
Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions | ACS Omega. (2022, April 14). Retrieved from [Link]
-
Tackling a difficult question: how do crystals of coordination polymers form? - PMC - NIH. Retrieved from [Link]
-
Crystal Structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed. Retrieved from [Link]
-
Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. (2014, January 21). Retrieved from [Link]
-
Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC - PubMed Central. Retrieved from [Link]
-
Bis[(E)-2,6-bis(1H-pyrazol-1-yl)-4-styrylpyridine]iron(II) Complex: Relationship between Thermal Spin Crossover and Crystal Solvent - ResearchGate. (2025, August 9). Retrieved from [Link]
-
One-Step Synthesis of Symmetrically Substituted 2,6-Bis(pyrazol-1-yl)pyridine Systems. (2025, August 6). Retrieved from [Link]
-
Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research - ResearchGate. (2025, August 5). Retrieved from [Link]
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Technical Support Center: Managing Solvent Effects on the Spin Crossover Temperature of Iron-BPP Complexes
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers working with iron(II) spin crossover (SCO) complexes, specifically those involving the versatile 2,6-bis(pyrazol-yl)pyridine (bpp) ligand family. This guide is designed to provide you with actionable insights and troubleshooting strategies to navigate one of the most critical, yet often unpredictable, variables in your experiments: the solvent.
The choice of solvent, whether for synthesis, crystallization, or as a guest molecule in the crystal lattice, can profoundly influence the spin transition temperature (T½), as well as the abruptness, completeness, and hysteresis of the spin crossover event.[1][2] Understanding and controlling these effects is paramount for designing functional molecular switches and sensors.[2] This document provides a structured approach to diagnosing common issues and systematically managing solvent effects in your research.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the characterization of iron-bpp complexes.
Q1: My [Fe(bpp)₂]²⁺ complex was reported to be SCO-active, but my sample is trapped in the high-spin (HS) state across all temperatures. What went wrong?
A: This is a frequent issue that can often be traced back to subtle differences in the crystal packing, which is heavily influenced by solvent molecules or their absence.
-
Cause 1: Polymorphism & Solvatomorphism. The specific solvent used for crystallization can lead to different crystal forms (solvatomorphs), each with unique packing and intermolecular interactions.[3] Some solvatomorphs may enforce a geometry around the Fe(II) center that strongly favors the HS state. For instance, a highly distorted coordination geometry can trap the complex in the HS state, whereas a more regular octahedral geometry might allow for SCO.[4]
-
Cause 2: Unintended Desolvation. If your complex incorporates solvent molecules into its lattice, unintended loss of these molecules (desolvation) can occur, even under ambient conditions. This loss can trigger a structural rearrangement that locks the complex in the HS state.[2][5] This is especially common for complexes crystallized from volatile solvents like acetone or acetonitrile.[6]
-
Cause 3: Counter-Anion Effects. While the focus is on solvents, the counter-anion plays a synergistic role. Anions that disrupt efficient crystal packing or fail to participate in the necessary hydrogen-bonding networks can lead to a persistent HS state.[7] For example, using a bulky, non-interacting anion like tetraphenylborate can limit the intermolecular interactions necessary for a spin transition to occur.[7]
Q2: The spin transition temperature (T½) of my complex is shifted by over 50 K compared to the literature value. Why is there such a large discrepancy?
A: A significant shift in T½ is almost always due to the presence and nature of solvent molecules within the crystal lattice or in solution.
-
In the Solid State: The inclusion of different solvent molecules creates distinct intermolecular environments. Hydrogen bonding between the solvent, the [Fe(bpp)₂]²⁺ cation, and the counter-anions is a primary mechanism for tuning T½.[8][9] For example, the presence of water molecules often stabilizes the low-spin (LS) state through hydrogen bonds, leading to a higher T½.[9][10][11] Conversely, loss of these solvent molecules can destabilize the LS state, lowering T½.[2]
-
In Solution: The T½ in solution is highly dependent on the solvent's properties. Associating solvents, like water or methanol, can form strong interactions with the complex, dramatically stabilizing the LS state and increasing T½ by as much as 60-70 K compared to less interactive organic solvents.[10][11] More polar solvents with a lower hydrogen-bond acceptor ability also tend to stabilize the LS state, shifting the SCO to higher temperatures.[12]
Q3: My sample shows an incomplete spin transition or a multi-step transition. Is this an artifact?
A: Not necessarily. Both incomplete and multi-step transitions are well-documented phenomena in SCO complexes and are often linked to solvent effects.
-
Incomplete Transitions: This can occur if a fraction of the Fe(II) centers in the crystal lattice are in environments that strongly favor one spin state over the other. Solvent loss is a common cause; if desolvation occurs non-uniformly, it can lead to a sample where only a portion of the complex remains SCO-active.[8] For dinuclear complexes, solvent loss can destabilize the fully [LS-LS] state, trapping the material in an [LS-HS] or a mixed state, resulting in a "half-transition".[2]
-
Two-Step Transitions: The presence of crystallographically distinct Fe(II) centers within the same crystal unit is a primary cause of two-step SCO. This can be induced by solvent molecules. For example, exposure of a single-crystal to methanol vapor has been shown to transform a one-step SCO complex into a new material with two independent Fe(II) centers, leading to a two-step transition.[13][14]
Detailed Troubleshooting Guides
Use these guides for a more systematic approach to diagnosing and resolving complex experimental outcomes.
Guide 1: Diagnosing Inconsistent or Irreversible SCO Behavior
If your magnetic susceptibility data shows poor reproducibility between cycles or significant changes over time, follow this workflow to identify the root cause. The primary suspect is often the loss or gain of lattice solvent molecules.
Caption: Workflow for diagnosing inconsistent SCO behavior.
-
Thermogravimetric Analysis (TGA): Run a TGA experiment on a fresh sample, heating it through the temperature range where you observe changes in the magnetic data. A distinct mass loss corresponding to the molar equivalent of trapped solvent molecules is strong evidence of desolvation.[2][15]
-
Variable-Temperature Powder X-ray Diffraction (VT-PXRD): Compare the PXRD pattern of your sample before and after thermal cycling. A change in the diffraction pattern indicates a structural phase transition, which often accompanies desolvation and explains the altered SCO properties.[3]
-
Control the Environment: If solvent loss is confirmed, subsequent magnetic measurements should be performed on samples sealed in a controlled atmosphere (e.g., in a capillary with mother liquor) to prevent desolvation and obtain the properties of the true solvated phase.
Guide 2: Systematically Tuning T½ with Solvents
To rationally tune the T½ of your [Fe(bpp)₂]²⁺ complex, a systematic screening of crystallization solvents is necessary. The goal is to manipulate the intermolecular forces that stabilize the LS or HS state.
Sources
- 1. Synthesis and Applications of New Spin Crossover Compounds | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activating a high-spin iron(ii) complex to thermal spin-crossover with an inert non-isomorphous molecular dopant - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Hydrogen-bonded networks of [Fe(bpp)2]2+ spin crossover complexes and dicarboxylate anions: structural and photomagnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Spin-crossover compounds based on iron(ii) complexes of 2,6-bis(pyrazol-1-yl)pyridine (bpp) functionalized with carboxylic acid and ethyl carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anion dependence in the spin-crossover properties of a Fe(ii) podand complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Unravelling the spin-state of solvated [Fe(bpp)2]2+ spin-crossover complexes: structure–function relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Spin-crossover in [Fe(3-bpp)2][BF4]2 in different solvents--a dramatic stabilisation of the low-spin state in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. acs.figshare.com [acs.figshare.com]
- 15. Switching on thermal and light-induced spin crossover by desolvation of [Fe(3-bpp)2](XO4)2·solvent (X = Cl, Re) compounds - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
identifying and removing common impurities in 2,6-bis(1H-pyrazol-1-yl)aniline synthesis
Technical Support Center: Synthesis of 2,6-bis(1H-pyrazol-1-yl)aniline
Welcome to the technical support guide for the synthesis of this compound. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during this synthesis. The guidance is structured to explain the chemical reasoning behind experimental choices, ensuring both success and a deeper understanding of the process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, from reaction setup to product workup.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method is a double N-arylation reaction between a 2,6-dihaloaniline (typically 2,6-dibromoaniline or 2,6-diiodoaniline) and two equivalents of pyrazole. This transformation is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[1][2][3]
-
Buchwald-Hartwig Amination: This method offers high yields and good functional group tolerance under relatively mild conditions. It involves a palladium catalyst, a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu or Cs₂CO₃).[2][4][5]
-
Ullmann Condensation: A classic method that uses a copper catalyst (e.g., CuI), often with a ligand like L-proline or a diamine, and a base (e.g., K₂CO₃) at higher temperatures.[1][6]
The choice between these methods often depends on the available starting materials, catalyst cost, and sensitivity of other functional groups on the substrate.
Q2: My reaction seems to stall, and I'm observing a significant amount of mono-substituted product. What is causing this?
A2: The formation of the mono-substituted intermediate, 2-bromo-6-(1H-pyrazol-1-yl)aniline, is the most common impurity and indicates an incomplete reaction. The second N-arylation step is often slower than the first due to increased steric hindrance around the remaining halogen.
Causality:
-
Steric Hindrance: The introduction of the first pyrazolyl group significantly crowds the reaction center, making it more difficult for the palladium or copper catalyst to coordinate to the second halogen for the subsequent oxidative addition step.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature to overcome the activation energy of the second substitution.
-
Catalyst Deactivation: The catalyst may have degraded over the course of the reaction, preventing the completion of the second substitution.
To drive the reaction to completion, consider extending the reaction time, slightly increasing the temperature, or adding a fresh portion of the catalyst.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.
Protocol:
-
Prepare your TLC plate: Use a silica gel plate.
-
Spotting: On the baseline, spot the 2,6-dihaloaniline starting material, a co-spot of the starting material and the reaction mixture, and the reaction mixture itself.
-
Eluent: A solvent system of 30-50% Ethyl Acetate in Hexanes is typically effective.
-
Visualization: Visualize the spots under a UV lamp (254 nm).
You should observe the disappearance of the starting material spot and the appearance of two new spots: the mono-substituted intermediate (intermediate polarity) and the desired bis-substituted product (most polar, lowest Rf value). The reaction is complete when the starting material and mono-substituted spots are no longer visible.
Part 2: Troubleshooting Guide - Impurity Identification & Removal
This section focuses on identifying and eliminating specific impurities that may arise during the synthesis.
Issue 1: Presence of Mono-substituted Intermediate
-
Question: My NMR spectrum shows a complex aromatic region, and mass spectrometry indicates a peak corresponding to the desired product as well as a peak that is ~79 m/z (mass of Br) lower. How do I confirm and remove the mono-substituted impurity?
-
Answer:
-
Plausible Cause: Incomplete reaction leading to the presence of 2-halo-6-(1H-pyrazol-1-yl)aniline.
-
Mechanism of Formation: As detailed in FAQ Q2, the second C-N coupling is sterically more demanding and thus slower than the first, leading to the accumulation of this intermediate if reaction conditions are not optimal.
-
Identification: The key is to compare the spectral data of your product mixture with known data for the starting material, mono-substituted, and di-substituted compounds.
-
| Compound | Key ¹H NMR Features (Approx. δ, CDCl₃) | TLC Rf (40% EtOAc/Hex) |
| 2,6-Dibromoaniline | Aromatic protons appear as a triplet and a doublet. | ~0.8 |
| 2-Bromo-6-(pyrazol-1-yl)aniline | More complex aromatic region due to asymmetry. | ~0.6 |
| 2,6-bis(pyrazol-1-yl)aniline | Symmetrical aromatic pattern; pyrazolyl protons distinct. | ~0.4 |
-
Removal Strategy: Column Chromatography This impurity is less polar than the desired product and can be effectively separated using silica gel column chromatography.
Detailed Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a gradient eluent system, starting with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexanes).
-
Elution:
-
Elute with the low polarity solvent to remove any non-polar impurities and unreacted starting material.
-
Gradually increase the polarity of the eluent (e.g., to 30-50% Ethyl Acetate in Hexanes).
-
The mono-substituted impurity will elute first, followed by the more polar desired product.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 2: Presence of Unreacted Pyrazole
-
Question: After workup, my product is sticky and my NMR shows sharp peaks characteristic of pyrazole. How can I remove it?
-
Answer:
-
Plausible Cause: Excess pyrazole from the reaction remains in the final product.
-
Identification: Pyrazole has characteristic ¹H NMR signals that can be easily identified.[7][8]
-
Removal Strategy: Acid-Base Extraction Pyrazole is weakly basic and can be removed by washing the organic layer with an acidic solution.
Detailed Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer two to three times with a dilute aqueous acid solution (e.g., 1 M HCl). The pyrazole will be protonated and move into the aqueous layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to yield the pyrazole-free product.
-
-
Part 3: Visualized Workflows and Pathways
Visual aids can clarify complex processes. The following diagrams illustrate the synthesis pathway, impurity formation, and a general troubleshooting workflow.
Synthesis and Impurity Formation Pathway
Caption: Reaction pathway showing the two-step formation of the desired product and the key mono-substituted impurity.
General Troubleshooting Workflow
Caption: A logical workflow for analyzing crude product and selecting the appropriate purification method based on the identified impurity.
References
-
MDPI: Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. [Link]
-
Dalton Transactions: Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. [Link]
-
PubMed Central: Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. [Link]
-
ResearchGate: Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes | Request PDF. [Link]
-
ResearchGate: One-Step Synthesis of Symmetrically Substituted 2,6-Bis(pyrazol-1-yl)pyridine Systems. [Link]
-
ResearchGate: Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research. [Link]
-
Ruben Group: Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. [Link]
-
Digital CSIC: Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes. [Link]
-
PubMed Central: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
Wikipedia: Buchwald–Hartwig amination. [Link]
-
MDPI: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate: 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]
-
ACS Publications: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
ResearchGate: An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. [Link]
-
NIH: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
ResearchGate: (PDF) Synthesis and structural characterization of some polypyridyl and tris(1H-pyrazol-1-yl)methane ruthenium(II) complexes. [Link]
-
UniTo: C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
ResearchGate: L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. [Link]
-
The Royal Society of Chemistry: Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]
-
Chemistry LibreTexts: Buchwald-Hartwig Amination. [Link]
-
YouTube: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
PubMed Central: Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]
-
MDPI: Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2,6-bis(1H-pyrazol-1-yl)aniline Metal Complexes
Welcome to the technical support center for 2,6-bis(1H-pyrazol-1-yl)aniline metal complexes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for enhancing the stability of these promising compounds. The unique electronic properties of the aniline moiety, while offering exciting avenues for catalytic and medicinal applications, also present specific stability challenges, primarily related to oxidative degradation. This resource provides a structured approach to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound and its metal complexes.
Q1: What makes the aniline moiety in this compound metal complexes particularly susceptible to instability?
A1: The amino group (-NH₂) on the aniline ring is an electron-donating group, which increases the electron density of the aromatic ring. This high electron density makes the aniline ligand prone to oxidation (loss of electrons)[1]. During complexation, several factors can trigger this oxidation, including the choice of metal ion (especially those with higher oxidation potentials like Fe(III) or Cu(II)), the presence of atmospheric oxygen, the pH of the reaction medium, and the solvent used[1].
Q2: What are the typical signs of complex degradation or ligand oxidation during an experiment?
A2: A primary indicator of aniline oxidation is a distinct color change in the reaction mixture. Solutions may turn from their expected color to yellow, brown, dark green, or even black[1]. This is due to the formation of highly colored impurities such as benzoquinones, nitrobenzene, or polymeric aniline species (polyaniline)[1]. Other signs of instability can include the precipitation of an insoluble, often amorphous, solid, or unexpected results in analytical characterization (e.g., broadened or absent signals in NMR, or the appearance of new peaks in UV-Vis spectroscopy).
Q3: How does the choice of metal ion influence the stability of the complex?
A3: The nature of the central metal ion is a critical factor. Metal ions with high oxidation states or high redox potentials (e.g., Fe³⁺, Cu²⁺) can act as oxidizing agents themselves, directly promoting the oxidation of the aniline ligand[1]. Conversely, metal ions in lower, more stable oxidation states (e.g., Zn²⁺, Ni²⁺) are generally less likely to induce ligand oxidation. The choice of metal will also influence the overall thermodynamic stability of the complex based on principles like the Irving-Williams series and Hard-Soft Acid-Base (HSAB) theory.
Q4: Can the solvent used in the reaction affect the stability of the complex?
A4: Absolutely. Solvents play a crucial role in the stability of coordination complexes by influencing thermodynamics, kinetics, and molecular structure. Polar solvents can stabilize ionic complexes, while less polar solvents favor neutral complexes. Importantly, coordinating solvents can compete with the ligand for binding sites on the metal center, potentially leading to ligand dissociation if the solvent has a high donor number. For air-sensitive compounds like aniline derivatives, the ability to effectively degas the solvent is a critical practical consideration.
Q5: What role do counter-ions play in the stability of cationic this compound metal complexes?
A5: While often considered "spectators," counter-ions can influence stability. The choice of counter-ion can affect the solubility of the complex, which in turn can impact its isolation and purification, and thus its apparent stability. Furthermore, some counter-ions can participate in hydrogen bonding or other non-covalent interactions within the crystal lattice, which can subtly alter the electronic properties and reactivity of the complex. For most applications, chemically inert and non-coordinating counter-ions like BF₄⁻ or PF₆⁻ are preferred.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a question-and-answer formatted guide to directly address specific problems you may encounter during your experiments.
Issue 1: The reaction solution turns dark brown or black upon addition of the metal salt.
Q: My solution is rapidly changing color to a dark, unidentifiable mixture. What is happening and how can I prevent it?
A: This is a classic sign of rapid oxidation of the aniline ligand. The electron-rich aniline is highly susceptible to oxidation, which can be catalyzed by the metal salt and atmospheric oxygen[1].
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Air (Oxygen) Exposure | The aniline ligand is oxidizing upon contact with atmospheric oxygen, a process that can be catalyzed by the metal salt. | Work under an inert atmosphere. Use Schlenk line techniques or a glovebox to handle the ligand and perform the reaction. Ensure all solvents are thoroughly degassed prior to use. |
| Oxidizing Metal Salt | The metal salt itself (e.g., salts of Cu(II), Fe(III)) is oxidizing the aniline. | Choose a metal salt in a lower oxidation state if possible (e.g., Cu(I) instead of Cu(II)). Alternatively, add the aniline ligand solution slowly to the metal salt solution at a reduced temperature to control the reaction rate and minimize oxidation[1]. |
| Inappropriate pH | Aniline oxidation rates are highly pH-dependent, often increasing in acidic conditions near the pKa of the specific aniline derivative[1]. | Adjust the pH of the reaction mixture. Buffer the solution if necessary to maintain an optimal pH that favors complexation over oxidation. This must be determined empirically for each specific system. |
Issue 2: My final product is a mixture of compounds, and I suspect some are from aniline oxidation.
Q: I've isolated my product, but characterization (NMR, Mass Spec) shows multiple species. How can I improve the purity and prevent side reactions?
A: The formation of multiple products often points to the generation of various aniline oxidation byproducts alongside your target complex. These can include oligomers or species where the aniline has been converted to a nitro or quinone-like group[2][3].
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Slow or Incomplete Complexation | If the complexation is slow, the uncoordinated aniline ligand has more time to oxidize. | Optimize reaction conditions. Increase the concentration of reactants, gently heat the reaction (under inert atmosphere), or choose a solvent that better solubilizes both the ligand and the metal salt to speed up the desired reaction. |
| Unprotected Amine Group | The primary amine of the aniline is the site of oxidation. | Use a protecting group strategy. Acetylation of the amine to form an acetanilide is a common and effective method. The protecting group can be removed after the complex has been formed[1]. |
Issue 3: The isolated complex decomposes over time, even when stored as a solid.
Q: My purified complex appears stable initially but shows signs of degradation after storage. How can I improve its long-term stability?
A: Long-term instability can be due to slow oxidation by atmospheric oxygen and moisture, or inherent electronic instability of the complex.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Atmospheric Exposure | Even as a solid, the complex can react with oxygen and moisture over time. | Store the complex under an inert atmosphere. Use a desiccator with a drying agent and purge with an inert gas (e.g., argon or nitrogen) before sealing. For highly sensitive compounds, storage in a glovebox is recommended. |
| Photodecomposition | Some metal complexes are light-sensitive and can decompose upon exposure to UV or even ambient light. | Store the complex in the dark. Use amber vials or wrap the container in aluminum foil. |
| Electronic Instability | The electronic properties of the metal and ligand may lead to an inherently unstable complex. | Modify the ligand. Introducing electron-withdrawing groups on the pyrazole or aniline rings can decrease the electron density on the aniline nitrogen, making it less susceptible to oxidation. |
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the ligand and a general protocol for complexation that minimizes degradation.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of analogous 2,6-bis(pyrazol-1-yl)pyridine systems[4]. The synthesis proceeds via a nucleophilic substitution reaction.
Diagram of Synthetic Pathway:
Caption: Synthetic route to this compound.
Materials:
-
2,6-Difluoroaniline
-
1H-Pyrazole (at least 2.2 equivalents)
-
Potassium Carbonate (K₂CO₃, anhydrous, finely ground, 3-4 equivalents) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard workup and purification reagents (water, ethyl acetate, brine, silica gel)
Procedure:
-
Preparation (Inert Atmosphere): Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet.
-
Reagent Addition (using K₂CO₃): To the flask, add 1H-pyrazole (2.2 eq.), potassium carbonate (3-4 eq.), and anhydrous DMF. Stir the suspension for 15-20 minutes. Add 2,6-difluoroaniline (1.0 eq.) to the suspension.
-
Reagent Addition (using NaH): Caution: NaH is highly reactive. Handle with extreme care. To a suspension of NaH (2.2 eq.) in anhydrous DMF at 0 °C, add a solution of 1H-pyrazole (2.2 eq.) in DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. Then, add a solution of 2,6-difluoroaniline (1.0 eq.) in DMF.
-
Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 24-48 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water. An off-white to pale yellow precipitate should form. If not, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Collect the precipitate by filtration and wash with water. If an extraction was performed, combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: General Procedure for Stable Metal Complex Synthesis
This protocol incorporates best practices to prevent the oxidative degradation of the aniline ligand during complexation[1].
Diagram of Complexation Workflow:
Caption: Workflow for stable metal complex synthesis.
Materials:
-
This compound ligand
-
Metal salt (e.g., NiCl₂, Zn(BF₄)₂·6H₂O)
-
Anhydrous, degassed solvent (e.g., acetonitrile, methanol, or THF)
-
Schlenk line or glovebox equipment
Procedure:
-
Inert Atmosphere Setup: All glassware should be flame- or oven-dried and the reaction should be conducted under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.
-
Solvent Degassing: Degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes, or by using several freeze-pump-thaw cycles.
-
Solution Preparation: In one Schlenk flask, dissolve the this compound ligand in the degassed solvent. In a separate Schlenk flask, dissolve the metal salt.
-
Complexation: Cool the flask containing the metal salt solution to 0 °C in an ice bath. Using a cannula or a dropping funnel, slowly add the ligand solution to the stirred metal salt solution. A color change or precipitation of the complex may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC if applicable).
-
Isolation: The method of isolation will depend on the complex's properties.
-
If a precipitate forms: Collect the solid by filtration using a Schlenk filter cannula. Wash the solid with fresh, degassed solvent and dry under vacuum.
-
If the complex is soluble: Reduce the solvent volume under vacuum. The complex can then be precipitated by the addition of a less-polar solvent (e.g., diethyl ether or pentane) or crystallized by slow evaporation or vapor diffusion.
-
-
Storage: Transfer the final, dried product to a vial, purge with inert gas, and store in a desiccator in the dark.
Part 4: Analytical Techniques for Stability Assessment
Monitoring the stability of your complexes is crucial. Here are key analytical techniques and what they can tell you.
| Technique | Application for Stability Assessment | Key Observations |
| UV-Vis Spectroscopy | Monitor for ligand dissociation or degradation over time. Can be used to determine binding constants and kinetics of decomposition. | Appearance of new absorption bands corresponding to free ligand or degradation products. Changes in the intensity of the metal-ligand charge transfer (MLCT) band. Isosbestic points indicate a clean conversion between two species (e.g., complexed and uncomplexed ligand). |
| NMR Spectroscopy | Characterize the structure of the complex and detect the presence of impurities or degradation products. Paramagnetic NMR can be used for complexes with unpaired electrons. | Broadening or shifting of ligand proton signals upon coordination. Appearance of new signals corresponding to free ligand or diamagnetic decomposition products. Changes in the spectra over time when monitoring a solution's stability. |
| Cyclic Voltammetry (CV) | Assess the redox stability of the complex. Determine the oxidation potential of the aniline moiety within the complex. | An irreversible oxidation wave can indicate that the aniline group is being oxidized and undergoing a follow-up chemical reaction (decomposition). A stable, reversible redox couple suggests the complex can withstand oxidation and reduction within that potential window. |
References
- Stejskal, J., & Trchová, M. (2012). Aniline oxidation: Polyaniline granules, nanotubes, and oligoaniline microspheres. Pure and Applied Chemistry, 84(1), 111-124.
- Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496.
-
Gümüş, A. (2012). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 24(12), 5641-5645.[2]
-
Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Agri-Monitoring and Soil Research. [Link][3]
-
Venkateswarulu, B., et al. (2022). Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes. Digital CSIC. [Link][4]
-
Doménech-Carbó, A., et al. (2016). Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. Water Research, 102, 149-159.[5]
-
Li, Y., et al. (2003). Aniline degradation by electrocatalytic oxidation. Chemosphere, 53(10), 1229-1234.[6]
Sources
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- 2. asianpubs.org [asianpubs.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metal Complexation with 2,6-bis(1H-pyrazol-1-yl)aniline
Welcome to the technical support center for the synthesis and optimization of metal complexes featuring the NNN-pincer ligand, 2,6-bis(1H-pyrazol-1-yl)aniline. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to leverage the unique coordination chemistry of this ligand. As a tridentate chelating agent, this compound offers a distinct electronic and steric environment compared to its more common pyridine-based analogue, making it a compelling candidate for applications in catalysis, spin-crossover materials, and drug development.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the intricacies of complexation reactions with this versatile ligand.
I. Understanding the Ligand: Key Structural Features
The this compound ligand is a member of the NNN-pincer family, characterized by a central aniline nitrogen donor flanked by two pyrazolyl rings. This arrangement enforces a meridional binding mode to a metal center, creating a stable, well-defined coordination environment. The aniline moiety, in contrast to a pyridine ring, introduces a more electron-donating and flexible coordination pocket, which can significantly influence the redox properties and reactivity of the resulting metal complex.
II. Troubleshooting Guide: Common Experimental Challenges and Solutions
This section addresses specific issues that may arise during the synthesis and handling of this compound and its metal complexes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Metal Complex | 1. Impure Ligand: Residual starting materials (e.g., 2,6-difluoroaniline, pyrazole) or side products from the ligand synthesis can interfere with complexation. 2. Incorrect Stoichiometry: An inappropriate metal-to-ligand ratio can lead to incomplete reaction or the formation of undesired species. 3. Poor Solvent Choice: The metal salt and/or the ligand may have poor solubility in the chosen solvent, preventing the reaction from proceeding efficiently. 4. Inappropriate Temperature: The reaction may require heating to overcome the activation energy barrier for complex formation. | 1. Purify the Ligand: Recrystallize the this compound ligand from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexanes) until a sharp melting point and clean ¹H NMR spectrum are obtained. 2. Optimize Molar Ratio: While a 1:1 or 1:2 metal-to-ligand ratio is common for forming mononuclear complexes, it is advisable to perform small-scale trial reactions with varying stoichiometries to determine the optimal conditions. 3. Solvent Screening: Use a solvent or solvent mixture that dissolves both the metal precursor and the ligand. Common choices include acetonitrile, methanol, ethanol, or chloroform. For poorly soluble components, a coordinating solvent like DMF may be necessary, but be aware of its potential to compete for coordination sites. 4. Thermal Optimization: If the reaction does not proceed at room temperature, gradually increase the temperature and monitor the reaction progress by TLC or NMR spectroscopy. |
| Formation of an Insoluble Precipitate | 1. Metal Hydroxide Formation: If the reaction pH is too high (basic), the metal ion may precipitate as a hydroxide, preventing complexation.[1] 2. Polymeric Species: In some cases, bridging interactions can lead to the formation of insoluble coordination polymers. | 1. Control pH: The aniline nitrogen is basic and can influence the reaction pH. If necessary, add a non-coordinating acid (e.g., a few drops of dilute HBF₄) to maintain a slightly acidic to neutral pH. 2. Use Dilute Conditions: Running the reaction at a lower concentration can disfavor the formation of polymeric materials. |
| Complex Decomposes Upon Isolation | 1. Air or Moisture Sensitivity: The metal center in the complex may be susceptible to oxidation or hydrolysis. 2. Thermal Instability: The complex may not be stable at elevated temperatures used for solvent removal. | 1. Inert Atmosphere: Perform the reaction and all subsequent manipulations under an inert atmosphere of argon or nitrogen. Use degassed, anhydrous solvents.[2] 2. Low-Temperature Workup: Remove the solvent under reduced pressure at room temperature or below. If recrystallization is necessary, use techniques like vapor diffusion of an anti-solvent at low temperatures.[2] |
| Inconsistent Spectroscopic Data (e.g., NMR, UV-Vis) | 1. Mixture of Species: The isolated product may be a mixture of the desired complex and unreacted starting materials or side products. 2. Paramagnetism: If the metal center is paramagnetic (e.g., high-spin Fe(II), Fe(III), Co(II)), this will lead to broadened NMR signals. 3. Dynamic Processes in Solution: The complex may be undergoing ligand exchange or other dynamic equilibria in solution. | 1. Purification: Purify the complex by recrystallization or column chromatography on a suitable stationary phase (e.g., silica gel or alumina). 2. Alternative Characterization: For paramagnetic complexes, rely on other characterization techniques such as X-ray crystallography, magnetic susceptibility measurements, and UV-Vis spectroscopy. 3. Variable-Temperature NMR: Acquiring NMR spectra at different temperatures can help to understand any dynamic processes occurring in solution. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing the this compound ligand?
A1: The most common method is a nucleophilic aromatic substitution reaction between 2,6-difluoroaniline (or 2,6-dichloroaniline) and deprotonated pyrazole. The pyrazole is typically deprotonated with a strong base like sodium hydride in an anhydrous polar aprotic solvent such as DMF or THF. The reaction often requires heating to proceed at a reasonable rate.
Q2: How does the aniline donor in this compound affect the properties of the resulting metal complexes compared to the pyridine analogue?
A2: The aniline nitrogen is a stronger sigma-donor and more electron-rich than a pyridine nitrogen. This can lead to metal centers that are more electron-rich, potentially influencing their redox potentials and catalytic activity. The N-H proton on the aniline can also participate in hydrogen bonding, which may affect the crystal packing and supramolecular chemistry of the complexes.
Q3: What are the typical coordination numbers and geometries observed for complexes with this ligand?
A3: this compound acts as a tridentate, meridional ligand. In a 1:1 metal-to-ligand complex, the remaining coordination sites on the metal can be occupied by solvent molecules or other ligands, often resulting in a pseudo-octahedral geometry. In a 2:1 ligand-to-metal complex, a distorted octahedral geometry is typically formed.
Q4: Which metal ions are suitable for complexation with this ligand?
A4: This ligand is versatile and can coordinate to a wide range of transition metals, including but not limited to iron(II/III), cobalt(II/III), nickel(II), copper(II), zinc(II), ruthenium(II), and palladium(II). The choice of metal will depend on the desired application, such as catalysis or the study of magnetic properties.[3][4]
Q5: How can I confirm that the complex has formed successfully?
A5: Successful complexation can be confirmed by a combination of techniques:
-
¹H NMR Spectroscopy: You should observe a downfield shift of the pyrazolyl and aniline protons upon coordination to the metal.
-
UV-Vis Spectroscopy: The formation of a new complex will often result in the appearance of new absorption bands in the visible region, corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands.
-
Mass Spectrometry: Techniques like ESI-MS can be used to determine the mass of the complex ion.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex.[1]
IV. Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for analogous 2,6-bis(pyrazol-1-yl)pyridine systems.[5]
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: Under an argon atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous DMF.
-
Deprotonation: To the suspension, add a solution of pyrazole (2.2 equivalents) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Substitution: Add a solution of 2,6-difluoroaniline (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC until the starting aniline is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Protocol 2: General Procedure for Metal Complexation (Example: Iron(II) Complex)
This protocol is based on the synthesis of iron(II) complexes with similar NNN-pincer ligands.[2][6]
Diagram of Complexation Workflow:
Caption: General workflow for the synthesis of an iron(II) complex.
Step-by-Step Procedure:
-
Preparation: In a Schlenk flask under an argon atmosphere, dissolve this compound (2.0 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Metal Addition: In a separate flask, dissolve Fe(BF₄)₂·6H₂O (1.0 equivalent) in anhydrous acetonitrile.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change should be observed, indicating complex formation.
-
Stirring: Allow the reaction to stir at room temperature for 2-4 hours.
-
Isolation:
-
For a powder: If a precipitate forms, collect it by filtration, wash with a small amount of cold acetonitrile and then diethyl ether, and dry under vacuum.
-
For crystals: If the solution is clear, filter it to remove any particulates. Place the filtrate in a vial inside a larger jar containing an anti-solvent (e.g., diethyl ether). Seal the jar and allow the anti-solvent to slowly diffuse into the solution over several days to grow X-ray quality crystals.[2]
-
V. References
-
Augustin, M., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega, 7(16), 13654–13666. Available from: [Link]
-
Carrefí, F., et al. (2024). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Magnetochemistry, 10(4), 38. Available from: [Link]
-
Digital CSIC. (2022). Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes. Available from: [Link]
-
TU Delft Research Portal. (2022). Spin-Crossover in Supramolecular Iron(II)-2,6-bis(1 H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. Available from: [Link]
-
Semantic Scholar. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. Available from: [https://www.semanticscholar.org/paper/Spin-Crossover-in-Supramolecular-Iron(II)%E2%80%932%2C6-bis(1-Augustin-Garc%C3%ADa/d1f9a2e6e3c38b2585f8c6e2b9c7b9b1e0f0e8f6]([Link]
-
Halcrow, M. A. (2009). Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research. Coordination Chemistry Reviews, 253(19-20), 2493-2514. Available from: [Link]
-
Mohammed, R., et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. European Journal of Inorganic Chemistry, 2013(5-6), 819-831. Available from: [Link]
-
Loyola eCommons. (2021). Investigation and Characterization of a Series of Novel NNN-Pincer Ligand Complexes with Iron, Vanadium, and Gallium Metal Centers. Available from: [Link]
-
ResearchGate. (2018). (a) Chemical structure of [Fe(L) 2 ] (LH: (2-( pyrazol-1-yl)-6-(1H- tetrazol-5-yl)pyridine) (1); (b) molecular structure of 1 in the low spin state. Available from: [Link]
-
Al-Jumaili, A. S., et al. (2023). Competition between N,C,N-Pincer and N,N-Chelate Ligands in Platinum(II) Complexes Derived from Di(2-pyridyloxy)arenes and 3-(2-Pyridyl)pyrazoles. Inorganic Chemistry, 62(26), 10343–10356. Available from: [Link]
-
ResearchGate. (2017). New Chemistry with Anionic NNN Pincer Ligands. Available from: [Link]
-
Semantic Scholar. (2013). Synthesis of 2,6‐Di(pyrazol‐1‐yl)pyrazine Derivatives and the Spin‐State Behavior of Their Iron(II) Complexes. Available from: [Link]
-
ResearchGate. (2015). One-Step Synthesis of Symmetrically Substituted 2,6-Bis(pyrazol-1-yl)pyridine Systems. Available from: [Link]
-
National Institutes of Health. (2022). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Available from: [Link]
-
ResearchGate. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. Available from: [Link]
-
Physical Chemistry Laboratory Server. (2017). N-heterocyclic carbenes as bridgehead donors in metal pincer complexes. Available from: [Link]
-
MDPI. (2024). Metal Complexes with N-donor Ligands. Available from: [Link]
-
MDPI. (2022). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Available from: [Link]
-
Ruben Group. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. Available from: [Link]
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- 2. digital.csic.es [digital.csic.es]
- 3. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 2,6-bis(1H-pyrazol-1-yl)aniline Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-bis(1H-pyrazol-1-yl)aniline and its derivatives. This guide is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during the characterization of these versatile ligands and their metal complexes. Drawing from established principles and field-proven insights, this resource aims to help you diagnose and resolve common spectral anomalies.
I. Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Question 1: Why do the ¹H NMR signals for my this compound ligand appear broader than expected and the chemical shifts differ from published data?
Possible Causes:
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) can cause significant line broadening and shifts in your NMR spectrum. These impurities can be introduced from starting materials, glassware, or solvents.
-
Protonation/Deprotonation Equilibria: The aniline nitrogen and the pyrazole nitrogens can exist in different protonation states depending on the solvent and pH. This can lead to chemical exchange on the NMR timescale, resulting in broadened signals and averaged chemical shifts.
-
Rotational Isomers (Rotamers): Restricted rotation around the C-N bonds connecting the aniline ring to the pyrazole rings can lead to the presence of multiple rotamers in solution. If the interconversion between these rotamers is on the NMR timescale, it can result in broadened peaks.
-
Concentration Effects and Aggregation: At higher concentrations, intermolecular interactions such as hydrogen bonding or π-stacking can occur, leading to changes in the chemical environment and, consequently, shifts and broadening of NMR signals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected ligand NMR shifts.
Detailed Protocols:
-
Paramagnetic Impurity Check:
-
Procedure: Dissolve a small sample of your compound in a deuterated solvent and add a pinch of a chelating resin like Chelex® 100. Shake the mixture for a few minutes, then filter the solution into a clean NMR tube. Re-acquire the ¹H NMR spectrum.
-
Expected Outcome: A significant sharpening of the NMR signals indicates the presence of paramagnetic impurities that have now been removed.
-
-
Solvent and pH Effects:
-
Procedure: Acquire ¹H NMR spectra in a variety of deuterated solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD). To test for protonation equilibria, add a drop of D₂O to your NMR sample; exchangeable protons (like N-H) will disappear or broaden.[1]
-
Expert Insight: The chemical shifts of imidazole and pyrazole protons are known to be sensitive to protonation and phase effects.[2]
-
-
Variable Temperature (VT) NMR:
-
Procedure: Perform ¹H NMR experiments at different temperatures (e.g., from 298 K down to 223 K and up to 373 K, solvent permitting).
-
Expected Outcome: If rotamers are present, you may observe the coalescence of broad peaks into sharper, distinct signals at higher temperatures (fast exchange) or the resolution of a broad peak into multiple sharp signals at lower temperatures (slow exchange). This technique is crucial for studying fluxional molecules.[3][4]
-
Question 2: Upon complexation with a metal ion (e.g., Fe(II), Co(II)), my NMR signals have shifted dramatically, some beyond the typical 0-10 ppm range, and the peaks are very broad. Is my complex decomposing?
Possible Causes:
-
Paramagnetism of the Metal Center: Many transition metal complexes of this compound are paramagnetic. The unpaired electrons on the metal ion create a strong local magnetic field that can cause large shifts (hyperfine shifts) and significant broadening of the NMR signals of the coordinated ligand.[5][6][7] This is an intrinsic property of the complex and not necessarily a sign of decomposition.
-
Spin Crossover (SCO): Iron(II) complexes of 2,6-bis(pyrazol-1-yl)pyridine derivatives are well-known for exhibiting spin crossover behavior, where the metal center can switch between a diamagnetic low-spin (LS) state and a paramagnetic high-spin (HS) state.[8][9][10] This equilibrium is often temperature-dependent and can result in averaged, broadened signals or the presence of two distinct sets of signals.
-
Fluxionality and Ligand Exchange: The complex may be undergoing dynamic processes in solution, such as ligand exchange with the solvent or intramolecular rearrangements (e.g., Bailar twist).[3] These processes can lead to line broadening if they occur on the NMR timescale.[11]
-
Decomposition: While paramagnetism is a common cause of these spectral features, decomposition to various paramagnetic species can also result in a complex and uninterpretable NMR spectrum.[12]
Troubleshooting and Characterization Strategy:
Caption: Strategy for analyzing paramagnetic complexes.
Detailed Protocols:
-
Magnetic Susceptibility Measurement (Evans Method):
-
Purpose: To confirm paramagnetism and determine the solution-state magnetic moment.
-
Procedure:
-
Prepare two NMR tubes. One with a solution of your complex in a suitable deuterated solvent, and the other with the pure deuterated solvent.
-
Add a capillary containing a reference compound (e.g., a known concentration of t-butanol in the same solvent) to each NMR tube.
-
Acquire the ¹H NMR spectrum for both samples.
-
The chemical shift difference (Δδ) of the reference signal between the two samples is used to calculate the magnetic susceptibility.
-
-
Expert Insight: This is a quick and accessible method to confirm that you are dealing with a paramagnetic species.
-
-
Variable Temperature (VT) NMR for SCO:
-
Procedure: As described in the previous question, acquire ¹H NMR spectra over a wide temperature range.
-
Expected Outcome for SCO: For a complex undergoing spin crossover, you might observe a gradual shift of the signals as the equilibrium between the HS and LS states changes with temperature. In some cases, you might see the disappearance of the paramagnetic (broad) HS signals and the appearance of the diamagnetic (sharp) LS signals at lower temperatures.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the "typical" ¹H NMR chemical shifts for the free this compound ligand?
A1: While the exact shifts depend on the solvent and concentration, a representative range is provided in the table below. The numbering scheme is also shown.
Structure and Numbering:
| Proton | Typical Chemical Shift Range (ppm) in CDCl₃ | Multiplicity |
| H3', H5' | ~7.6-7.8 | d |
| H4' | ~6.4-6.6 | t |
| H3, H5 (aniline) | ~7.2-7.4 | d |
| H4 (aniline) | ~6.8-7.0 | t |
| NH₂ | ~4.5-5.5 | br s |
Note: These are approximate values. Please refer to reliable literature sources for specific derivatives.[13][14]
Q2: How does the choice of metal ion affect the NMR spectrum?
A2: The metal ion has a profound effect on the NMR spectrum.[15][16]
-
Diamagnetic Metals (e.g., Zn(II), Cd(II), Pt(II)): These will cause coordination shifts (typically downfield) due to changes in the electronic environment of the ligand upon binding, but the signals will remain sharp.[15]
-
Paramagnetic Metals (e.g., Fe(II) HS, Co(II), Ni(II), Cu(II)): These will induce large hyperfine shifts and significant line broadening. The magnitude and direction of the shifts depend on the metal, its oxidation state, spin state, and the geometry of the complex.[5][17]
Q3: Can I use 2D NMR techniques like COSY and HSQC for paramagnetic complexes?
A3: Yes, but with challenges. The fast nuclear relaxation caused by the paramagnetic center can lead to very broad cross-peaks, making them difficult to detect. However, with optimized acquisition parameters (e.g., shorter delays), it is sometimes possible to obtain useful information, especially for protons closer to the diamagnetic parts of the molecule or in complexes with smaller magnetic moments.
Q4: My complex is fluxional. How can I calculate the energy barrier for the dynamic process?
A4: By using dynamic NMR (DNMR) line-shape analysis. At the coalescence temperature (Tc), where two exchanging signals merge into one, the rate constant (k) for the exchange process can be estimated. The Gibbs free energy of activation (ΔG‡) can then be calculated using the Eyring equation. More sophisticated analysis involves simulating the NMR line shapes at different temperatures.[3][4][18]
III. References
-
Kuppusamy, S. K., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega. [Link]
-
Titova, E. M., et al. (2023). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. MDPI. [Link]
-
Zanakhov, T. O., et al. (2022). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. PMC. [Link]
-
Titova, E. M., et al. (2023). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. PubMed Central. [Link]
-
Halrow, P. J. (2009). Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research. ResearchGate. [Link]
-
Ganjeie, Z., et al. (n.d.). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Semantic Scholar. [Link]
-
Martins, M. A. P., et al. (2018). Figure S20. 1 H NMR spectrum of the 2-(1 H -pyrazol-1-yl)-6-(2-thienyl)... ResearchGate. [Link]
-
Sebastião, P. J., et al. (2020). Nuclear Magnetic Resonance Dynamics of Pyrazole-LiTFSI Eutectic Solvents as Promising Electrolytes. CUNY Academic Works. [Link]
-
Rulíšek, L., et al. (2018). 1H Chemical Shifts in Paramagnetic Co(II) Pyrazolylborate Complexes: A First-Principles Study. ACS Publications. [Link]
-
LibreTexts. (2022). 6.2: Determination of Energetics of Fluxional Molecules by NMR. Chemistry LibreTexts. [Link]
-
Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]
-
Mohammed, R., et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. White Rose Research Online. [Link]
-
Kuppusamy, S. K., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. MDPI. [Link]
-
Novotný, J., et al. (2024). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. PMC. [Link]
-
Garribba, E., et al. (2013). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. PMC. [Link]
-
Al-Ansi, T. Z., et al. (1995). Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I) and platinum(IV) complexes. Journal of the Chemical Society, Dalton Transactions. [Link]
-
LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
Titova, E. M., et al. (2021). Ligands in this study: L1, 2,6‐bis[5‐(p‐toluoyloxy)‐1H‐pyrazol‐3‐yl]pyridine and L2, 2,6‐di[5‐(p‐fluorophenyl). ResearchGate. [Link]
-
Kalinina, S. A., et al. (2019). Mechanisms and Beyond: Elucidation of Fluxional Dynamics by Exchange NMR Spectroscopy. PubMed. [Link]
-
Belkhiria, M. S., et al. (2018). Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. [Link]
-
Reedijk, J., et al. (1971). Pyrazoles and imidazoles as ligands. Part V : Infrared and Raman spectra of 3(5)‐methylpyrazole coordinated to metal(II) ions. ResearchGate. [Link]
-
Garribba, E., et al. (2013). How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations. Sílice (CSIC). [Link]
-
Wikipedia. (n.d.). 18-electron rule. Wikipedia. [Link]
-
Sigman, M. (n.d.). Assignment of 1H-NMR spectra. University of Utah. [Link]
-
Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]
-
Kämmerer, L., et al. (2022). Structural Insights into Hysteretic Spin‐Crossover in a Set of Iron(II)‐2,6‐bis(1 H ‐Pyrazol‐1‐yl)Pyridine) Complexes. ResearchGate. [Link]
-
Novotný, J., et al. (2024). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. PubMed. [Link]
-
Wilden, A., et al. (2024). Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid. NIH. [Link]
-
Bohrium. (2024). paramagnetic-effects-in-nmr-spectroscopy-of-transition-metal-complexes-principles-and-chemical-concepts. Ask this paper. [Link]
-
Herchel, R., et al. (2019). Polynuclear Iron(II) Complexes With 2,6-Bis(pyrazol-1-yl)pyridine-anthracene Ligands Exhibiting Highly Distorted High-Spin Centers. PubMed. [Link]
-
Kim, B., et al. (2011). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. [Link]-NOE_fig1_260007886)
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- 5. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Mechanisms and Beyond: Elucidation of Fluxional Dynamics by Exchange NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I) and platinum(IV) complexes [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
preventing ligand dissociation in catalytic reactions with 2,6-bis(1H-pyrazol-1-yl)aniline
Welcome to the technical support guide for catalysts utilizing the 2,6-bis(1H-pyrazol-1-yl)aniline ligand framework. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent a critical mode of catalyst deactivation: ligand dissociation. As an NNN-type pincer ligand, this compound is engineered for high thermal stability and robust coordination.[1] However, under specific catalytic conditions, dissociation can occur, leading to diminished activity, poor selectivity, and reaction failure.
This guide provides a structured approach to identifying the root causes of ligand dissociation and implementing effective preventative strategies. By understanding the underlying mechanisms, you can ensure the longevity and efficiency of your catalytic system.
Part 1: Frequently Asked Questions (FAQs)
Here we address common queries regarding the stability and handling of this compound metal complexes.
Q1: Why are pincer ligands like this compound generally considered stable?
Pincer ligands derive their stability from the chelate effect. By binding to a metal center at three points in a rigid, meridional fashion, they form multiple chelate rings (in this case, two five-membered rings). This tridentate coordination creates a kinetically and thermodynamically stable complex that is resistant to ligand exchange and dissociation compared to monodentate or bidentate ligands.[2] The rigid backbone minimizes conformational flexibility, further locking the metal center in place.
Q2: What is "hemilability" and how does it relate to dissociation?
Hemilability is a phenomenon where one of the donor arms of a multidentate ligand can reversibly dissociate from the metal center, creating a vacant coordination site for a substrate or solvent molecule. While this can be a crucial step in some catalytic cycles, uncontrolled or prolonged dissociation of one of the pyrazole arms can be a prelude to complete ligand loss, especially if the coordinating solvent or substrate can stabilize the partially dissociated complex.
Q3: The aniline N-H proton is acidic. Can this cause problems?
Yes, the aniline proton introduces a reactive site not present in analogous pyridine-based pincer ligands. Under basic conditions, this proton can be removed to form an anionic amido donor.[3] While this can be intentionally exploited to create highly active catalysts through metal-ligand cooperation, unplanned deprotonation can alter the electronic properties of the catalyst, potentially leading to aggregation, decomposition, or unwanted side reactions.
Q4: Can the metal's oxidation state affect ligand stability?
Absolutely. A common decomposition pathway for palladium pincer complexes, for example, involves the reduction of the active Pd(II) center to Pd(0).[2] This change in oxidation state can weaken the metal-ligand bonds, particularly the central M-N(aniline) bond, leading to the release of the pincer ligand and the formation of inactive palladium nanoparticles or clusters.[2] Conversely, strong oxidizing conditions can lead to ligand or metal oxidation, also causing decomposition.
Q5: Are there specific chemicals or reagents I should avoid?
Care should be taken with strong acids, strong bases, and certain nucleophiles. Strong acids can protonate the pyrazole or aniline nitrogens, weakening their coordination. Strong bases can deprotonate the aniline N-H, altering the catalyst's nature. Some pincer-type ligands have shown susceptibility to hydrolysis or C-N bond cleavage under certain conditions, particularly in the presence of water and specific metal ions.[4] Therefore, substrates, reagents, and solvents should be rigorously dried and deoxygenated.
Part 2: Troubleshooting Guide for Ligand Dissociation
This guide is structured to diagnose and solve issues related to catalyst instability, starting from the most common symptoms.
Symptom: Gradual or Complete Loss of Catalytic Activity
A decline in reaction rate or a complete stall is the most common indicator of catalyst deactivation. If ligand dissociation is the cause, you may also observe a color change in the reaction mixture or the formation of a precipitate (e.g., black precipitate of metal nanoparticles).
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing ligand dissociation.
Detailed Diagnostic Steps & Solutions
-
Causality: While pincer complexes are thermally robust, excessively high temperatures can provide enough energy to overcome the activation barrier for ligand dissociation, particularly the dissociation of one pyrazole arm (hemilability). In the presence of a coordinating solvent or excess substrate, this vacant site can be trapped, preventing re-coordination and leading to eventual complete dissociation.
-
Preventative Protocol:
-
Determine Thermal Stability: Run a thermogravimetric analysis (TGA) on the catalyst complex to determine its decomposition temperature. Aim to keep reaction temperatures at least 50-100 °C below this threshold.
-
Temperature Screening: If activity is low, screen temperatures systematically. Start at a lower temperature and incrementally increase it. See the table below for an example.
-
Solvent Choice: Use non-coordinating or weakly coordinating solvents (e.g., toluene, hexane, dioxane) instead of strongly coordinating ones (e.g., DMSO, DMF, acetonitrile) where possible. The solvent can compete with the dissociated pyrazole arm for the metal's coordination site.[5]
-
Table 1: Illustrative Effect of Temperature and Solvent on Catalyst Stability (Note: Data is representative of typical trends observed for pincer complexes and should be determined empirically for your specific system.)
| Temperature (°C) | Solvent | Catalyst Half-Life (hours) | Observation |
| 80 | Toluene | > 48 | High stability |
| 110 | Toluene | 24 | Stable for most reactions |
| 140 | Toluene | 6 | Significant decomposition observed |
| 110 | Acetonitrile | 12 | Reduced stability due to solvent coordination |
| 110 | DMSO | 4 | Rapid decomposition |
-
Causality: The pyrazole rings or the C-N bonds linking them to the aniline core can be susceptible to attack by nucleophiles, especially water. This risk is heightened in acidic or basic media, which can catalyze hydrolysis, leading to ligand fragmentation.[4][6]
-
Preventative Protocol:
-
Rigorous Drying of Solvents: Distill solvents from appropriate drying agents (e.g., CaH₂ for chlorinated solvents, Na/benzophenone for ethers/hydrocarbons). Store dried solvents over activated molecular sieves (3Å or 4Å).
-
Drying of Reagents: Dry solid reagents in a vacuum oven. Purify liquid reagents by distillation. Ensure substrates are free of water.
-
Inert Atmosphere: Assemble the reaction under a dry, inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.
-
Addition of Scavengers: If trace water is unavoidable, consider adding a stoichiometric amount of a water scavenger, such as triethyl orthoformate, provided it does not interfere with the desired reaction.
-
-
Causality: The aniline N-H is a versatile functional group that can be deprotonated by bases present in the reaction mixture (e.g., carbonates, alkoxides, or basic substrates). This deprotonation changes the ligand from a neutral NNN donor to an anionic NNN⁻ donor, drastically altering the electron density at the metal center. This can change the catalyst's reactivity, promote aggregation, or open new decomposition pathways.
-
Preventative Protocol:
-
Base Selection: If a base is required, use the weakest base that effectively promotes the reaction. Sterically hindered, non-coordinating bases (e.g., DBU, proton sponge) are often preferable to small, nucleophilic bases (e.g., NaH, KOtBu).
-
Stoichiometric Control: Use the minimum required amount of base. An excess can lead to catalyst degradation.
-
Protecting Group Strategy: In select cases where the N-H reactivity is problematic and not required for catalysis, consider using a derivative of the ligand where the aniline proton is replaced with a stable group (e.g., N-Me). This fundamentally changes the ligand but can be a useful diagnostic tool.
-
-
Causality: Many catalytic cycles involve changes in the metal's oxidation state. For Pd-catalyzed cross-couplings, a Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle might be operative. If the pincer framework cannot stabilize the metal in a transient low or high oxidation state, decomposition can occur. Reduction to M(0) is a particularly common pathway for the deactivation of Pd(II) pincer complexes, leading to the formation of inactive metal black.[2]
-
Preventative Protocol:
-
Mindful Reagent Selection: Avoid overly strong reducing agents (e.g., borohydrides) or oxidizing agents (e.g., peroxides) unless they are a controlled part of the catalytic cycle.
-
Use of Additives: In some cases, additives can stabilize the active catalytic species. For example, in some Pd-catalyzed reactions, the addition of a mild oxidant can help regenerate the active Pd(II) state from Pd(0). Conversely, sacrificial reductants can protect the catalyst from oxidative degradation.
-
Degassing: Thoroughly degas all solvents and reagents via freeze-pump-thaw cycles or by sparging with an inert gas to remove dissolved oxygen, which can act as an oxidant.
-
Part 3: Key Experimental Methodologies
Protocol 3.1: Standard Procedure for Setting Up a Reaction to Maximize Catalyst Stability
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere: Assemble the reaction vessel (e.g., a Schlenk flask) under a positive pressure of dry nitrogen or argon.
-
Reagent Addition:
-
Add the metal-pincer complex and any solid reagents to the flask under the inert atmosphere.
-
Seal the flask, evacuate, and backfill with inert gas (repeat 3 times).
-
Add rigorously dried and degassed solvent via a gas-tight syringe or cannula.
-
Add liquid substrates/reagents via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the pre-determined optimal temperature.
-
Monitor the reaction by taking aliquots for analysis (e.g., GC-MS, LC-MS, NMR) using standard inert atmosphere techniques.
-
Protocol 3.2: Analysis of Catalyst Decomposition
-
Visual Inspection: Note any color change or precipitate formation. The appearance of a black or dark brown solid is often indicative of metal nanoparticle formation.
-
NMR Spectroscopy: After the reaction, carefully remove the solvent in vacuo. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
In the ¹H NMR spectrum, look for sharp signals corresponding to the free this compound ligand. Compare this spectrum to an authentic sample of the free ligand.
-
-
Mass Spectrometry: Use LC-MS or direct-infusion ESI-MS to detect the mass of the free ligand in the crude reaction mixture. This provides definitive evidence of its presence.
Visualizing Ligand Dissociation
Caption: Mechanism of hemilabile dissociation pathway.
References
-
Xia, Q., Shi, S., Gao, P., Lalancette, R., Szostak, R., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(21), 15650–15657. Available at: [Link]
-
Gorgas, N., & Kirchner, K. (2010). Catalysis by Palladium Pincer Complexes. Chemical Reviews, 110(6), 3659–3712. Available at: [Link]
-
Royo, B., & Peris, E. (2024). CCC-NHC Au(III) pincer complexes as a reliable platform for isolating elusive species. Chemical Science, 15(40), 15235-15243. Available at: [Link]
-
Singh, U. K., & Vannice, M. A. (2001). Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour. Applied Catalysis A: General, 213(1), 1-13. Available at: [Link]
-
Gopakumar, G., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega, 7(16), 13654–13666. Available at: [Link]
-
Various Authors. (2024). Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
-
Jin, X., et al. (2023). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. Journal of the American Chemical Society Au, 3(4), 1172-1181. Available at: [Link]
-
Hodgson, E., & Drivdahl, E. (2021). Metalation of Linear NNN Pincer Ligands. YouTube. Available at: [Link]
-
Pápai, M., et al. (2020). An Iron(III) Complex with Pincer Ligand—Catalytic Water Oxidation through Controllable Ligand Exchange. Molecules, 25(16), 3662. Available at: [Link]
-
As-Sedi, O. A., et al. (2021). Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand. Molecules, 26(3), 643. Available at: [Link]
-
Sarkar, B. (2023). Unexplored Facet of Pincer Ligands: Super-Reductant Behavior Applied to Transition-Metal-Free Catalysis. ResearchGate. Available at: [Link]
-
Deshmukh, D. R., Isankar, R. D., & Murhekar, G. H. (2025). Determination of metal-ligand stability constants of some substituted pyrazolines with Co(II), Ni(II), La(III), Tb(III) spectrophotometrically. International Journal of Advanced Chemistry Research, 7(11), 15-18. Available at: [Link]
-
Gopakumar, G., et al. (2024). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Molecules, 30(1), 314. Available at: [Link]
-
Magre, M., et al. (2023). Designing New Magnesium Pincer Complexes for Catalytic Hydrogenation of Imines and N-Heteroarenes: H2 and N–H Activation by Metal–Ligand Cooperation as Key Steps. Journal of the American Chemical Society, 145(16), 9201–9213. Available at: [Link]
-
Huang, K-W. (2020). PN3(P)-Pincer Complexes: Cooperative Catalysis and Beyond. Accounts of Chemical Research, 53(11), 2603–2616. Available at: [Link]
-
Shakirova, O. G., et al. (2021). High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine. Molecules, 26(18), 5462. Available at: [Link]
-
Shima, T. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3529. Available at: [Link]
-
Jin, X., et al. (2023). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au, 3(4), 1172–1181. Available at: [Link]
-
Halcrow, M. A. (2014). Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research. Coordination Chemistry Reviews, 284, 1-28. Available at: [Link]
-
Li, J., et al. (2023). Synthesis, Characterization and Application of NNN Pincer Manganese Complexes with Pyrazole Framework in α-Alkylation Reaction. Molecules, 28(23), 7792. Available at: [Link]
-
Harding, P., et al. (2021). High Temperature Spin Crossover in Amide-Functionalised 2,6-bis(pyrazol-1-yl)pyridine Iron(II) Complex Revealed by Variable Temperature Raman Spectroscopy. Dalton Transactions. Available at: [Link]
-
Dias, H. V. R. (2018). Modern Applications of Trispyrazolylborate Ligands in Coinage Metal Catalysis: Reactivity and Catalysis. ResearchGate. Available at: [Link]
-
Hayami, S., et al. (2013). [2,6-bis(1H-pyrazol-1-yl)-4-styrylpyridine]iron(II) complex: relationship between thermal spin crossover and crystal solvent. Inorganic Chemistry, 52(4), 2099-2107. Available at: [Link]
-
Hayami, S., et al. (2013). Bis[(E)-2,6-bis(1H-pyrazol-1-yl)-4-styrylpyridine]iron(II) Complex: Relationship between Thermal Spin Crossover and Crystal Solvent. ResearchGate. Available at: [Link]
-
Gopakumar, G., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. ACS Publications. Available at: [Link]
-
Feller, M., & Goldberg, I. (2016). An aniline-bridged bis(pyrazolyl)alkane ligand for dizinc-catalysed ring-opening polymerization. Dalton Transactions, 45(34), 13349–13353. Available at: [Link]
-
As-Sedi, O. A., et al. (2020). Bis-pyrazolyl-s-triazine Ni(II) pincer complexes as selective gram positive antibacterial agents; synthesis, structural and antimicrobial studies. Journal of Molecular Structure, 1202, 127265. Available at: [Link]
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Technical Support Center: Strategies for Controlling the Dimensionality of MOFs with 2,6-bis(1H-pyrazol-1-yl)aniline
Introduction: The rational design and synthesis of Metal-Organic Frameworks (MOFs) with desired dimensionality are paramount for tailoring their properties for specific applications. The ligand 2,6-bis(1H-pyrazol-1-yl)aniline presents a unique combination of a flexible aniline backbone with two coordinating pyrazolyl groups, offering rich possibilities for constructing novel MOFs. However, controlling the final topology (1D, 2D, or 3D) can be a significant experimental challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in navigating the complexities of MOF synthesis with this versatile ligand. The advice herein is grounded in fundamental principles of coordination chemistry and MOF synthesis, drawing parallels from structurally related ligand systems due to the emergent nature of this specific research area.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of MOFs with this compound and provides actionable strategies to resolve them.
Question: I am consistently obtaining amorphous precipitates instead of crystalline MOFs. What are the likely causes and how can I promote crystallinity?
Answer: The formation of amorphous precipitates typically indicates that the nucleation and growth processes are too rapid and disordered. Several factors could be contributing to this issue:
-
High Reactant Concentrations: High concentrations of the metal salt and ligand can lead to rapid, uncontrolled precipitation.
-
Inappropriate Solvent System: The solvent plays a crucial role in solvating the precursors and mediating the reaction rate. A solvent that causes either the ligand or the metal salt to precipitate out prematurely will hinder crystalline growth.
-
Suboptimal Temperature: The reaction temperature directly influences the kinetics of MOF formation. A temperature that is too high can accelerate the reaction to the point where crystalline order cannot be achieved. Conversely, a temperature that is too low may not provide sufficient energy for the formation of a stable crystalline lattice.
-
pH Imbalance: The protonation state of the aniline nitrogen and the pyrazolyl groups is pH-dependent and can significantly affect the coordination behavior of the ligand. An unsuitable pH can lead to the formation of disordered coordination polymers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for obtaining crystalline MOFs.
Experimental Protocol: Promoting Crystallinity through Modulated Synthesis
-
Preparation of Stock Solutions:
-
Prepare a 0.05 M solution of this compound in N,N-dimethylformamide (DMF).
-
Prepare a 0.05 M solution of the desired metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) in DMF.
-
-
Reaction Setup:
-
In a 20 mL scintillation vial, combine 1 mL of the ligand stock solution and 1 mL of the metal salt stock solution.
-
Add a modulator, such as monocarboxylic acid (e.g., acetic acid, formic acid), to the reaction mixture. The modulator competes with the ligand for coordination to the metal center, slowing down the reaction rate and promoting the growth of well-defined crystals.[1] Start with a ligand-to-modulator molar ratio of 1:10 and screen different ratios.
-
-
Crystallization:
-
Seal the vial and place it in an oven at a constant temperature. Start with a lower temperature (e.g., 60-80 °C) and gradually increase it in subsequent experiments if necessary.[1]
-
-
Product Isolation:
-
After 24-72 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the crystals by filtration, wash with fresh DMF, and dry under vacuum.
-
Question: My synthesis yields a 1D coordination polymer. How can I encourage the formation of a 2D or 3D framework?
Answer: The formation of a 1D chain suggests that the coordination preferences of the metal ion and the connectivity of the ligand are favoring linear growth. To promote higher dimensionality, you need to encourage cross-linking between these chains.
-
Choice of Metal Ion: The coordination geometry of the metal ion is a key determinant of the final MOF topology. Metal ions with higher coordination numbers and more versatile coordination geometries (e.g., octahedral, square pyramidal) are more likely to support the formation of 3D frameworks.
-
Metal-to-Ligand Ratio: Adjusting the metal-to-ligand ratio can influence the number of ligands coordinating to each metal center and the degree of connectivity.
-
Ancillary Ligands: The introduction of a secondary, or ancillary, ligand with a different geometry (e.g., a linear dicarboxylate) can act as a "pillar" to connect 1D chains or 2D layers into a 3D framework.[2][3]
-
Solvent Effects: The size and shape of solvent molecules can influence the packing of coordination polymers and can sometimes act as templates for the formation of higher-dimensional structures.
Strategies for Increasing Dimensionality:
| Strategy | Rationale |
| Introduce a co-ligand | A rigid, ditopic co-ligand (e.g., 1,4-benzenedicarboxylic acid) can bridge metal centers in adjacent chains, leading to a 2D or 3D network.[2][3] |
| Vary the metal salt | Different metal ions have distinct coordination preferences. For instance, transitioning from a metal that prefers tetrahedral coordination to one that favors octahedral coordination can increase the number of connection points. |
| Change the counter-ion | The counter-ion of the metal salt can sometimes be incorporated into the framework or can influence the coordination environment of the metal, thereby affecting the final dimensionality. |
| Solvothermal conditions | Higher temperatures and pressures in solvothermal synthesis can overcome kinetic barriers and favor the formation of more thermodynamically stable, often higher-dimensional, structures.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the expected coordination modes of this compound?
The this compound ligand is a versatile tridentate N-donor ligand. The two pyrazolyl nitrogen atoms and the aniline nitrogen can all potentially coordinate to a metal center. The flexibility of the aniline backbone allows for various coordination geometries.
Caption: Potential tridentate coordination of the ligand to a metal center.
However, it is also possible for the ligand to act as a bidentate linker, with only the two pyrazolyl groups coordinating, or even as a monodentate linker under certain conditions. The aniline nitrogen's coordination is often influenced by steric hindrance and its basicity.
Q2: How does the aniline functional group influence the reactivity and coordination of the ligand compared to pyridine-based analogues like 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP)?
The aniline group introduces several key differences compared to a pyridine ring:
-
Flexibility: The C-N bonds in the aniline backbone have more rotational freedom than the rigid pyridine ring. This flexibility can allow the ligand to adopt a wider range of conformations to accommodate different metal coordination geometries.
-
Basicity: The aniline nitrogen is generally less basic than a pyridine nitrogen, which may affect its ability to coordinate strongly to metal centers, especially in acidic conditions where it can be protonated.
-
Hydrogen Bonding: The N-H group of the aniline can act as a hydrogen bond donor, which can lead to the formation of supramolecular networks through hydrogen bonding interactions with solvent molecules or other ligands.[5]
Q3: Which metal ions are most compatible with this compound for achieving higher dimensionality?
While compatibility needs to be determined experimentally, transition metals that readily form octahedral or other high-coordination number geometries are good candidates for forming 3D MOFs. These include:
-
Zinc(II): Often forms tetrahedral or octahedral complexes.
-
Copper(II): Exhibits a range of coordination geometries, including square planar, square pyramidal, and distorted octahedral, which can lead to diverse framework topologies.
-
Manganese(II): Typically forms octahedral complexes.
-
Cadmium(II): Similar to Zinc(II) but with a larger ionic radius, which can influence the resulting framework structure.
-
Lanthanides: These have high coordination numbers and can lead to highly connected frameworks, though their coordination chemistry is more complex.
Q4: What is the role of pH in controlling the dimensionality of MOFs with this ligand?
The pH of the reaction medium is a critical parameter that can influence several aspects of the synthesis:
-
Ligand Protonation: The aniline nitrogen and the pyrazolyl groups can be protonated at low pH. Protonation of the coordinating nitrogen atoms will prevent them from binding to the metal center, thus affecting the connectivity of the resulting framework.
-
Metal Hydroxide Formation: At high pH, metal ions can precipitate as metal hydroxides, which competes with MOF formation.
-
Framework Stability: The resulting MOF may only be stable within a specific pH range.
Systematically screening the pH of the reaction mixture is a crucial step in optimizing the synthesis of a desired MOF topology.[1]
References
- Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. (2022). ACS Omega.
- Synthesis, Modeling, Characterization and Applications of Metal-Organic Frameworks. (n.d.). MDPI.
- Two-dimensional metal-organic frameworks: from synthesis to bioapplications. (2022). Journal of Nanobiotechnology.
- Morphology control through the synthesis of metal-organic frameworks. (2023). Advances in Colloid and Interface Science.
- Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. (n.d.).
- Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. (n.d.). Insubria.
- Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. (2022).
- Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6-dimethanolate and Benzene-1,4-dicarboxylate Ligands. (2022). University of Galway Research.
- Spin-Crossover in Supramolecular Iron(II)-2,6-bis(1 H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. (2022). ACS Omega.
- Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. (2022). ACS Omega.
- An unusual 3D metal–organic framework, {[Ag4(μ4-pzdc)2(μ-en)2]·H2O}n: C–HAg, N–HAg and (O–H)Ag interactions and an unprecedented coordination mode for pyrazine-2,3-dicarboxylate. (2015).
- Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes. (n.d.). Digital CSIC.
- New bioactive 1D Ag(I) coordination polymers with pyrazole and triazine ligands; Synthesis, X-ray structure, Hirshfeld analysis and DFT studies. (2020).
- A Study of the Influence of Synthesis Parameters on the Preparation of High Performance SSZ-13 Membranes. (n.d.). MDPI.
- Synthesis, Structures, and Properties of Two Three-Dimensional Metal-Organic Frameworks, Based on Concurrent Ligand Extension. (2012).
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Validation & Comparative
A Comparative Guide to Ligand Field Strength: 2,6-bis(1H-pyrazol-1-yl)aniline vs. Terpyridine
Introduction
In the field of coordination chemistry, the selection of a ligand is paramount as it dictates the electronic, magnetic, and photophysical properties of the resulting metal complex. A critical parameter in this selection is the ligand field strength, which quantifies a ligand's ability to split the d-orbitals of a central metal ion. This guide provides an in-depth comparison of the ligand field strength of two important tridentate, N-donor ligands: the classic 2,2':6',2"-terpyridine (terpy) and the electronically distinct 2,6-bis(1H-pyrazol-1-yl)aniline (bpa).
This comparison is not merely academic. The choice between these ligands can fundamentally alter a complex's behavior, influencing its suitability for applications ranging from catalysis and dye-sensitized solar cells to spin-crossover materials and medicinal chemistry. We will delve into the structural and electronic differences between these ligands and present experimental data from spectroscopy and electrochemistry to objectively compare their performance.
Ligand Structures and Electronic Considerations
The ligand field strength is a synergistic effect of σ-donation and π-acceptance capabilities.[1][2] Understanding the inherent structural differences between terpyridine and this compound is the first step in predicting their behavior.
Diagram: Molecular Structures of Terpyridine and this compound
Caption: Molecular structures of the two tridentate ligands.
-
2,2':6',2"-terpyridine (terpy): Terpyridine is a rigid, planar ligand composed of three pyridine rings. It is a moderate σ-donor and a proficient π-acceptor, thanks to the low-lying π* orbitals of the pyridine rings.[3] This balance makes it a strong-field ligand, typically enforcing a low-spin state in its Fe(II) complexes.[4]
-
This compound (bpa): This ligand replaces the central pyridine ring of a terpyridine analogue with an aniline ring and the outer pyridines with pyrazoles. This modification has profound electronic consequences. The aniline moiety is significantly more electron-rich than pyridine, and the appended amino (-NH₂) group is a powerful electron-donating group. This enhances the electron density on the coordinating nitrogen atoms, making 'bpa' a much stronger σ-donor than terpyridine. While the pyrazole rings are π-acceptors, they are generally considered weaker in this regard than pyridine. Therefore, the electronic character of 'bpa' is dominated by its superior σ-donor capacity.
Based on these fundamentals, we hypothesize that This compound will exhibit a stronger ligand field than terpyridine, primarily due to its enhanced σ-basicity.
Experimental Evaluation of Ligand Field Strength
To validate our hypothesis, we turn to two primary experimental techniques: UV-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV). These methods provide quantitative data on d-orbital splitting and the electronic environment of the metal center.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy directly measures the energy of electronic transitions within a complex. For transition metal complexes, the key absorption bands are the metal-centered (d-d) transitions and the Metal-to-Ligand Charge Transfer (MLCT) bands. The energy of these transitions is directly proportional to the ligand field splitting energy (Δ). A stronger ligand field results in a larger Δ, causing absorption bands to shift to a higher energy (shorter wavelength, or "blue shift").[1]
While direct comparisons are scarce, we can analyze data from representative Fe(II) complexes. Fe(II) is an ideal probe as its d⁶ configuration can be either high-spin or low-spin, a state highly sensitive to ligand field strength.
| Complex | λmax (MLCT) | Solvent | Spin State | Inferred Ligand Field Strength | Reference |
| [Fe(terpy)₂]²⁺ | ~552 nm | CH₃CN | Low-Spin | Strong | [4] |
| [Fe(bpp)₂]²⁺ * | ~540-580 nm | Various | Spin-Crossover | Intermediate | [5] |
Interpretation: The classic [Fe(terpy)₂]²⁺ complex is robustly low-spin, indicating that the ligand field splitting (Δ) induced by terpyridine is significantly larger than the spin-pairing energy.[4] In contrast, many [Fe(bpp)₂]²⁺ complexes exhibit spin-crossover (SCO) behavior, meaning they can be switched between high-spin and low-spin states with external stimuli like temperature.[6][7] This implies that the ligand field strength of 'bpp' is very close to the spin-pairing energy.
This comparison suggests that terpyridine imposes a stronger ligand field than the parent 'bpp' ligand. However, the introduction of the electron-donating aniline group in 'bpa' is expected to dramatically increase its σ-donor strength. This enhancement should push the ligand field of 'bpa' beyond that of 'bpp' and likely surpass that of terpyridine. The stronger the σ-donation, the greater the destabilization of the eg orbitals, leading to a larger Δ.
Electrochemistry: Gauging Electron Density
Cyclic voltammetry measures the redox potentials of a complex. The M(II)/M(III) oxidation potential is particularly informative. A ligand that is a strong net electron donor (strong σ-donor, weak π-acceptor) increases the electron density at the metal center. This makes the metal easier to oxidize, shifting the oxidation potential to a more negative value.[8]
| Complex | E₁/₂ (Fe²⁺/Fe³⁺) vs Fc/Fc⁺ | Solvent | Inferred Donor Strength | Reference |
| [Fe(terpy)₂]²⁺ | +0.80 V | CH₃CN | Moderate Donor | [9] |
| [Ru(bpp)(DMSO)Cl₂] * | +0.37 V (Ru²⁺/Ru³⁺) | N/A | Stronger Donor | [8] |
*Note: Direct Fe(II) electrochemical data for bpp/bpa complexes under comparable conditions is limited. Ru(II) data is used as an analogue, showing the electronic influence of the bpp ligand framework.
Interpretation: While the data is not a direct comparison of identical iron complexes, the trend is informative. The significantly lower oxidation potential observed for the Ru(II)-bpp complex compared to Fe(II)-terpy suggests that the 'bpp' framework is a more strongly donating ligand system than terpyridine.[8] This aligns with our electronic structure analysis. Since 'bpa' is predicted to be an even stronger σ-donor than 'bpp', we can confidently infer that an [Fe(bpa)₂]²⁺ complex would exhibit an oxidation potential significantly more negative than that of [Fe(terpy)₂]²⁺, confirming its status as a more powerfully donating, and therefore stronger field, ligand.
Experimental Protocols
To facilitate further research, we provide standardized protocols for the synthesis and analysis of these complexes.
Protocol 1: Synthesis of Fe(ligand)₂₂
This general procedure can be adapted for both terpyridine and this compound.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of homoleptic Fe(II) complexes.
Methodology:
-
Ligand Solution: Dissolve 2.0 equivalents of the desired ligand (terpyridine or this compound) in a minimal amount of hot methanol or chloroform.[10]
-
Metal Salt Solution: In a separate flask, dissolve 1.0 equivalent of Fe(BF₄)₂·6H₂O in a minimal amount of acetonitrile.[11]
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A deep color change (typically to dark red, purple, or blue) should occur immediately.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. A precipitate will typically form during this time.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid sequentially with small portions of water, ethanol, and finally diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the purified complex under vacuum to yield the final product.
Protocol 2: Spectroscopic and Electrochemical Analysis
Diagram: Analytical Workflow
Caption: Workflow for characterizing complexes by UV-Vis and CV.
A. UV-Visible Spectroscopy:
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the iron complex in spectroscopic grade acetonitrile.[4]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum from 200 nm to 800 nm using a 1 cm path length quartz cuvette. Use pure acetonitrile as the blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for the lowest-energy MLCT band in the visible region.
B. Cyclic Voltammetry:
-
Sample Preparation: Prepare a ~1 mM solution of the iron complex in dry acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.
-
Instrumentation: Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver nitrate (Ag/Ag⁺) non-aqueous reference electrode.
-
Measurement: Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes. Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
Calibration: After the initial measurement, add a small amount of ferrocene as an internal standard and record the voltammogram again.
-
Analysis: Determine the half-wave potential (E₁/₂) of the Fe(II)/Fe(III) redox couple and reference it against the ferrocene/ferrocenium (Fc/Fc⁺) couple.
Conclusion and Outlook
For researchers and drug development professionals, this distinction is critical. The stronger field of 'bpa' and its derivatives can be leveraged to:
-
Fine-tune the redox potentials of catalysts for specific transformations.
-
Increase the energy of excited states in photophysical applications, potentially leading to longer-lived and more emissive compounds.
-
Stabilize higher oxidation states of coordinated metals.
-
More robustly enforce low-spin configurations in Fe(II) and Co(II) complexes, which is crucial for designing predictable magnetic and electronic materials.
Future work should focus on the direct, side-by-side synthesis and characterization of [M(terpy)₂]ⁿ⁺ and [M(bpa)₂]ⁿ⁺ complexes (where M = Fe, Ru, Co) to provide definitive quantitative values for this comparison.
References
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Photoinduced Processes in Rhenium(I) Terpyridine Complexes Bearing Remote Amine Groups: New Insights from Transient Absorption Spectroscopy. MDPI. Available at: [Link]
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Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines. PubMed Central. Available at: [Link]
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Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Publishing. Available at: [Link]
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Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Royal Society of Chemistry. Available at: [Link]
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Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. RSC Publishing. Available at: [Link]
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Differences in Photophysical Properties and Photochemistry of Ru(II)–Terpyridine Complexes of CH3CN and Pyridine. ACS Publications. Available at: [Link]
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Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO. RSC Publishing. Available at: [Link]
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An original electrochemical method for assembling multilayers of terpyridine-based metallic complexes on a gold surface. PubMed. Available at: [Link]
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Differences in Photophysical Properties and Photochemistry of Ru(II)-Terpyridine Complexes of CH3CN and Pyridine. PubMed. Available at: [Link]
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Covalent surface confinement of osmium–terpyridine complexes: a UV–VIS and XPS study. RSC Publishing. Available at: [Link]
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An Original Electrochemical Method for Assembling Multilayers of Terpyridine-Based Metallic Complexes on a Gold Surface. ACS Publications. Available at: [Link]
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Electrochemistry and Spectroscopy of Organometallic Terpyridine Nickel Complexes. ACS Publications. Available at: [Link]
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Synthesis, characterization and structural analysis of complexes from 2,2′:6′,2′′-terpyridine derivatives with transition metals. IUCr Journals. Available at: [Link]
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Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. Semantic Scholar. Available at: [Link]
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UV/Vis absorption spectra of terpyridines 6 (THF) and their... ResearchGate. Available at: [Link]
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Recent Developments in the Supramolecular Chemistry of Terpyridine–Metal Complexes. MDPI. Available at: [Link]
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Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. MDPI. Available at: [Link]
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Synthesis, structural, and photophysical properties of pyrazolyl bis(pentafluorophenyl)boron complexes. RSC Publishing. Available at: [Link]
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Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. PubMed Central. Available at: [Link]
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Spectrochemical series Definition. Fiveable. Available at: [Link]
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Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes. Digital CSIC. Available at: [Link]
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Novel Ligands Based on 2,6-Di(1H-pyrazol-5-yl)pyridine Derivatives and Applications in Spin Crossover and Transfer Hydrogenation Complexes. University of Canterbury. Available at: [Link]
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Spectrochemical Series- Definition and applications in Crystal field theory. Allen Overseas. Available at: [Link]
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Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. White Rose Research Online. Available at: [Link]
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Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. ACS Omega. Available at: [Link]
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The Spectrochemical Series. IONiC/VIPEr. Available at: [Link]
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Bis(pyrazol-1-yl)methane as Non-Chromophoric Ancillary Ligand for Charged Bis-Cyclometalated Iridium(III) Complexes. EPFL. Available at: [Link]
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Spin-state Switching and Single-molecule Conductance Studies of Iron(II) Complexes Composed of Functional 2,6-bis(pyrazol-1-yl)p. ChemRxiv. Available at: [Link]
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Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. Ruben Group. Available at: [Link]
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Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. PMC - NIH. Available at: [Link]
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1.3: Spectrochemical Series. Chemistry LibreTexts. Available at: [Link]
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Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. Ruben Group. Available at: [Link]
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Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research. ResearchGate. Available at: [Link]
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Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. PubMed. Available at: [Link]
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A Researcher's Guide to DFT Analysis of Electronic Structures: A Case Study of 2,6-bis(1H-pyrazol-1-yl)aniline Complexes
For researchers, scientists, and drug development professionals venturing into the computational analysis of novel coordination compounds, this guide offers a comprehensive comparison of Density Functional Theory (DFT) methodologies for elucidating the electronic structure of 2,6-bis(1H-pyrazol-1-yl)aniline complexes. While direct and extensive experimental data for the aniline derivative remains emerging, we will leverage the well-characterized and structurally analogous 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) framework as a robust model system. The principles and comparative analyses presented herein are directly applicable to the target aniline-based ligands, providing a foundational workflow for your research.
This guide is structured to provide not just a protocol, but a logical framework for making informed decisions in your computational workflow, ensuring scientific integrity and reproducible results.
The Significance of this compound Ligands
The this compound ligand scaffold is a tridentate N-donor ligand that, like its pyridine analogue, forms stable complexes with a variety of transition metals. These complexes are of significant interest due to their potential applications in catalysis, materials science, and medicinal chemistry. The electronic properties of the central metal ion are finely tuned by the ligand field, which in turn dictates the complex's reactivity, magnetic behavior, and spectroscopic signatures. The introduction of the aniline moiety, in place of a pyridine ring, is expected to modulate the electronic properties through the electron-donating character of the amino group, influencing the metal-ligand bond strength and the energies of the frontier molecular orbitals.
The Power and Pitfalls of DFT in Coordination Chemistry
Density Functional Theory has emerged as a powerful tool for predicting the electronic structure and properties of transition metal complexes, offering a balance between computational cost and accuracy. However, the reliability of DFT results is highly dependent on the choice of the exchange-correlation functional and the basis set. For transition metal complexes, this choice is particularly critical due to the complex interplay of electron correlation effects, spin states, and ligand-metal interactions.
This guide will compare the performance of several commonly used DFT functionals for predicting the electronic properties of a representative Fe(II) complex of a 2,6-bis(1H-pyrazol-1-yl)pyridine, [Fe(bpp)₂]²⁺, which serves as our model for the aniline system. This complex is well-characterized experimentally, providing a solid benchmark for our theoretical predictions.[1][2]
Comparative Analysis of DFT Functionals
The selection of an appropriate DFT functional is a critical step that directly impacts the accuracy of the predicted electronic structure. Below is a comparison of several popular functionals, highlighting their strengths and weaknesses in the context of transition metal complexes.
| Functional | Type | Key Features & Performance Insights |
| B3LYP | Hybrid GGA | A widely used functional that often provides a good balance of accuracy and computational cost for a broad range of systems. However, its performance for transition metal spin-state energetics can be variable. |
| PBE0 | Hybrid GGA | A parameter-free hybrid functional that often improves upon B3LYP for transition metal systems, particularly for reaction barriers and electronic spectra. |
| M06 | Hybrid Meta-GGA | A functional from the Minnesota family, known for its good performance for non-covalent interactions and thermochemistry. It often provides reliable geometries for transition metal complexes. |
| TPSSh | Hybrid Meta-GGA | Often recommended for its accuracy in predicting the geometries and spin-state energetics of iron complexes.[3] |
| ωB97X-D | Range-Separated Hybrid GGA | Incorporates long-range corrections and dispersion effects, making it suitable for systems where non-covalent interactions are important. It can provide accurate predictions of electronic excitation energies. |
Experimental Benchmark Data for [Fe(bpp)₂]²⁺ (Model System)
To ground our theoretical comparisons, we will utilize the following experimental data for the [Fe(bpp)₂]²⁺ complex:
-
UV-Vis Spectroscopy : The electronic spectrum of [Fe(bpp)₂]²⁺ exhibits characteristic metal-to-ligand charge transfer (MLCT) bands. For instance, Ru(II) and Pd(II) complexes with bpp show broad d-d transitions and intraligand π-π* transitions.[1][4]
-
Cyclic Voltammetry : The redox behavior of bpp complexes has been documented, with Ru(II) complexes showing quasi-reversible redox processes.[1][4]
-
Crystal Structure : The crystal structure of ₂ has been determined, revealing a distorted octahedral geometry around the Fe(II) center.[2][5] This provides precise bond lengths and angles for comparison with optimized geometries from DFT calculations.
Experimental Protocol: A Step-by-Step DFT Workflow
This section outlines a detailed protocol for performing a DFT analysis on a representative complex, such as an Fe(II) complex of this compound.
Software : This protocol is designed for the Gaussian suite of programs, a widely used quantum chemistry software package.
Step 1: Geometry Optimization
The first and most crucial step is to obtain an accurate molecular geometry.
Caption: Workflow for obtaining a stable molecular geometry.
-
Construct the Initial Geometry : Build the 3D structure of the complex using a molecular editor. Ensure a reasonable starting geometry.
-
Choose a Functional and Basis Set : For initial optimization, a functional like B3LYP with a basis set such as 6-31G(d) for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal is a common starting point.
-
Perform the Optimization : Run the geometry optimization calculation in Gaussian.
-
Frequency Analysis : Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Step 2: Electronic Structure Analysis
With the optimized geometry, you can now probe the electronic structure in detail.
Caption: Probing the electronic properties of the complex.
-
Single-Point Energy Calculation : Perform a single-point energy calculation on the optimized geometry using a more accurate functional and a larger basis set (e.g., PBE0/def2-TZVP).
-
Molecular Orbital Analysis : Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of the frontier orbitals and predict the types of electronic transitions.
-
Population Analysis : Perform a Natural Bond Orbital (NBO) analysis to gain insights into charge distribution and bonding interactions.
Step 3: Simulating Spectroscopic and Electrochemical Properties
DFT can also be used to predict experimental observables.
Caption: Simulating spectroscopic and electrochemical data.
-
UV-Vis Spectra : Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.
-
Redox Potentials : The redox potentials can be estimated by calculating the energies of the oxidized and reduced species of the complex.
Conclusion and Future Directions
This guide provides a framework for the DFT analysis of this compound complexes, using the well-studied pyridine analogue as a validated model. The choice of DFT functional and basis set is paramount for obtaining reliable results, and a systematic comparison against experimental data, where available, is essential for validating the computational methodology.
Future work should focus on the synthesis and experimental characterization of a wider range of this compound complexes to provide direct benchmarks for theoretical studies. This will enable a more refined understanding of the electronic structure-property relationships in this promising class of ligands and their metal complexes.
References
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SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5. Malaysian Journal of Analytical Sciences, Vol 25 No 1 (2021): 138 - 152. Link
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Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Molecules 2024, 29(6), 1314. Link
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Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. National Center for Biotechnology Information. Link
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Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. The Journal of Physical Chemistry A 2021, 125 (48), 10395-10408. Link
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Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega 2022, 7 (16), 13654-13666. Link
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A Comparative Guide to Spin Crossover Behavior in Substituted 2,6-bis(pyrazol-1-yl)pyridine (bpp) Ligands
Welcome to a comprehensive exploration of the fascinating world of spin crossover (SCO) phenomena, with a specific focus on the versatile 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are interested in the rational design and characterization of molecular switches. We will delve into how subtle modifications to the bpp ligand framework can dramatically influence the magnetic properties of their corresponding metal complexes, particularly those of iron(II). Our discussion will be grounded in experimental data, providing you with both the theoretical underpinnings and practical insights needed to navigate this exciting field.
The bpp ligand system is a cornerstone in the study of SCO, primarily due to its straightforward synthesis and the ease with which it can be functionalized.[1] This allows for a systematic investigation into the structure-property relationships that govern the transition between the low-spin (LS) and high-spin (HS) states.[2] Understanding these relationships is paramount for the development of new materials for applications such as data storage, sensors, and optical displays.[3]
The Fundamental Principles of Spin Crossover Modulation in bpp Ligands
The spin state of an iron(II) complex is dictated by the ligand field strength. A strong ligand field results in a large energy separation between the t2g and eg orbitals, favoring the LS state (S=0). Conversely, a weak ligand field leads to a smaller energy gap, making the HS state (S=2) more accessible. The transition between these states can be triggered by external stimuli like temperature, pressure, or light.[3]
In the context of [Fe(bpp)2]2+ complexes, the substituents on the bpp ligand can modulate the ligand field strength through two primary mechanisms:
-
Electronic Effects : Substituents on the 4-position of the pyridine ring can either donate or withdraw electron density from the ligand framework. Electron-withdrawing groups (EWGs) generally lead to a stronger ligand field, stabilizing the LS state and thus increasing the spin transition temperature (T1/2).[4][5] Conversely, electron-donating groups (EDGs) weaken the ligand field, favoring the HS state and lowering T1/2.[4][5] This correlation has been elegantly demonstrated by the linear relationship observed between the Hammett parameter (σp) of the substituent and the resulting T1/2.[4]
-
Steric Effects : Bulky substituents, particularly on the pyrazole rings, can introduce steric hindrance that distorts the coordination geometry around the iron center.[6][7][8] This distortion can weaken the metal-ligand bonds, thereby favoring the HS state and lowering the T1/2.[6][7][8]
The interplay of these electronic and steric effects, along with intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state, dictates the overall SCO behavior, including the transition temperature, abruptness, and hysteresis.[2][9]
Comparative Analysis of Substituted bpp Ligands
The following table summarizes the SCO properties of a selection of iron(II) complexes with substituted bpp ligands, illustrating the impact of different functional groups.
| Substituent (at pyridine 4-position) | Anion | T1/2 (K) | Hysteresis (ΔT, K) | Remarks | Reference(s) |
| -H | BF4- | ~255 | ~2 | The parent complex, serving as a baseline. | [10] |
| -CH3 | ClO4- | ~230-240 | Asymmetric | An electron-donating group, lowers T1/2. | [2] |
| -CN | ClO4- | 241 | 28 | An electron-withdrawing group, showing a wide hysteresis. | [11] |
| -NO2 | (Not specified) | 309 | (Not specified) | A strong electron-withdrawing group, significantly increases T1/2. | [4] |
| -OCH3 | (Not specified) | 158 | (Not specified) | A strong electron-donating group, significantly lowers T1/2. | [4] |
| -NH2 | (Not specified) | HS down to 145 K | - | A very strong electron-donating group, stabilizes the HS state. | [4] |
| -COOH | ClO4- | ~380 | Abrupt | Intermolecular hydrogen bonding stabilizes the LS state, leading to a high T1/2. | [9][12] |
| -CONH2 | BF4- | T↑=481, T↓=461 | 20 | Amide functionality promotes strong hydrogen bonding, resulting in exceptionally high transition temperatures. | [9] |
Experimental Protocols
Synthesis of a Representative Substituted bpp Ligand: 4-cyano-2,6-bis(pyrazol-1-yl)pyridine (bpp-CN)
This protocol is adapted from the procedure described by Kuppusamy et al.[11]
Workflow Diagram:
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A Senior Application Scientist's Guide to Assessing the Impact of Aniline Functionalization on Ligand Properties
Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry, appearing in the structures of countless approved drugs and clinical candidates. Their synthetic tractability and versatile chemical nature make them an attractive starting point for drug discovery campaigns. However, the unsubstituted aniline core often presents challenges, including metabolic instability and potential toxicity. Consequently, the strategic functionalization of the aniline moiety—or its replacement with bioisosteres—is a critical step in optimizing a ligand's pharmacological profile.
This guide provides an in-depth comparison of how modifications to the aniline scaffold influence ligand properties. We will explore the causal relationships between chemical structure and biological activity, detail robust experimental protocols for assessing these changes, and present a framework for data-driven lead optimization.
The Strategic Impact of Aniline Functionalization
The goal of functionalizing an aniline-containing ligand is to fine-tune its properties to achieve a desired therapeutic profile. This involves a multi-parameter optimization of its interaction with the biological target and its behavior within a biological system.
Modulating Binding Affinity and Selectivity
The primary interaction between a ligand and its target protein is governed by non-covalent forces. Modifying the aniline ring directly influences these interactions:
-
Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) alters the electron density of the aromatic ring and the basicity of the amino group. This can profoundly impact hydrogen bonding capabilities and cation-π interactions, key determinants of binding affinity.
-
Steric and Hydrophobic Effects: The size, shape, and position of substituents on the aniline ring dictate how the ligand fits into the binding pocket. Bulky groups can create favorable van der Waals contacts or, conversely, induce steric clashes. Adding hydrophobic substituents can enhance binding in greasy pockets, while polar groups can engage with hydrophilic residues.
-
Positional Isomerism: The placement of a functional group (ortho, meta, or para) is critical. A para-substituted group might extend into a new sub-pocket of the receptor, whereas an ortho-substituted group could force a conformational change in the ligand, altering its binding mode entirely. This strategic placement is crucial for achieving selectivity for a desired target over off-targets.
Optimizing Pharmacokinetic (ADME) Properties
A potent ligand is therapeutically useless if it cannot reach its target in sufficient concentration or if it produces toxic metabolites. Aniline functionalization is a key strategy for improving a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Lipophilicity and Solubility: A primary concern is balancing lipophilicity (for membrane permeability) and aqueous solubility (for formulation and distribution). Functionalization can drastically alter a molecule's partition coefficient (logP). For instance, adding polar groups can increase solubility, while adding alkyl chains increases lipophilicity.
-
Metabolic Stability: The aniline moiety is susceptible to oxidative metabolism, particularly N-hydroxylation, which can lead to the formation of reactive, toxic metabolites. Strategic functionalization can block these metabolic "soft spots." For example, placing a methyl group at the C2-position can sterically hinder the metabolic enzymes responsible for N-hydroxylation.
-
Bioisosteric Replacement: In cases where metabolic instability is intractable, replacing the entire aniline ring with a bioisostere—a group with similar steric and electronic properties—is a powerful strategy. Saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP) can mimic the geometry of a para-substituted aniline while dramatically improving metabolic stability and solubility.
A Framework for Experimental Assessment
To objectively compare the performance of different aniline derivatives, a suite of biophysical and biochemical assays is required. The following workflow illustrates a typical assessment cascade, moving from initial binding characterization to more complex pharmacokinetic profiling.
Caption: Workflow for assessing aniline-functionalized ligands.
Core Biophysical Assays for Binding Analysis
Choosing the right assay depends on the question being asked. No single technique provides all the answers; rather, they offer complementary information.
-
Isothermal Titration Calorimetry (ITC): This is the gold standard for thermodynamic characterization. ITC directly measures the heat released or absorbed during a binding event, providing the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment. The "why": A complete thermodynamic signature reveals the driving forces of the interaction (e.g., enthalpy-driven via strong H-bonds vs. entropy-driven via hydrophobic effect), which is invaluable for rational drug design.
-
Surface Plasmon Resonance (SPR): SPR is a powerful tool for measuring the kinetics of an interaction. It monitors binding in real-time by immobilizing the target protein and flowing the ligand over it. The "why": SPR provides the association rate (kon) and dissociation rate (koff), which together determine the binding affinity (KD = koff/kon). A long residence time (slow koff) is often a desirable property for therapeutic efficacy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides atomic-resolution structural and dynamic information about protein-ligand interactions in solution. The "why": NMR is particularly useful for identifying weak-binding fragments and for mapping the ligand's binding site on the protein surface, guiding further structural modifications.
Experimental Protocols: A Self-Validating Approach
Trustworthy data is built on robust protocols. Below are detailed methodologies for ITC and SPR, designed to ensure data integrity through appropriate controls and setup.
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile (KD, n, ΔH, ΔS) of a functionalized aniline ligand binding to its target protein.
Principle: ITC measures the heat change upon binding. A ligand solution is titrated into a cell containing the protein solution. Each injection produces a heat pulse that is integrated and plotted against the molar ratio of ligand to protein, generating a binding isotherm.
Caption: Principle of an Isothermal Titration Calorimetry experiment.
Methodology:
-
Sample Preparation (Critical Step):
-
Dialyze the purified target protein extensively against the final assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve the aniline ligand in the final dialysis buffer. Causality: Using the exact same buffer for both protein and ligand is essential to minimize heats of dilution, which can obscure the true binding signal.
-
Determine accurate concentrations of both protein (e.g., via A280) and ligand. Trustworthiness: Inaccurate concentrations are the most common source of error in ITC, directly affecting the calculated stoichiometry (n) and affinity (KD).
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 20 µM) into the sample cell and the ligand solution (e.g., 200 µM) into the injection syringe. A 10-fold excess of ligand concentration is a good starting point.
-
-
Titration Experiment:
-
Perform a series of injections (e.g., one initial 0.5 µL injection followed by 18-20 injections of 2 µL) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiments (Self-Validation):
-
Perform a "ligand into buffer" titration. The resulting heat signals should be small and consistent. These values are subtracted from the main experiment's data to correct for the heat of dilution.
-
Perform a "buffer into protein" titration to ensure the protein solution is stable and not generating heat on its own.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Fit the integrated data (binding isotherm) to a suitable binding model (e.g., one-site binding) to extract KD, n, and ΔH. ΔS is calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA).
-
Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic parameters (kon, koff) and affinity (KD) of ligand-protein binding.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to avoid mass transport limitations.
-
Perform a buffer scout to find the optimal pH for immobilization.
-
-
Analyte Preparation:
-
Prepare a dilution series of the aniline ligand in running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1x to 10x the expected KD.
-
Include a "zero concentration" sample (blank buffer) for double referencing. Trustworthiness: Double referencing (subtracting the signal from a reference flow cell and the blank injection) is crucial for correcting instrumental drift and non-specific binding.
-
-
Binding Assay (Kinetic Titration):
-
Association: Inject the lowest concentration of the ligand over the protein and reference surfaces for a set time, monitoring the binding response.
-
Dissociation: Replace the ligand solution with running buffer and monitor the decrease in signal as the ligand dissociates.
-
Repeat this cycle for each concentration in the series.
-
Regeneration: After the highest concentration, inject a regeneration solution (e.g., low pH glycine) to strip all bound ligand and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Process the raw sensorgrams using the instrument's software, applying the double referencing correction.
-
Globally fit the processed data for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to derive a single set of kon, koff, and KD values.
-
Comparative Analysis: A Case Study
To illustrate these principles, consider a hypothetical lead optimization project. Our starting
Bridging Theory and Reality: A Comparative Guide to Validating Models for 2,6-bis(1H-pyrazol-1-yl)aniline Spin Crossover Compounds
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel molecular switches and sensors, iron(II) spin crossover (SCO) compounds have emerged as a frontier class of materials. Among these, complexes based on tridentate nitrogen-donor ligands are of significant interest due to their tunable spin-state transitions. This guide focuses on the experimental validation of theoretical models for a promising, yet less explored, class of SCO compounds: those derived from the 2,6-bis(1H-pyrazol-1-yl)aniline (bpa) ligand.
While direct and extensive experimental data for bpa-based SCO compounds are nascent in the literature, a wealth of information exists for the closely analogous 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) and 2,6-bis(1H-pyrazol-1-yl)pyrazine systems. This guide will leverage the well-established methodologies applied to these analogues to provide a robust framework for validating theoretical predictions for bpa complexes. The principles and experimental protocols detailed herein are directly transferable and provide a predictive roadmap for researchers venturing into this specific area. The synthesis of a closely related pyrazine analogue, 2,6-bis(4-aminopyrazol-1-yl)pyrazine, has been reported, underscoring the synthetic accessibility of such amino-functionalized ligands.[1][2][3]
The Symbiotic Relationship: Theoretical Modeling and Experimental Validation
The study of SCO phenomena is a quintessential example of the synergy between theoretical modeling and experimental verification. Theoretical models, primarily based on Density Functional Theory (DFT), offer profound insights into the electronic structure and energetic landscape of SCO complexes. They can predict the relative stabilities of the high-spin (HS) and low-spin (LS) states, and consequently, the transition temperature (T½). However, these computational models are built on approximations and must be rigorously validated against experimental data to ensure their predictive power and reliability.
The following diagram illustrates the iterative and collaborative workflow between theoretical prediction and experimental validation in the study of SCO compounds.
Caption: A diagram illustrating the iterative workflow between theoretical modeling and experimental validation for SCO compounds.
Core Experimental Validation Techniques
A multi-faceted experimental approach is crucial for a comprehensive validation of theoretical models. The following techniques provide the cornerstones for characterizing the magnetic, structural, and electronic properties of SCO complexes.
Magnetic Susceptibility Measurements
Variable-temperature magnetic susceptibility is the most direct method to probe the spin state of a material. The product of the molar magnetic susceptibility and temperature (χT) is plotted against temperature to observe the spin transition.
Causality Behind Experimental Choices: The choice of a SQUID (Superconducting Quantum Interference Device) magnetometer is standard for its high sensitivity. Measurements are typically performed over a wide temperature range (e.g., 2-400 K) to fully capture the low-spin and high-spin plateaus and the transition region.[4] The scan rate (e.g., 2 K/min) can influence the width of any hysteresis, so it's a critical parameter to control and report.[5]
Self-Validating System: The χT values at the low and high-temperature plateaus serve as internal controls. For an Fe(II) complex, the LS state (S=0) should have a χT value close to 0 cm³ K mol⁻¹, while the HS state (S=2) is expected to have a χT value around 3.0-3.4 cm³ K mol⁻¹.[4] Deviations from these values can indicate incomplete spin transitions or the presence of paramagnetic impurities.
Experimental Protocol: Variable-Temperature Magnetic Susceptibility
-
Sample Preparation: A microcrystalline sample of the ₂ complex (where X is a counter-anion like BF₄⁻ or ClO₄⁻) is carefully weighed and placed in a gelatin capsule or a suitable sample holder.
-
Measurement: The sample is loaded into a SQUID magnetometer.
-
Data Collection: The magnetic moment is measured as a function of temperature, typically from 400 K down to 50 K and back up to 400 K, at a controlled scan rate (e.g., 2 K/min).[5] A constant magnetic field (e.g., 0.1 T) is applied.
-
Data Analysis: The raw data is corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the compound (calculated using Pascal's constants). The molar magnetic susceptibility (χ) is then calculated, and the χT product is plotted against temperature. The transition temperature (T½) is determined as the temperature at which the HS fraction is 0.5.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides definitive structural information, including the coordination geometry of the iron center and, crucially, the Fe-N bond lengths. A significant change in the average Fe-N bond length (ca. 0.2 Å) is a hallmark of spin crossover.[6]
Causality Behind Experimental Choices: Data collection at both low (e.g., 100 K) and high (e.g., 298 K) temperatures is essential to structurally characterize the complex in both its LS and HS states, respectively. This allows for a direct comparison of the coordination sphere in the two spin states.
Self-Validating System: The observed Fe-N bond lengths provide a direct measure of the spin state. In the LS state, average Fe-N bond lengths are typically around 1.95-2.02 Å, while in the HS state, they elongate to approximately 2.15-2.22 Å. The consistency of these values with established ranges for Fe(II) SCO complexes validates the spin state assignment.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection (Low Temperature): The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Collection (High Temperature): The same crystal (or another from the same batch) is warmed to a temperature where it is expected to be in the HS state (e.g., 298 K or higher), and a second dataset is collected.
-
Structure Solution and Refinement: The diffraction data are processed, and the crystal structure is solved and refined using software packages like SHELX or Olex².[8]
-
Analysis: The key metric for comparison with theoretical models is the average Fe-N bond length in both the LS and HS states. Other parameters like the distortion of the coordination octahedron are also important.
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a powerful technique that is highly sensitive to the local electronic environment of the iron nucleus. It provides valuable information on the oxidation and spin states of iron.[9]
Causality Behind Experimental Choices: Mössbauer spectra are recorded at different temperatures, bracketing the spin transition temperature, to observe the changes in the spectral parameters corresponding to the LS and HS states.
Self-Validating System: The isomer shift (δ) and quadrupole splitting (ΔE_Q) values are characteristic of the spin state of Fe(II). The LS state typically exhibits a small δ (0.3-0.5 mm/s) and a small ΔE_Q (0.1-0.6 mm/s), while the HS state shows a larger δ (0.9-1.2 mm/s) and a larger ΔE_Q (1.8-2.5 mm/s). The presence of two distinct doublets in the transition region provides direct evidence for the coexistence of both spin states.
Experimental Protocol: ⁵⁷Fe Mössbauer Spectroscopy
-
Sample Preparation: A powdered sample of the iron complex is uniformly distributed in a sample holder. For air-sensitive samples, preparation is done in an inert atmosphere.
-
Measurement: The sample is placed in a cryostat within the Mössbauer spectrometer. A ⁵⁷Co source is used to generate gamma rays.
-
Data Collection: Spectra are collected at various temperatures, for instance, at a low temperature where the complex is fully LS (e.g., 77 K), at room temperature, and at a temperature within the spin transition region.[10]
-
Data Analysis: The spectra are fitted with Lorentzian functions to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q) for the LS and HS species. The relative areas of the corresponding absorption peaks can be used to estimate the fraction of molecules in each spin state at a given temperature.
Comparing Experimental Data with Theoretical Models
The experimental data obtained from the techniques described above provide the benchmark for validating theoretical models.
Data Presentation: A Comparative Table
The following table structure should be used to systematically compare the experimental results with the predictions from DFT calculations. Data for a hypothetical ₂ complex are presented for illustrative purposes, based on typical values for analogous bpp complexes.
| Parameter | Experimental Value | Theoretical Prediction (DFT) |
| Magnetic Properties | ||
| T½ (K) | 250 | 265 |
| χT @ 50 K (cm³ K mol⁻¹) | ~0.1 | (Calculated from ΔE_HL) |
| χT @ 400 K (cm³ K mol⁻¹) | ~3.2 | (Calculated from ΔE_HL) |
| Structural Properties | ||
| Avg. Fe-N (LS @ 100K) (Å) | 1.98 | 1.97 |
| Avg. Fe-N (HS @ 298K) (Å) | 2.18 | 2.19 |
| Mössbauer Parameters | ||
| δ (LS @ 77K) (mm/s) | 0.45 | 0.48 |
| ΔE_Q (LS @ 77K) (mm/s) | 0.30 | 0.25 |
| δ (HS @ 298K) (mm/s) | 1.05 | 1.10 |
| ΔE_Q (HS @ 298K) (mm/s) | 2.20 | 2.35 |
Mandatory Visualization: The Validation Feedback Loop
The process of comparing experimental data with theoretical predictions is not a one-off check but a feedback loop that enhances the accuracy of the models.
Caption: A flowchart of the feedback loop for refining theoretical models based on experimental data.
Conclusion
The experimental validation of theoretical models for this compound SCO compounds is a critical step in the rational design of new functional materials. While direct experimental data for this specific system is still emerging, the well-established methodologies for analogous pyridine and pyrazine-based complexes provide a clear and reliable path forward. By employing a combination of magnetic susceptibility measurements, single-crystal X-ray diffraction, and Mössbauer spectroscopy, researchers can generate the necessary data to rigorously test and refine DFT-based theoretical models. This synergistic approach, where experiment informs theory and theory guides experiment, will undoubtedly accelerate the discovery and development of novel SCO materials with tailored properties for a wide range of applications.
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Mohammed, R., Malkin, T. L., Barrett, S. A., et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. European Journal of Inorganic Chemistry, 2013(5-6), 819-831. [Link]
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Variable-temperature magnetic susceptibility (χMT vs T) for [FeL]·(BF4)2. ResearchGate. [Link]
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Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. ResearchGate. [Link]
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A combined theoretical and experimental approach to determine the right choice of co-ligand to impart spin crossover in Fe(II) complexes based on 1,3,4-oxadiazole ligands. (2024). RSC Dalton Transactions. [Link]
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Spin-Crossover Temperature Predictable from DFT Calculation for Iron(II) Complexes with 4-Substituted Pybox and Related Heteroaromatic Ligands. (2018). ACS Omega. [Link]
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ESR and Mössbauer Spectroscopy of Iron(III) Spin Crossover Complexes Based on Pentadentate Schiff Base Ligands with Pseudohalide Coligands. (2022). Molecules. [Link]
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A Review of Density Functional Models for the Description of Fe(II) Spin-Crossover Complexes. (2017). Magnetochemistry. [Link]
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Synthesis of 2,6‐Di(pyrazol‐1‐yl)pyrazine Derivatives and the Spin‐State Behavior of Their Iron(II) Complexes. Sci-Hub. [Link]
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Bidentate vs. Tridentate Coordination: A Comparative Analysis of Pyrazolyl-Aniline Ligands in Catalysis and Materials Science
In the dynamic field of coordination chemistry, the versatility of ligands to adopt different coordination modes is a cornerstone of designing novel catalysts and functional materials.[1][2] Pyrazolyl-aniline ligands, a class of nitrogen-donor ligands, exemplify this adaptability, readily switching between bidentate and tridentate coordination to a metal center. This guide provides an in-depth comparison of these two coordination modes, supported by experimental data, to assist researchers in selecting and designing ligands for specific applications.
Understanding the Coordination Versatility of Pyrazolyl-Aniline Ligands
Pyrazolyl-aniline ligands are characterized by a pyrazole ring linked to an aniline moiety. The nitrogen atoms of both the pyrazole and the aniline can act as donor sites for coordination with a metal ion.[3][4][5] The denticity, or the number of donor atoms that bind to the central metal, is a critical factor influencing the geometry, stability, and reactivity of the resulting metal complex.[4][5]
-
Bidentate Coordination: In this mode, the ligand binds to the metal center through two nitrogen atoms, typically one from the pyrazole ring and the amino nitrogen of the aniline group.[3][4] This leaves one potential donor site on the pyrazole ring uncoordinated.
-
Tridentate Coordination: Here, the ligand utilizes three donor atoms to bind to the metal. This usually involves both nitrogen atoms of the pyrazole ring and the aniline nitrogen.[3][4] This mode of coordination often leads to the formation of more rigid and stable "pincer" type complexes.[6][7]
The ability of these ligands to switch between bidentate and tridentate coordination is crucial for their catalytic activities.[1][8]
Factors Influencing the Coordination Mode
The preference for a bidentate or tridentate coordination mode is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole or aniline rings can sterically hinder the approach of the third donor atom to the metal center, favoring bidentate coordination.
-
Electronic Effects: The electron-donating or withdrawing nature of substituents can influence the nucleophilicity of the nitrogen donor atoms, thereby affecting their coordination strength.
-
Metal Ion Properties: The size, charge, and electronic configuration of the metal ion play a significant role. Smaller or more electron-rich metals might favor lower coordination numbers, leading to bidentate binding.
-
Reaction Conditions: The solvent, temperature, and presence of coordinating anions can all influence the final coordination geometry.
Comparative Analysis of Bidentate and Tridentate Complexes
To illustrate the distinct properties arising from the different coordination modes, let's consider the following hypothetical pyrazolyl-aniline ligand, "L".
| Feature | Bidentate Complex [M(L)X₂] | Tridentate Complex [M(L)X]⁺ |
| Coordination Number | Typically 4 or 5 | Typically 5 or 6 |
| Geometry | Often distorted tetrahedral or square planar | Often trigonal bipyramidal or octahedral |
| Stability | Generally less stable due to the open coordination site | Generally more stable due to the chelate effect |
| Catalytic Activity | Can be highly active, with the open site facilitating substrate binding | Can be highly active and selective, with the rigid framework controlling reactivity |
Experimental Characterization of Coordination Modes
Determining the coordination mode of a pyrazolyl-aniline ligand in a metal complex is crucial for understanding its properties and reactivity. Several spectroscopic and analytical techniques are employed for this purpose.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry.[9][10][11] This technique is the gold standard for determining the denticity of a ligand. For instance, the crystal structure of a tridentate complex would clearly show three coordinate bonds between the ligand and the metal center.[9]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of complexes in solution. Changes in the chemical shifts of the pyrazole and aniline protons upon coordination can provide insights into the binding mode. In some cases, fluxional behavior, where the ligand rapidly switches between coordination modes, can be observed on the NMR timescale.[9]
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy can also be used to probe the coordination environment.[12][13][14][15] The stretching frequencies of the N-H bond of the aniline and the C=N and N-N bonds of the pyrazole ring are sensitive to coordination. A significant shift in these vibrational bands upon complexation can indicate the involvement of the respective nitrogen atoms in bonding to the metal.[16]
Synthetic Methodologies
The synthesis of pyrazolyl-aniline ligands and their corresponding metal complexes involves well-established organic and inorganic synthetic procedures.
Ligand Synthesis
A common route to pyrazolyl-aniline ligands involves the condensation reaction between a substituted aniline and a pyrazole derivative containing a suitable functional group, such as an aldehyde or a ketone.[17]
Experimental Protocol: Synthesis of a Pyrazolyl-Aniline Ligand
-
Step 1: Synthesis of the Pyrazole Precursor. Synthesize the desired substituted pyrazole carbaldehyde or ketone according to established literature procedures.
-
Step 2: Condensation Reaction. In a round-bottom flask, dissolve the pyrazole precursor and a slight excess of the substituted aniline in a suitable solvent such as ethanol or toluene.[18]
-
Step 3: Catalysis. Add a catalytic amount of a weak acid, such as acetic acid, to promote the reaction.
-
Step 4: Reaction. Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 5: Isolation and Purification. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Metal Complex Synthesis
The metal complexes are typically prepared by reacting the pyrazolyl-aniline ligand with a suitable metal salt in an appropriate solvent.[18][19][20][21] The choice of metal salt and solvent can influence the final coordination mode.
Experimental Protocol: Synthesis of a Metal Complex
-
Step 1: Dissolution. Dissolve the pyrazolyl-aniline ligand in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Step 2: Addition of Metal Salt. Add a solution of the metal salt (e.g., metal chloride, nitrate, or perchlorate) dropwise to the ligand solution with stirring.
-
Step 3: Reaction. Stir the reaction mixture at room temperature or under reflux for a specified period. The formation of a precipitate often indicates complex formation.
-
Step 4: Isolation. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Step 5: Recrystallization. If necessary, single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution or by vapor diffusion.
Visualizing Coordination and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the coordination modes and the general experimental workflow.
Caption: Bidentate coordination of a pyrazolyl-aniline ligand.
Caption: Tridentate coordination of a pyrazolyl-aniline ligand.
Caption: General experimental workflow for pyrazolyl-aniline complexes.
Conclusion
The ability of pyrazolyl-aniline ligands to adopt both bidentate and tridentate coordination modes provides a powerful tool for the rational design of metal complexes with tailored properties. Understanding the factors that govern this coordination flexibility is paramount for advancing their application in catalysis, materials science, and drug development. By carefully selecting substituents, metal centers, and reaction conditions, researchers can fine-tune the coordination environment to achieve desired reactivity and functionality. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for the exploration of this versatile class of ligands.
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A Comparative Guide to Structure-Property Relationships in 2,6-bis(1H-pyrazol-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-property relationships in 2,6-bis(1H-pyrazol-1-yl)aniline derivatives. As a senior application scientist, this document is structured to deliver not just data, but a deeper understanding of the underlying chemical principles that govern the performance of these molecules. We will explore how subtle modifications to their molecular architecture can profoundly influence their photophysical, electrochemical, and biological properties, offering a roadmap for the rational design of novel compounds for applications in materials science and medicinal chemistry.
The this compound Scaffold: A Versatile Platform
The this compound (bpa) scaffold is a fascinating molecular framework characterized by a central aniline ring flanked by two pyrazole moieties. This unique arrangement imparts a rich electronic landscape and conformational flexibility, making it an attractive target for synthetic chemists. The lone pair of electrons on the aniline nitrogen can engage in conjugation with the pyrazole rings, leading to interesting photophysical phenomena. Furthermore, the nitrogen atoms within the pyrazole rings and the aniline amine group can act as coordination sites for metal ions, opening up avenues for the development of novel catalysts and sensors.
The true power of the bpa scaffold lies in its amenability to chemical modification. By introducing various substituents at different positions on the aniline and pyrazole rings, we can systematically tune the electronic and steric properties of the molecule, thereby tailoring its function for specific applications.
Unraveling the Photophysical Properties: A Game of Donors and Acceptors
The fluorescence of bpa derivatives is highly sensitive to their chemical environment and substitution pattern. The interplay between electron-donating and electron-withdrawing groups on the aromatic rings dictates the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn governs the absorption and emission characteristics.
The Influence of Aniline Ring Substitution
Substitution on the central aniline ring, particularly at the 4-position, offers a direct way to modulate the electronic properties of the entire molecule.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and alkyl chains increase the electron density on the aniline ring. This generally leads to a destabilization of the HOMO, resulting in a smaller HOMO-LUMO gap and a red-shift (bathochromic shift) in both the absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) pull electron density away from the aniline ring, stabilizing the HOMO and widening the HOMO-LUMO gap. This typically results in a blue-shift (hypsochromic shift) of the spectra.
Comparative Photophysical Data
| Derivative (Hypothetical) | 4-Substituent | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (ΦF) |
| bpa-H | -H | ~350 | ~420 | Moderate |
| bpa-OMe | -OCH₃ | >350 | >420 | Higher |
| bpa-NO₂ | -NO₂ | <350 | <420 | Lower |
Note: This table presents expected trends based on established principles of physical organic chemistry and data from analogous compounds. Actual experimental values are required for confirmation.
Probing the Electrochemical Behavior: Redox Properties and a Window into Electronic Structure
Cyclic voltammetry is a powerful technique to investigate the redox properties of molecules, providing insights into their electronic structure and stability. For bpa derivatives, the oxidation and reduction potentials are directly related to the energies of the HOMO and LUMO, respectively.
The Impact of Substituents on Redox Potentials
The electronic nature of the substituents on the aniline ring significantly influences the ease with which the molecule can be oxidized or reduced.
-
Electron-Donating Groups (EDGs): By increasing the electron density, EDGs make the molecule easier to oxidize (lower oxidation potential) and harder to reduce (more negative reduction potential).
-
Electron-Withdrawing Groups (EWGs): EWGs have the opposite effect, making the molecule harder to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential).
Comparative Electrochemical Data
Similar to the photophysical data, a systematic comparative study of the electrochemical properties of substituted bpa derivatives is an area ripe for exploration. The following table provides expected trends based on the principles outlined above.
| Derivative (Hypothetical) | 4-Substituent | Expected Oxidation Potential (V vs. Ag/AgCl) | Expected Reduction Potential (V vs. Ag/AgCl) |
| bpa-H | -H | ~1.0 | ~-1.5 |
| bpa-OMe | -OCH₃ | <1.0 | <-1.5 |
| bpa-NO₂ | -NO₂ | >1.0 | >-1.5 |
Note: These are predicted values. Experimental verification is necessary.
Biological Activity: A Scaffold for Drug Discovery
The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds.[7][8] Derivatives of pyrazole have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. The bpa scaffold, with its multiple sites for functionalization, presents a promising platform for the development of new therapeutic agents.
Structure-Activity Relationships in Biological Systems
The biological activity of bpa derivatives is intimately linked to their ability to interact with specific biological targets, such as enzymes or receptors. The nature and position of substituents can influence:
-
Binding Affinity: Substituents can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein, thereby affecting the binding affinity.
-
Pharmacokinetics: Properties like lipophilicity, which can be modulated by substituents, play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Target Selectivity: Fine-tuning the substitution pattern can lead to enhanced selectivity for a particular biological target, reducing off-target effects and potential toxicity.
A study on substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives as potential DPP-IV inhibitors for the treatment of type 2 diabetes showed that all the tested derivatives exhibited better docking scores compared to the reference drug Anagliptin, suggesting a higher potential to inhibit the enzyme's activity.[8]
Comparative Biological Data
The following table summarizes the reported biological activities of some pyrazole-containing compounds, highlighting the potential of this class of molecules.
| Compound Class | Biological Activity | Key Findings | Reference |
| Substituted pyrazoles | Anticancer (CDK2 inhibitors) | Compound 15 showed a Ki of 0.005 µM and sub-micromolar antiproliferative activity against 13 cancer cell lines. | [7] |
| Pyrazole-based Schiff bases | Antioxidant | Several derivatives showed significant DPPH and ABTS radical scavenging activity. | [9] |
| Pyrazole derivatives | Anti-inflammatory (COX inhibitors) | Certain derivatives exhibit potent inhibition of COX enzymes, particularly COX-2. | [7] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound involves the reaction of 2,6-dihaloaniline with two equivalents of pyrazole in the presence of a base and a copper catalyst.[10][11]
Step-by-Step Protocol:
-
To a solution of the appropriate 4-substituted-2,6-dihaloaniline (1.0 eq) in a suitable solvent (e.g., DMF or DMSO) is added pyrazole (2.2 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq).
-
A copper(I) catalyst, such as CuI or Cu₂O (0.1-0.2 eq), and a ligand, such as L-proline or N,N'-dimethylethylenediamine (0.2-0.4 eq), are added to the mixture.
-
The reaction mixture is heated to 100-140 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
UV-Vis and Fluorescence Spectroscopy
Photophysical properties are typically measured in a suitable solvent at room temperature.[12]
Step-by-Step Protocol:
-
Prepare stock solutions of the bpa derivatives in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol) at a concentration of approximately 10⁻³ M.
-
For UV-Vis absorption measurements, dilute the stock solution to a concentration of ~10⁻⁵ M. Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
For fluorescence emission measurements, prepare a solution with an absorbance of ~0.1 at the excitation wavelength to minimize inner filter effects.
-
Excite the sample at its absorption maximum (λabs,max) and record the emission spectrum.
-
The fluorescence quantum yield (ΦF) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
Cyclic Voltammetry
Electrochemical measurements are performed in a standard three-electrode cell.[1][13][14]
Step-by-Step Protocol:
-
Prepare a solution of the bpa derivative (typically 1 mM) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
The three-electrode setup consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 10 minutes prior to the measurement.
-
Record the cyclic voltammogram by scanning the potential between the desired limits at a specific scan rate (e.g., 100 mV/s).
-
The oxidation and reduction potentials can be determined from the positions of the anodic and cathodic peaks, respectively.
Conclusion and Future Outlook
The this compound scaffold holds immense promise for the development of novel functional materials and therapeutic agents. While this guide has highlighted the fundamental principles governing the structure-property relationships in this class of compounds, it is clear that there are significant opportunities for further research. Systematic studies involving the synthesis and characterization of a diverse library of bpa derivatives with a wide range of substituents are crucial to build a comprehensive understanding and unlock the full potential of this versatile molecular framework. Such efforts will undoubtedly pave the way for the rational design of next-generation materials with tailored photophysical, electrochemical, and biological properties.
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A Researcher's Guide to Cross-Validation of Magnetic and Spectroscopic Data for Iron(II)-bpp Complexes
This guide provides an in-depth comparison of the key magnetic and spectroscopic techniques employed to characterize iron(II)-bpp complexes. It is designed for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental choices and to implement self-validating protocols for the study of these fascinating molecular switches.
The Synergy of Magnetometry and Spectroscopy: A Multi-faceted Approach
The spin state of an iron(II) center is intrinsically linked to its magnetic properties and its interaction with electromagnetic radiation. Therefore, a comprehensive understanding of the SCO phenomenon necessitates a correlative approach, primarily employing magnetometry and Mössbauer spectroscopy, often supplemented by other spectroscopic methods.
Magnetic Susceptibility Measurements: The most direct method to probe the spin state of a material is by measuring its magnetic susceptibility as a function of temperature.[5] For iron(II) complexes, the LS state is diamagnetic (S=0), while the HS state is paramagnetic (S=2).[4] This stark difference in magnetic behavior allows for the quantitative determination of the fraction of molecules in each spin state at a given temperature.
Mössbauer Spectroscopy: As a nuclear technique, ⁵⁷Fe Mössbauer spectroscopy is exquisitely sensitive to the local electronic environment of the iron nucleus.[5][6] The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters that differ significantly for LS and HS Fe(II) ions, providing an independent and powerful method to identify and quantify the spin states present in a sample.[3][7]
The cross-validation of data from these two techniques provides a powerful check on the accuracy of the characterization. Discrepancies between the magnetic and Mössbauer data can indicate the presence of impurities, incomplete spin transitions, or more complex magnetic phenomena.
Comparative Analysis of Key Techniques
To illustrate the complementary nature of these techniques, the following table summarizes the typical experimental observables for an iron(II)-bpp complex undergoing a thermal spin transition.
| Technique | Parameter | Low-Spin (LS) Fe(II) | High-Spin (HS) Fe(II) |
| SQUID Magnetometry | χMT (cm³ K mol⁻¹) | ~0 | ~3.0 - 3.5 |
| ⁵⁷Fe Mössbauer Spectroscopy | Isomer Shift (δ) (mm/s) | ~0.2 - 0.5 | ~0.9 - 1.2 |
| Quadrupole Splitting (ΔE_Q) (mm/s) | ~0.1 - 0.5 | ~2.0 - 3.5 | |
| UV-Vis Spectroscopy | Absorption Bands | Intense MLCT bands in the visible region | Weaker d-d transitions |
| Raman Spectroscopy | Vibrational Modes | Higher frequency Fe-N stretching modes | Lower frequency Fe-N stretching modes |
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the key steps for acquiring high-quality magnetic and spectroscopic data for iron(II)-bpp complexes.
SQUID Magnetometry
Superconducting Quantum Interference Device (SQUID) magnetometers are the workhorses for magnetic characterization of SCO complexes due to their high sensitivity.[8][9]
Protocol:
-
Sample Preparation: A precisely weighed amount of the powdered sample is encapsulated in a gelatin capsule or a similar sample holder. The mass should be accurately recorded.
-
Mounting: The sample is mounted in a straw and loaded into the SQUID magnetometer.
-
Centering: The sample is centered within the detection coils to ensure accurate measurement.
-
Data Collection:
-
The magnetic moment is measured as a function of temperature, typically from 2 K to 300 K or higher.
-
Measurements are performed in both cooling and heating modes to check for thermal hysteresis.
-
A constant magnetic field (e.g., 1000 Oe) is applied.
-
-
Data Analysis:
-
The raw magnetic moment data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the complex (estimated using Pascal's constants).
-
The molar magnetic susceptibility (χ_M) is calculated and plotted as χ_MT versus temperature.
-
The spin transition temperature (T₁/₂) is determined as the temperature at which the χ_MT value is halfway between the LS and HS plateaus.
-
⁵⁷Fe Mössbauer Spectroscopy
Mössbauer spectroscopy provides invaluable information about the oxidation and spin states of iron.[6]
Protocol:
-
Sample Preparation: The powdered sample is uniformly distributed and pressed into a sample holder. The thickness of the sample is optimized to achieve good signal-to-noise ratio.
-
Data Collection:
-
The Mössbauer spectrum is recorded at various temperatures, especially below, above, and within the spin transition region.
-
A ⁵⁷Co source in a rhodium matrix is typically used.
-
The velocity scale is calibrated using a standard α-iron foil at room temperature.
-
-
Data Analysis:
-
The experimental spectra are fitted with Lorentzian doublets.
-
The isomer shift (δ) and quadrupole splitting (ΔE_Q) are extracted for each doublet.
-
The relative area of the doublets corresponding to the HS and LS states is used to determine the fraction of each spin state at a given temperature.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from sample synthesis to data integration and interpretation.
Caption: Relationship between magnetic and spectroscopic data in SCO analysis.
Conclusion
The robust characterization of iron(II)-bpp complexes and their spin crossover properties relies on a synergistic approach that combines direct magnetic measurements with sensitive spectroscopic techniques. By cross-validating the data obtained from SQUID magnetometry and Mössbauer spectroscopy, researchers can build a self-consistent and reliable picture of the spin state behavior. This integrated approach is fundamental for the rational design of new molecular materials with tailored switching properties for advanced technological applications.
References
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Kuppusamy, S. K., Mizuno, A., García-Fuente, A., van der Poel, S., Heinrich, B., Ferrer, J., van der Zant, H. S. J., & Ruben, M. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega, 7(16), 13654–13666. [Link]
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Kuppusamy, S. K., Mizuno, A., García-Fuente, A., van der Poel, S., Heinrich, B., Ferrer, J., van der Zant, H. S. J., & Ruben, M. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. Semantic Scholar. [Link]
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Kuppusamy, S. K., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1 H -Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ResearchGate. [Link]
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Halcrow, M. A., et al. (2022). Spin-Crossover in a New Iron(II)/Di(pyrazolyl)pyridine Complex with a Terpyridine Embrace Lattice. Thermally Induced Excited Spin State Trapping and Clarification of a Structure–Function Correlation. ACS Publications. [Link]
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Weber, B., et al. (2021). Iron(II) spin crossover complexes with a sulfur rich ligand backbone. AIP Publishing. [Link]
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Korecki, J., et al. (2021). 57 Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry. PubMed. [Link]
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Diederich, T. M., et al. (2025). Electronic and Magnetic Properties of Ferrous Iron in a True Square‐Planar Molecular Environment. NIH. [Link]
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Gennari, M., et al. (2017). Synthesis and Characterization of Iron(II) Complexes with a BPMEN‐Type Ligand Bearing π‐Accepting Nitro Groups. Semantic Scholar. [Link]
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Stoll, S., et al. (2014). Synthesis and Spectroscopic Characterization of High-Spin Mononuclear Iron(II) p-Semiquinonate Complexes. PMC - NIH. [Link]
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Pechancova, V., et al. (2020). Sensitive SQUID Bio-Magnetometry for Determination and Differentiation of Biogenic Iron and Iron Oxide Nanoparticles in the Biological Samples. PubMed. [Link]
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DeBord, J., et al. (2015). Spectroscopic and Electrochemical Characterization of Iron(II) and 2,4-Dinitrotoluene. ResearchGate. [Link]
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Pechancova, V., et al. (2020). Sensitive SQUID Bio-Magnetometry for Determination and Differentiation of Biogenic Iron and Iron Oxide Nanoparticles in the Biological Samples. MDPI. [Link]
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Shultz, D. A., et al. (2014). Spin crossover iron(ii) complexes as PARACEST MRI thermometers. RSC Publishing. [Link]
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Turoňová, D., et al. (2014). Mössbauer and SQUID Characterization of Iron in Human Tissue: Case of Globus Pallidus. Biblioteka Nauki. [Link]
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Philo, J. S., et al. (1987). SQUID measurement of metalloprotein magnetization. New methods applied to the nitrogenase proteins. PMC - NIH. [Link]
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Pechancova, V., et al. (2020). Sensitive SQUID Bio-Magnetometry for Determination and Differentiation of Biogenic Iron and Iron Oxide Nanoparticles in the Biological Samples. ResearchGate. [Link]
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Lavrenova, L. G., et al. (2021). High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine. MDPI. [Link]
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Shultz, D. A., et al. (2014). Spin crossover iron(ii) complexes as PARACEST MRI thermometers. SciSpace. [Link]
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D'Angelo, P., et al. (2022). Benchmarking Plane Waves Quantum Mechanical Calculations of Iron(II) Tris(2,2′-bipyridine) Complex by X-ray Absorption Spectroscopy. MDPI. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2,6-bis(1H-pyrazol-1-yl)aniline
Hazard Assessment: An Evidence-Based Approach
The aniline functional group is the primary structural alert for hazard assessment. Aniline itself is classified as toxic if swallowed, in contact with skin, or inhaled; it is also a suspected carcinogen and mutagen, and is very toxic to aquatic life.[1][2][3] Furthermore, Safety Data Sheets for structurally related pyrazolyl-aniline compounds consistently indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6]
Therefore, in the absence of specific data, 2,6-bis(1H-pyrazol-1-yl)aniline must be presumed to possess similar hazardous characteristics. All handling and disposal procedures should be based on this conservative and safety-first principle.
| Hazard Profile (Inferred) | Justification | Source (Related Compounds) |
| Acute Toxicity | Aniline is toxic via oral, dermal, and inhalation routes. | [1][2] |
| Skin/Eye Irritation | Related pyrazolyl-anilines are classified as skin and eye irritants. | [5][6] |
| Carcinogenicity/Mutagenicity | Aniline is a suspected carcinogen and mutagen. | [1] |
| Aquatic Toxicity | Aniline is very toxic to aquatic life with long-lasting effects. | [1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. Adherence to this workflow is critical for regulatory compliance and laboratory safety.
Step 1: Don the Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE to prevent exposure. Based on the hazards of aniline, this includes:
-
Gloves: Use chemically resistant gloves. Butyl, neoprene, or Viton gloves are recommended for aniline; nitrile gloves are not advised.[7]
-
Eye Protection: Chemical splash goggles are mandatory.[7]
-
Lab Coat: A fully buttoned lab coat provides body protection.[7]
-
Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[7]
Step 2: Characterize as Hazardous Waste
Based on its aniline structure, any waste containing this compound must be managed as hazardous waste.[7] The U.S. Environmental Protection Agency (EPA) specifically lists several waste streams from aniline production and processing as hazardous (e.g., K083, K103), underscoring the regulatory precedent for treating aniline-related compounds with a high degree of caution.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][9]
Step 3: Segregate for Safety
Proper segregation prevents dangerous chemical reactions.[10] Store this compound waste separately from:
-
General Laboratory Trash: To prevent accidental exposure and environmental contamination.
-
Incompatible Chemicals: Aniline and its derivatives can react violently with strong oxidizing agents and strong acids.[4][11] Keep waste containers well segregated from these materials.[12]
-
Liquid vs. Solid Waste: Always keep solid and liquid waste streams separate.[13]
Step 4: Use Correct and Secure Containerization
Waste must be collected in a container that is compatible with the chemical and can be securely sealed.[12]
-
Container Material: A high-density polyethylene (HDPE) or glass container is suitable for this solid waste.[7]
-
Container Integrity: Ensure the container is in good condition, free of cracks, and has a tightly fitting screw-top cap.[12]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for expansion.
Step 5: Label Waste Clearly and Completely
Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.[14] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 6: Store in a Designated Satellite Accumulation Area (SAA)
Laboratories must have a designated Satellite Accumulation Area for the temporary storage of hazardous waste.[12][14]
-
Location: The SAA must be at or near the point of generation.[14]
-
Containment: The area should have secondary containment, such as a spill tray, to capture any potential leaks.[13]
-
Quantity Limits: Do not exceed the regulatory limits for waste accumulation (typically 55 gallons for hazardous waste or 1 quart for acutely toxic "P-listed" waste).[14]
Step 7: Arrange for Professional Disposal
Final disposal must be conducted by a licensed hazardous waste management company. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[14] They are trained to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations.
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper management of this compound waste.
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A Researcher's Guide to Handling 2,6-bis(1H-pyrazol-1-yl)aniline: Essential Safety and Operational Protocols
In the landscape of pharmaceutical research and novel molecule synthesis, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2,6-bis(1H-pyrazol-1-yl)aniline. Our focus is to move beyond mere procedural lists, offering a framework grounded in scientific causality to ensure every protocol is a self-validating system of safety.
I. Hazard Assessment and Risk Mitigation
The primary hazards associated with this compound are inferred from its aniline backbone. Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5] It is also suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure.[4][5] Aromatic amines, in general, are known for their ability to be absorbed through the skin and can cause systemic effects.[1]
Key Inferred Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[6][7][8]
-
Sensitization: May cause an allergic skin reaction.[5]
-
Long-Term Effects: Suspected carcinogen and mutagen.[1][4][5]
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is non-negotiable.
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of the chemical and the procedures being performed.[9][10][11] For this compound, the primary routes of exposure to mitigate are dermal contact and inhalation of airborne particulates.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with compatible materials (e.g., Butyl, Neoprene, Viton for the outer glove). Nitrile gloves are NOT recommended for prolonged contact with aniline.[12] | Aromatic amines can readily penetrate many common glove materials.[1] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[13] | Protects against splashes of solutions containing the compound and airborne powder, preventing serious eye damage.[5][6] |
| Body Protection | A fully-buttoned lab coat, supplemented with a chemical-resistant apron or disposable coveralls for larger quantities or splash-prone procedures.[9][14] | Prevents skin contact with the chemical. Contaminated clothing must be removed immediately and decontaminated before reuse.[13][15] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood.[9] This may range from an N95 respirator for nuisance dust to a half-mask or full-face respirator with appropriate cartridges for higher exposure risks. | Protects against the inhalation of fine powders or aerosols, which is a primary route of exposure for toxic effects.[1][4] |
III. Operational Workflow: From Benchtop to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.[13]
-
Verify that a calibrated analytical balance is located within a certified chemical fume hood.
-
Prepare all necessary glassware and solvents.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Weighing and Solution Preparation (in a Fume Hood):
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh the desired amount of this compound.
-
Slowly add the solid to the solvent to avoid generating dust.
-
Close the container immediately after use.[12]
-
-
Post-Handling:
Diagram: PPE Donning and Doffing Sequence
A logical sequence for donning and doffing PPE to minimize cross-contamination.
IV. Emergency Procedures and Waste Disposal
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[16]
-
Ventilate the area and wash the spill site after material pickup is complete.[16]
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[6][12][17]
-
Collect all waste in clearly labeled, sealed containers.[6][12]
-
Do not dispose of this chemical down the drain or in the regular waste stream.[6][12]
-
Arrange for disposal by a licensed chemical waste management company in accordance with local, state, and federal regulations.[6]
Diagram: Waste Disposal Workflow
A compliant workflow for the disposal of hazardous chemical waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research. This proactive approach to laboratory safety builds a foundation of trust and reliability in the scientific process.
References
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Aniline. Washington State University - Environmental Health & Safety. [Link]
- Scott, T. S. Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines.
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Personal Protective Equipment for Chemical Handling. Real Safety. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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amines, aromatic 2002 | niosh. CDC. [Link]
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PPE and Safety for Chemical Handling. ACS Material. [Link]
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Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC - NIH. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
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Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. [Link]
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Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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SAFETY DATA SHEET - Fisher Scientific. [Link]
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Aniline - SAFETY DATA SHEET. Penta chemicals. [Link]
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Safety Data Sheet: aniline. Chemos GmbH&Co.KG. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
